Product packaging for 4-(4-Chlorothiazol-2-YL)morpholine(Cat. No.:CAS No. 848841-68-9)

4-(4-Chlorothiazol-2-YL)morpholine

Cat. No.: B1395908
CAS No.: 848841-68-9
M. Wt: 204.68 g/mol
InChI Key: MTZAHLFTBUJSIJ-UHFFFAOYSA-N
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Description

4-(4-Chlorothiazol-2-YL)morpholine is a useful research compound. Its molecular formula is C7H9ClN2OS and its molecular weight is 204.68 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2OS B1395908 4-(4-Chlorothiazol-2-YL)morpholine CAS No. 848841-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chloro-1,3-thiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZAHLFTBUJSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70702362
Record name 4-(4-Chloro-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848841-68-9
Record name 4-(4-Chloro-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Chlorothiazol-2-YL)morpholine (CAS 848841-68-9)

Author: BenchChem Technical Support Team. Date: January 2026

A Versatile Heterocyclic Building Block for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(4-chlorothiazol-2-yl)morpholine, a heterocyclic compound of significant interest to researchers and professionals in the field of medicinal chemistry and drug development. This document delves into the compound's physicochemical properties, outlines plausible and referenced synthetic pathways, discusses its established and potential applications as a key building block in the synthesis of biologically active molecules, and provides essential safety and handling information. By synthesizing technical data with practical insights, this guide serves as an essential resource for leveraging this compound in innovative research and development projects.

Introduction: The Strategic Importance of Morpholine and Thiazole Moieties in Medicinal Chemistry

The morpholine and thiazole ring systems are independently recognized as "privileged structures" in medicinal chemistry. Their frequent appearance in a wide array of approved drugs and clinical candidates stems from their ability to impart favorable physicochemical and pharmacokinetic properties, as well as to engage in crucial interactions with biological targets.

The morpholine moiety, a saturated six-membered heterocycle containing both an amine and an ether functional group, is often incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and introduce a basic center for salt formation, thereby optimizing oral bioavailability.[1][2] Its flexible chair-like conformation also allows it to act as a versatile scaffold, orienting other functional groups for optimal target engagement.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of many biologically active compounds, including antimicrobials, anti-inflammatory agents, and kinase inhibitors.[1] Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component for binding to enzyme active sites and receptors.

The compound this compound, by combining these two powerful pharmacophores, represents a strategically designed building block for the synthesis of novel compounds with diverse therapeutic potential. The presence of a reactive chlorine atom on the thiazole ring further enhances its utility, providing a handle for subsequent chemical modifications and the introduction of additional diversity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueSource(s)
CAS Number 848841-68-9Internal Database
Molecular Formula C₇H₉ClN₂OS[3]
Molecular Weight 204.68 g/mol [3]
Appearance Solid[3]
Purity Typically ≥95%[4]
Predicted Spectroscopic Data

2.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the morpholine and thiazole protons. The morpholine protons typically appear as two multiplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.[5][6]

  • Morpholine Protons (O-CH₂): Expected to resonate in the range of δ 3.7-3.9 ppm.

  • Morpholine Protons (N-CH₂): Expected to resonate slightly upfield, in the range of δ 3.4-3.6 ppm.

  • Thiazole Proton (C5-H): A singlet is expected for the proton at the 5-position of the thiazole ring, likely in the aromatic region, around δ 6.8-7.2 ppm.

2.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Morpholine Carbons (O-CH₂): Expected around δ 66-68 ppm.

  • Morpholine Carbons (N-CH₂): Expected around δ 48-50 ppm.

  • Thiazole Carbons:

    • C2 (attached to morpholine): Expected to be significantly downfield, in the range of δ 160-165 ppm.

    • C4 (attached to chlorine): Expected around δ 130-135 ppm.

    • C5: Expected around δ 110-115 ppm.

2.2.3. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 204/206, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Key fragmentation patterns would likely involve the cleavage of the morpholine ring and the loss of small neutral molecules.

2.2.4. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations of the morpholine and thiazole rings.

  • C-H stretching (aromatic): A weak band is expected above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Multiple bands are expected in the 2850-2950 cm⁻¹ region.

  • C=N and C=C stretching (thiazole ring): Bands are expected in the 1500-1650 cm⁻¹ region.

  • C-O-C stretching (morpholine ether linkage): A strong, characteristic band is expected around 1115 cm⁻¹.

  • C-Cl stretching: A band in the 600-800 cm⁻¹ region.

Synthesis and Reaction Pathways

The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the thiazole ring followed by the introduction of the morpholine moiety, or the construction of the 2-morpholinothiazole core with subsequent chlorination.

Plausible Synthetic Route: Nucleophilic Substitution

A highly plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a dichlorinated thiazole precursor with morpholine. This approach is supported by analogous reactions reported in the literature.

G cluster_0 Synthesis of this compound 2,4-Dichlorothiazole 2,4-Dichlorothiazole Product This compound 2,4-Dichlorothiazole->Product 1. Morpholine Morpholine Morpholine->Product 2. Base Base (e.g., Na₂CO₃, Et₃N) Base->Product Catalyst Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Product Reaction Medium G cluster_1 Applications in Drug Discovery Core This compound Kinase Kinase Inhibitors Core->Kinase Scaffold Antimicrobial Antimicrobial Agents Core->Antimicrobial Precursor CNS CNS-Active Compounds Core->CNS Building Block

References

4-(4-Chlorothiazol-2-YL)morpholine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(4-Chlorothiazol-2-YL)morpholine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the thiazole ring and the morpholine moiety in a single molecular entity, this compound, presents a compelling case for the investigation of its biological activity. While direct pharmacological data on this specific compound is not extensively documented in publicly accessible literature, its structural components are hallmarks of numerous clinically and experimentally significant agents. The thiazole nucleus is a cornerstone in a variety of therapeutic agents, including kinase inhibitors and antimicrobial drugs.[1][2] Concurrently, morpholine is recognized as a privileged structure in medicinal chemistry, often enhancing pharmacokinetic properties and contributing to target affinity.[3][4][5] This guide, therefore, serves as a comprehensive roadmap for the systematic elucidation of the mechanism of action (MoA) of this compound. It provides a framework of hypothesized mechanisms grounded in the established pharmacology of its constituent scaffolds and details the requisite experimental workflows for the validation of these hypotheses.

Introduction: Structural Rationale and Hypothesized Mechanisms of Action

The structure of this compound integrates two pharmacologically significant heterocycles. The morpholine ring is known to improve aqueous solubility and metabolic stability, and its inclusion in CNS-active compounds often enhances blood-brain barrier permeability.[5] Thiazole derivatives are associated with a broad spectrum of biological activities, most notably as inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1][6]

Based on this structural precedent, we can formulate several primary hypotheses for the mechanism of action of this compound:

  • Hypothesis 1 (Primary): Inhibition of Protein Kinases. The thiazole ring is a common scaffold in kinase inhibitors.[6] The morpholine group can contribute to binding affinity and favorable pharmacokinetic properties.[7][8] Potential targets include receptor tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., PI3K/Akt/mTOR pathway components).[1][9][10]

  • Hypothesis 2: Antimicrobial Activity. Thiazole and morpholine derivatives have independently and in hybrid forms demonstrated significant antimicrobial and antifungal properties.[11][12] The mechanism could involve the disruption of microbial cell wall synthesis, protein synthesis, or other essential metabolic pathways.[11]

  • Hypothesis 3: Modulation of CNS Targets. The presence of the morpholine ring suggests potential for CNS activity.[5] Thiazole-containing compounds like Pramipexole act on dopamine receptors.[13] Therefore, an investigation into effects on neurotransmitter receptors or CNS-related enzymes is warranted.

This guide will primarily focus on the experimental workflow to investigate the most prominent hypothesis: protein kinase inhibition.

Experimental Workflow for MoA Elucidation: A Focus on Kinase Inhibition

The following sections detail a logical, multi-stage experimental plan to systematically investigate the mechanism of action of this compound.

Stage 1: Initial Phenotypic Screening and Cytotoxicity Profiling

The initial step is to determine the biological context in which the compound is active. This is achieved through broad-spectrum cell viability and cytotoxicity assays.

Protocol: Cell Viability Assay (MTT/MTS Assay)

  • Cell Line Selection: A panel of human cancer cell lines from diverse origins (e.g., lung, breast, colon, leukemia) should be selected. It is advisable to include cell lines with known dependencies on specific kinase pathways (e.g., A549 for EGFR pathway, MCF-7 for PI3K pathway).

  • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Add the compound to the cells and incubate for a specified period (typically 48-72 hours).

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the data to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Interpreting the Results: A potent and selective activity against certain cell lines can provide initial clues about the compound's mechanism. For example, high potency in EGFR-mutant lung cancer cells would strongly suggest EGFR as a potential target.

Stage 2: Target Identification - Broad-Panel Kinase Screening

If the compound exhibits significant cytotoxicity, the next logical step is to identify its direct molecular targets. A broad-panel kinase screen is the most efficient method to test for kinase inhibition.

Workflow: In Vitro Kinase Panel Screen

This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

  • Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a large panel of purified recombinant kinases (e.g., >400 kinases).

  • Experimental Setup: The compound is tested at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Data Output: Results are provided as a percentage of inhibition for each kinase in the panel.

Data Visualization and Hit Selection:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->PI3K Inhibits

References

An In-depth Technical Guide to the Biological Activity Screening of 4-(4-Chlorothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The confluence of a thiazole ring and a morpholine moiety in a single molecular entity, as seen in 4-(4-Chlorothiazol-2-YL)morpholine, presents a compelling case for in-depth biological investigation. Both heterocycles are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of approved drugs and clinical candidates.[1][2][3] Thiazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6] Similarly, the morpholine ring is often incorporated to improve the pharmacokinetic properties of a drug, such as solubility and metabolic stability.[3][7]

This guide provides a comprehensive framework for the systematic biological activity screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind them. We will navigate the decision-making process, from broad-based phenotypic screening to targeted, mechanism-of-action studies, with the ultimate goal of identifying and validating the therapeutic potential of this promising compound.

Part 1: Strategic Planning for Biological Activity Screening

A successful screening campaign begins with a well-defined strategy. For a novel compound like this compound, with a scaffold known for diverse bioactivities, a two-pronged approach is recommended: an initial, broad phenotypic screen to uncover unexpected activities, followed by more focused, target-based assays suggested by the compound's structural motifs.

The Rationale for a Dual-Pronged Approach

Phenotypic screening, which assesses the effect of a compound on a whole cell or organism, allows for the discovery of novel mechanisms of action without preconceived notions about the compound's target.[8][9][10] This is particularly valuable for identifying first-in-class therapeutics.[10] In parallel, given that thiazole derivatives are well-represented as kinase inhibitors, a targeted screen against a panel of kinases is a logical and efficient starting point.[11][12]

G This compound This compound Initial Screening Strategy Initial Screening Strategy This compound->Initial Screening Strategy Phenotypic Screening Phenotypic Screening Initial Screening Strategy->Phenotypic Screening Broad-based Target-Based Screening Target-Based Screening Initial Screening Strategy->Target-Based Screening Hypothesis-driven Identify Novel Bioactivities Identify Novel Bioactivities Phenotypic Screening->Identify Novel Bioactivities Kinase Inhibition Profiling Kinase Inhibition Profiling Target-Based Screening->Kinase Inhibition Profiling G cluster_0 Kinase Activity cluster_1 Inhibition Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate + ATP No Reaction No Reaction Kinase->No Reaction Substrate Substrate Substrate->Phosphorylated Substrate This compound This compound This compound->Kinase Binds to G Phenotypic Hit Phenotypic Hit Target Deconvolution Target Deconvolution Phenotypic Hit->Target Deconvolution Affinity Chromatography Affinity Chromatography Target Deconvolution->Affinity Chromatography In Silico Prediction In Silico Prediction Target Deconvolution->In Silico Prediction Expression Profiling Expression Profiling Target Deconvolution->Expression Profiling Identify Binding Partners Identify Binding Partners Affinity Chromatography->Identify Binding Partners Generate Target Hypotheses Generate Target Hypotheses In Silico Prediction->Generate Target Hypotheses Identify Perturbed Pathways Identify Perturbed Pathways Expression Profiling->Identify Perturbed Pathways Validated Target Validated Target Identify Binding Partners->Validated Target Generate Target Hypotheses->Validated Target Identify Perturbed Pathways->Validated Target

References

Introduction: The Strategic Value of the Morpholinyl-Thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(4-Chlorothiazol-2-YL)morpholine

In the landscape of modern medicinal chemistry, the fusion of privileged structures—scaffolds that appear frequently in known drugs and bioactive molecules—is a cornerstone of rational drug design. The target molecule, this compound, represents a confluence of two such high-value moieties. The thiazole ring is a core component of numerous pharmaceuticals, prized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the morpholine ring is a ubiquitous feature in drug development, often introduced to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[2]

This guide, prepared for researchers and drug development professionals, provides an in-depth examination of a robust and efficient synthesis for this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the critical parameters that ensure a successful and reproducible outcome.

Part 1: Analysis of Synthetic Strategy: The Nucleophilic Aromatic Substitution (SNAr) Approach

While several routes to substituted thiazoles exist, such as the classic Hantzsch synthesis, the most direct and industrially scalable approach for this specific target is the regioselective Nucleophilic Aromatic Substitution (SNAr) on a readily available precursor, 2,4-dichlorothiazole.

Causality Behind the Chosen Pathway

The selection of the SNAr pathway is predicated on the distinct electronic properties of the 2,4-dichlorothiazole ring. The thiazole ring is electron-deficient, which activates the chlorine atoms toward nucleophilic attack. Critically, the chlorine at the C2 position is significantly more activated than the chlorine at the C4 position. This heightened reactivity is due to the C2 position being flanked by two heteroatoms (sulfur and nitrogen), which exert a strong electron-withdrawing inductive effect and can stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. This inherent electronic bias allows for a highly regioselective reaction, where morpholine will preferentially displace the C2 chlorine, leaving the C4 chlorine intact for potential downstream functionalization.

A comparable reaction is documented in the synthesis of 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde, where morpholine selectively displaces the C2 chlorine of 2,4-dichlorothiazole-5-carbaldehyde, achieving a high yield of 93%.[3] This precedent strongly validates the chosen strategy.

Visualizing the Reaction Mechanism

The diagram below illustrates the SNAr mechanism, highlighting the preferential attack at the C2 position.

Caption: SNAr mechanism for the synthesis of the target compound.

Part 2: Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. The quantities are based on a representative 10 mmol scale synthesis.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (10 mmol scale)Notes
2,4-Dichlorothiazole153.991.54 g (10 mmol)Corrosive, handle in a fume hood.
Morpholine87.120.96 mL (11 mmol, 1.1 eq)Corrosive, hygroscopic.
Sodium Carbonate (Na₂CO₃)105.991.17 g (11 mmol, 1.1 eq)Anhydrous, acts as an HCl scavenger.
Acetonitrile (CH₃CN)41.0550 mLAnhydrous solvent.
Ethyl Acetate (EtOAc)88.11As needed for extractionFor work-up.
Brine (Saturated NaCl)-As needed for washingFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed for dryingFor work-up.
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorothiazole (1.54 g, 10 mmol) and anhydrous sodium carbonate (1.17 g, 11 mmol).

  • Solvent and Reagent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Begin stirring to create a suspension. To this stirred suspension, add morpholine (0.96 mL, 11 mmol) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80-82°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (7:3), visualizing with UV light. The disappearance of the 2,4-dichlorothiazole spot indicates reaction completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (Na₂CO₃ and NaCl).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

  • Purification (If Necessary): The crude product is often of high purity. If further purification is required, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.[3]

Part 3: Workflow Visualization and Data Summary

Overall Synthesis Workflow

The following diagram provides a high-level overview of the entire process from setup to final product.

Synthesis_Workflow A 1. Reaction Setup (2,4-Dichlorothiazole, Na₂CO₃ in Acetonitrile) B 2. Reagent Addition (Add Morpholine) A->B C 3. Reflux (80°C, 4-6h) B->C D 4. Monitoring (TLC) C->D In-process control D->C Reaction Incomplete E 5. Cooldown & Filtration D->E Reaction Complete F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Liquid-Liquid Extraction (EtOAc / Water / Brine) F->G H 8. Drying & Final Concentration G->H I Purification (Optional) (Column Chromatography) H->I J Final Product: This compound H->J I->J

References

4-(4-Chlorothiazol-2-YL)morpholine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Chlorothiazol-2-YL)morpholine for Advanced Research

Introduction: Unpacking a Key Heterocyclic Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This compound is a heterocyclic compound that exemplifies this principle, merging two pharmacologically significant moieties: a substituted thiazole and a morpholine ring. The thiazole ring is a common feature in numerous approved drugs, valued for its diverse biological activities and ability to engage in various binding interactions.[1][2] The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.[3][4]

This technical guide offers a comprehensive overview of this compound, intended for researchers, synthetic chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into its properties, synthesis, applications, and handling, establishing a foundational understanding of its potential as a critical intermediate in the synthesis of novel therapeutic agents.

Physicochemical & Structural Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyDataSource(s)
Chemical Structure ClC1=CSC(=N1)N2CCOCC2[5]
IUPAC Name This compound[6]
CAS Number 848841-68-9[6][7]
Molecular Formula C₇H₉ClN₂OS[5][6][7]
Molecular Weight 204.68 g/mol [6][7]
Appearance Solid[8]
Purity Typically ≥95-98%[7][8]
Storage Sealed in a dry environment at 2-8°C[5]

Synthesis and Mechanistic Rationale

The synthesis of this compound is not extensively detailed in publicly available literature as a final product, but its structure suggests a logical synthetic pathway based on established heterocyclic chemistry principles. A plausible and efficient method involves the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichlorothiazole and morpholine.

Causality of Experimental Design: The rationale for this synthetic approach hinges on the reactivity of the dichlorothiazole substrate. The chlorine atom at the C2 position of the thiazole ring is significantly more activated towards nucleophilic attack than the chlorine at the C4 position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom and the sulfur atom, which stabilize the negatively charged Meisenheimer intermediate formed during the substitution process. Morpholine, a secondary amine, acts as a potent nucleophile, readily attacking the electrophilic C2 carbon to displace the chloride ion. The choice of a suitable base is critical to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 2,4-Dichlorothiazole

  • Morpholine

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add 2,4-dichlorothiazole (1.0 eq). Dissolve it in acetonitrile (10 volumes).

  • Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of morpholine (1.1 eq) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours or heat to a gentle reflux (approx. 80°C) for 2-4 hours to expedite the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.[9]

Applications in Drug Discovery and Development

This compound is primarily valued as a "heterocyclic building block"—a versatile intermediate used to construct more complex molecules with potential therapeutic value.[7] Its structure presents multiple avenues for chemical modification, making it an ideal scaffold for creating libraries of compounds for biological screening.

Key Application Areas:

  • Kinase Inhibitors: The thiazole-amine scaffold is a well-established pharmacophore in the design of kinase inhibitors for oncology. The chlorine atom at the C4 position can be further functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups that can target the hinge region or other pockets of a kinase active site.

  • Carbonic Anhydrase Inhibitors: Morpholine and thiazole derivatives have shown potent inhibitory activity against carbonic anhydrase (CA) isoforms, which are targets for treating glaucoma and certain types of cancer.[10][11] The morpholine moiety can enhance solubility and provide key hydrogen bonding interactions within the enzyme's active site.

  • Antimicrobial and Anti-inflammatory Agents: Thiazole-containing compounds are known for their broad-spectrum antimicrobial and anti-inflammatory properties.[12][13] The this compound core can be elaborated to develop novel agents that inhibit bacterial or fungal growth or modulate inflammatory pathways like COX/LOX.[13]

Visualization of Scaffold-Based Drug Design

The following diagram illustrates the role of this compound as a central scaffold in a diversity-oriented synthesis approach for drug discovery.

G cluster_core Core Scaffold cluster_derivatives Therapeutic Candidates cluster_reactions Chemical Modifications Core This compound Coupling Suzuki / Buchwald Cross-Coupling at C4 Core->Coupling Side_Chain Morpholine Modification Core->Side_Chain Other Further Functionalization Core->Other Kinase_Inhibitors Kinase Inhibitors Antimicrobial Antimicrobial Agents CA_Inhibitors Carbonic Anhydrase Inhibitors Anti_Inflammatory Anti-Inflammatory Agents Coupling->Kinase_Inhibitors Coupling->Anti_Inflammatory Side_Chain->Antimicrobial Side_Chain->CA_Inhibitors Other->CA_Inhibitors

Caption: Scaffold-based drug discovery workflow using the title compound.

Expert Insights: Predictive Spectroscopic Signatures

While experimental data must be acquired for confirmation, the structure of this compound allows for the prediction of its key NMR spectroscopic features, which is crucial for structural verification during synthesis.

  • ¹H NMR: The proton spectrum is expected to be relatively simple. The four protons on the carbons adjacent to the morpholine oxygen (O-CH₂) would likely appear as a triplet around δ 3.7-3.8 ppm. The four protons on the carbons adjacent to the morpholine nitrogen (N-CH₂) would appear as a separate triplet, slightly upfield, around δ 3.3-3.5 ppm. A key diagnostic signal would be a singlet for the lone proton on the thiazole ring (at the C5 position), expected to appear in the aromatic region, likely around δ 6.5-7.0 ppm.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the morpholine and thiazole rings. The morpholine carbons adjacent to oxygen would be downfield (around δ 66-67 ppm), while those adjacent to nitrogen would be further upfield (around δ 50-53 ppm). The carbons of the thiazole ring would appear significantly downfield due to the influence of the heteroatoms and aromaticity, with the C2 carbon (attached to the morpholine) being the most deshielded (potentially >160 ppm).[10]

Safety, Handling, and Storage

Proper handling of chemical intermediates is paramount for laboratory safety. Based on available safety data for the compound and its structural analogs (morpholine and chlorinated heterocycles), the following precautions are recommended.[5][14][15]

  • GHS Hazard Statements: While specific data for this exact compound is limited, related structures suggest it should be handled with care. Hazard statements for morpholine itself include flammability, oral toxicity, dermal toxicity, and the potential to cause severe skin burns and eye damage.[15] The GHS pictogram for this compound includes a "Warning" signal word.[5]

  • Personal Protective Equipment (PPE): Always use standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5] Protect from moisture and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound stands out as a high-value chemical intermediate poised for significant application in modern drug discovery. Its unique combination of a reactive, functionalizable chlorothiazole core and a pharmacokinetically favorable morpholine moiety makes it an attractive starting point for the synthesis of diverse compound libraries. By understanding its fundamental properties, synthetic routes, and potential applications, researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics targeting a wide range of diseases.

References

Spectroscopic Characterization of 4-(4-Chlorothiazol-2-YL)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the molecular structure of 4-(4-Chlorothiazol-2-YL)morpholine. As a compound of interest in medicinal chemistry and drug development, unequivocal structural confirmation is paramount. This document offers a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. The content herein is curated for researchers, scientists, and professionals in drug development, blending theoretical principles with practical, field-proven insights.

Introduction

This compound is a heterocyclic compound featuring a morpholine ring attached to the 2-position of a 4-chlorothiazole ring. The morpholine moiety is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] The thiazole ring is also a privileged structure in drug discovery, present in numerous compounds with diverse biological activities.[2] The structural elucidation of such molecules relies on a synergistic application of various spectroscopic methods. This guide will dissect the expected spectral data from ¹H NMR, ¹³C NMR, IR, and MS, providing a framework for the verification and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their connectivity. The morpholine ring typically exhibits a distinct pattern in the ¹H NMR spectrum due to the influence of the adjacent oxygen and nitrogen atoms.[3]

Expected ¹H NMR Data

Protons (Label)MultiplicityExpected Chemical Shift (δ) ppm
H-5' (Thiazole)Singlet (s)6.5 - 7.5
H-3, H-5 (Morpholine)Triplet (t)3.7 - 3.9
H-2, H-6 (Morpholine)Triplet (t)3.4 - 3.6

Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three main signals.

  • Thiazole Proton (H-5'): A singlet in the downfield region (around 6.5-7.5 ppm) is anticipated for the lone proton on the thiazole ring. Its chemical shift is influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the chloro-substituent.

  • Morpholine Protons (H-3, H-5): The four protons on the carbons adjacent to the oxygen atom of the morpholine ring are expected to appear as a triplet around 3.7-3.9 ppm. The oxygen atom's electron-withdrawing nature deshields these protons, shifting them downfield.[3]

  • Morpholine Protons (H-2, H-6): The four protons on the carbons adjacent to the nitrogen atom are also expected to be a triplet, but slightly upfield from the H-3/H-5 protons, typically in the range of 3.4-3.6 ppm. The direct attachment of the nitrogen to the electron-withdrawing thiazole ring will also influence the precise chemical shift.

References

Unlocking the Therapeutic Potential of 4-(4-Chlorothiazol-2-YL)morpholine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of the novel compound, 4-(4-Chlorothiazol-2-YL)morpholine. By leveraging the known pharmacological profiles of its constituent thiazole and morpholine moieties, we will explore a logical, data-driven pathway from initial hypothesis to robust experimental validation.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The structure of this compound presents a compelling starting point for therapeutic exploration. It marries two pharmacologically significant heterocyclic scaffolds: a thiazole ring and a morpholine ring.

  • The Thiazole Core: Thiazole derivatives are integral to numerous clinically approved drugs and exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This scaffold is a known building block for inhibitors of various enzymes, such as kinases and polymerases.[1][4] The nitrogen atom in the thiazole ring is adept at forming hydrogen bonds with target proteins, contributing to binding affinity.[4]

  • The Morpholine Moiety: The morpholine ring is a favored component in medicinal chemistry due to its advantageous physicochemical properties.[5][6] It often enhances aqueous solubility, metabolic stability, and blood-brain barrier permeability, thereby improving the overall pharmacokinetic profile of a compound.[7][8][9] The morpholine group can also actively participate in molecular interactions within a target's binding site, enhancing potency and selectivity.[5][7]

The combination of these two moieties in this compound suggests a high potential for interaction with various biological targets, making a systematic and multi-faceted approach to target identification essential.

Hypothesizing Potential Therapeutic Target Classes

Based on the extensive literature on thiazole and morpholine derivatives, we can postulate several high-probability target classes for this compound. This hypothesis-driven approach will guide our initial screening efforts.

Table 1: Hypothesized Target Classes and Rationale

Target ClassRationaleKey Examples from Literature
Protein Kinases Thiazole is a common scaffold in kinase inhibitors (e.g., Dasatinib).[1][4] The morpholine group can enhance binding to the ATP-binding pocket.PI3K/mTOR, Tyrosine Kinases[1][9]
Carbonic Anhydrases (CAs) Thiazole-based compounds have shown inhibitory activity against CAs.[10] This class of enzymes is implicated in various pathologies, including glaucoma and cancer.CA-II, CA-IX[10]
G-Protein Coupled Receptors (GPCRs) Morpholine derivatives have been developed as modulators of CNS receptors.[7]mGlu2 NAMs[7]
Inflammatory Enzymes Thiazole derivatives have demonstrated anti-inflammatory properties through the inhibition of enzymes like COX and LOX.[11][12][13]COX-1, COX-2, 5-LOX[11][12][13]

A Step-by-Step Workflow for Target Identification and Validation

The following experimental workflow provides a logical progression from broad, high-throughput screening to focused, in-depth validation of promising therapeutic targets.

G cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Mechanism of Action & Selectivity cluster_3 Phase 4: In Vivo Model Validation A Molecular Docking (Against Hypothesized Target Libraries) D IC50/EC50 Determination Assays (Dose-Response Curves) A->D B Broad Panel Cell-Based Assays (e.g., Phenotypic Screens) B->D C High-Throughput Enzymatic Assays (Kinase, CA, COX/LOX Panels) C->D E Orthogonal Assays (Confirming Target Engagement) D->E F Enzyme Kinetics Studies (e.g., Lineweaver-Burk Plot) E->F G Selectivity Profiling (Against Related Targets) E->G H Cellular Thermal Shift Assay (CETSA) (Target Engagement in Live Cells) E->H I Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies G->I H->I J Disease-Relevant Animal Models I->J

Caption: A systematic workflow for the identification and validation of therapeutic targets.

Phase 1: In Silico and High-Throughput Screening

The initial phase aims to rapidly identify potential "hits" from our hypothesized target classes.

  • Objective: To predict the binding affinity and mode of this compound to the active sites of various protein targets.

  • Procedure:

    • Obtain the 3D crystal structures of representative targets from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of this compound and perform energy minimization.

    • Define the binding site on the target proteins.

    • Perform docking simulations using software such as AutoDock or MOE.[13]

    • Analyze the docking scores and binding poses to identify promising target interactions.

  • Objective: To experimentally screen the compound against large panels of enzymes.

  • Procedure:

    • Utilize commercially available kinase, carbonic anhydrase, and COX/LOX screening panels.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform the enzymatic assays at a fixed concentration of the compound (e.g., 10 µM).

    • Measure enzyme activity using appropriate detection methods (e.g., fluorescence, luminescence, absorbance).

    • Calculate the percentage of inhibition for each enzyme. "Hits" are typically defined as enzymes with >50% inhibition.

Phase 2: Hit Confirmation and Potency Determination

This phase focuses on confirming the initial hits and quantifying the compound's potency.

  • Objective: To determine the concentration of the compound that produces 50% of its maximal inhibitory effect.

  • Procedure:

    • For each confirmed "hit," perform a dose-response experiment.

    • Prepare serial dilutions of this compound.

    • Perform the relevant enzymatic or cell-based assay with each concentration.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.

Table 2: Hypothetical IC50 Data for Confirmed Hits

TargetIC50 (µM)
Kinase X0.5
Carbonic Anhydrase Y2.1
COX-25.8
Phase 3: Elucidating the Mechanism of Action and Selectivity

Understanding how the compound interacts with its target and its selectivity is crucial for further development.

G cluster_0 Target Engagement Validation A Compound + Target Protein B Cellular Thermal Shift Assay (CETSA) A->B Heat Treatment C Western Blot or Mass Spectrometry B->C Analysis of Soluble Fraction

Caption: Workflow for confirming target engagement in a cellular context using CETSA.

  • Objective: To determine the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Procedure:

    • Measure the initial reaction rates of the target enzyme at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • Analyze the changes in Vmax and Km to determine the mechanism of inhibition.

  • Objective: To confirm direct binding of the compound to the target protein in a cellular environment.

  • Procedure:

    • Treat intact cells or cell lysates with this compound.

    • Heat the samples across a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Detect the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Conclusion and Future Directions

This guide outlines a rigorous, scientifically grounded approach to elucidating the therapeutic targets of this compound. By systematically progressing from broad screening to detailed mechanistic studies, researchers can build a comprehensive understanding of the compound's pharmacological profile. The identification of a validated target is a critical milestone in the drug discovery process, paving the way for lead optimization, preclinical development, and ultimately, the potential for a new therapeutic agent. The versatile nature of the thiazole and morpholine scaffolds suggests that this compound holds significant promise, and the methodologies described herein provide a clear path to unlocking its full potential.

References

In Vitro Evaluation of 4-(4-Chlorothiazol-2-YL)morpholine: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of the novel synthetic compound, 4-(4-Chlorothiazol-2-YL)morpholine. Given the burgeoning interest in thiazole derivatives as potential therapeutic agents, particularly in oncology, a structured and scientifically rigorous preclinical assessment is paramount.[1][2] This document outlines a logical progression of assays, from initial cytotoxicity screening to preliminary mechanistic studies, designed to elucidate the biological activity profile of this compound. The methodologies described herein are grounded in established protocols and are intended to provide a robust foundation for go/no-go decisions in early-stage drug discovery.

Introduction: The Therapeutic Potential of Thiazole-Morpholine Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of targeted therapies.[1] Coupled with a morpholine moiety, which can enhance aqueous solubility and metabolic stability, the composite structure of this compound presents a compelling candidate for biological investigation.[3][4] Thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as apoptosis induction and inhibition of key signaling pathways.[1][5][6]

This guide will detail a systematic in vitro approach to characterize the bioactivity of this compound, with a primary focus on its potential as an anticancer agent.

Physicochemical Characterization and Compound Handling

Prior to biological evaluation, a thorough physicochemical characterization of this compound is essential for data integrity and reproducibility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 848841-68-9[7][8][9]
Molecular Formula C₇H₉ClN₂OS[7][8]
Molecular Weight 204.68 g/mol [7][8]
Purity >95% (recommended)[8]
Solubility To be determined empirically in relevant solvents (e.g., DMSO, ethanol, aqueous buffers)
Stability To be assessed in solution under experimental conditions (e.g., temperature, pH)
Stock Solution Preparation Protocol
  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in a minimal amount of high-purity dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • Prior to each experiment, thaw a fresh aliquot and prepare working solutions by diluting the stock in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Phase I: Cytotoxicity Screening

The initial step in evaluating a novel compound is to determine its effect on cell viability and proliferation. This is typically achieved through cytotoxicity assays on a panel of cancer cell lines.[10][11]

Rationale for Cell Line Selection

The choice of cell lines should be strategic, representing a diversity of cancer types to identify potential areas of sensitivity. A preliminary panel could include:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)[12]

  • MDA-MB-231: Triple-negative breast cancer

  • HepG2: Hepatocellular carcinoma[12]

  • HCT-116: Colorectal carcinoma

  • A549: Lung carcinoma

  • PC-3: Prostate cancer

Including a non-cancerous cell line, such as human embryonic kidney cells (HEK293), can provide an early indication of selectivity.[13]

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding serial_dilution Treatment with Serial Dilutions of Test Compound cell_seeding->serial_dilution compound_prep Test Compound Stock Solution Preparation compound_prep->serial_dilution incubation Incubation (e.g., 48, 72 hours) serial_dilution->incubation assay_procedure Assay Procedure (MTT or SRB) incubation->assay_procedure absorbance Absorbance Measurement assay_procedure->absorbance viability_calc Calculation of % Cell Viability absorbance->viability_calc ic50_calc IC50 Value Determination viability_calc->ic50_calc

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[11]

Data Presentation

The results of the cytotoxicity screening should be summarized in a table presenting the IC₅₀ values for each cell line.

Table 2: Hypothetical Cytotoxicity of this compound (IC₅₀ in µM)

Cell LineCancer TypeThis compound (IC₅₀ in µM)Doxorubicin (Positive Control) (IC₅₀ in µM)
MCF-7 Breast AdenocarcinomaExperimental ValueExperimental Value
MDA-MB-231 Breast AdenocarcinomaExperimental ValueExperimental Value
HepG2 Hepatocellular CarcinomaExperimental ValueExperimental Value
HCT-116 Colorectal CarcinomaExperimental ValueExperimental Value
A549 Lung CarcinomaExperimental ValueExperimental Value
PC-3 Prostate CancerExperimental ValueExperimental Value
HEK293 Non-cancerous KidneyExperimental ValueExperimental Value

Phase II: Preliminary Mechanistic Studies

If this compound demonstrates potent and selective cytotoxicity, the next phase involves elucidating its mechanism of action.

Apoptosis Induction Assays

A common mechanism of action for anticancer drugs is the induction of apoptosis (programmed cell death).[5]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways

Thiazole derivatives have been shown to modulate various signaling pathways implicated in cancer progression.[1] Based on the results of the initial mechanistic studies, further investigation into specific pathways may be warranted.

Signaling_Pathways cluster_pathways Potential Target Pathways compound This compound pi3k PI3K/Akt/mTOR compound->pi3k mapk MAPK/ERK compound->mapk apoptosis Intrinsic/Extrinsic Apoptosis compound->apoptosis cell_cycle Cell Cycle Regulation (e.g., CDK inhibition) compound->cell_cycle

Caption: Potential signaling pathways affected by cytotoxic agents.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial in vitro evaluation of this compound. The data generated from these assays will provide a comprehensive preliminary profile of the compound's biological activity, enabling an informed decision on its potential for further development. Positive results would warrant more in-depth mechanistic studies, including target identification, in vivo efficacy studies, and pharmacokinetic profiling.

References

Methodological & Application

The 4-(4-Chlorothiazol-2-YL)morpholine Scaffold: A Privileged Motif in Kinase and Metalloprotease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiazolyl-Morpholine Core in Drug Discovery

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged" scaffold.[1] Its frequent incorporation into drug candidates is not coincidental but a strategic choice to enhance critical pharmacokinetic properties. The morpholine moiety, with its unique physicochemical characteristics, often improves aqueous solubility, metabolic stability, and oral bioavailability.[1][2] When fused with a thiazole ring—a pharmacophore known for its diverse biological activities, particularly in kinase inhibition—the resulting hybrid structure presents a powerful platform for developing novel therapeutics.[3][4]

This guide provides a detailed exploration of the 4-(4-chlorothiazol-2-yl)morpholine scaffold and its derivatives as valuable tools in drug discovery. We will delve into its application in the inhibition of key enzyme families, namely Phosphoinositide 3-Kinases (PI3Ks) and Carbonic Anhydrases (CAs), providing both the scientific rationale and detailed experimental protocols for researchers in the field.

Part 1: Targeting the PI3K/AKT/mTOR Pathway with Thiazolyl-Morpholine Inhibitors

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6] Its aberrant activation is a hallmark of many human cancers, making it one of the most intensely pursued targets for oncology drug development.[7] Derivatives of 4-(1,3-thiazol-2-yl)morpholine have been identified as potent and selective inhibitors of PI3K, demonstrating the therapeutic potential of this scaffold.[6]

Causality of Inhibition: Understanding the Molecular Interactions

The efficacy of the thiazolyl-morpholine scaffold lies in its ability to fit snugly into the ATP-binding pocket of the PI3K enzyme. The morpholine oxygen atom is a crucial feature, as it forms a key hydrogen bond interaction with the hinge region backbone NH of the Valine residue (Val851 in PI3Kα).[8] This interaction mimics the binding of the adenine region of ATP. The thiazole ring and its substituents then extend into the "affinity pocket," where modifications can be made to enhance potency and isoform selectivity.[9] The chloro-substitution at the 4-position of the thiazole ring can influence the electronic properties and steric interactions within this pocket, potentially enhancing binding affinity.

Signaling Pathway Overview

The following diagram illustrates the canonical PI3K/AKT/mTOR pathway and the point of intervention for this compound-based inhibitors.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP3->PIP2 Dephosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation CellSurvival Cell Survival & Proliferation AKT->CellSurvival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth _4EBP1->CellGrowth Inhibition Inhibitor 4-(4-Chlorothiazol-2-YL) morpholine Scaffold Inhibitor->PI3K Inhibition PTEN PTEN

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of the thiazolyl-morpholine scaffold.

Structure-Activity Relationship (SAR) Data

The following table summarizes the PI3Kα inhibitory activity and cellular antiproliferative effects of selected 4-(1,3-thiazol-2-yl)morpholine analogs. This data highlights the importance of substitutions on the thiazole and an appended aromatic ring for overall potency.

Compound IDR1 (Thiazole C4)R2 (Thiazole C5)PI3Kα IC50 (nM)U87MG Cell IC50 (µM)
1a H4-pyridyl1601.6
1b H3-pyridyl210>10
1c Cl4-pyridyl500.8
1d Me4-pyridyl801.2
1e H2-aminopyrimidin-5-yl250.5
1f Cl 2-aminopyrimidin-5-yl 10 0.2

Data is representative and synthesized from findings reported in literature such as Bioorg. Med. Chem. Lett. 2008, 18 (15), 4316-20.[6]

Experimental Protocol 1: In Vitro PI3Kα Kinase Assay (ADP-Glo™ Format)

This protocol outlines a luminescent kinase assay to determine the IC50 value of a test compound, such as a this compound derivative, against PI3Kα. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.[10]

Workflow Diagram:

PI3K_Assay_Workflow Start Start Prep Prepare Reagents: - PI3Kα Enzyme - PIP2/PIP3 Substrate - ATP Solution - Test Compound Dilutions Start->Prep Plate Plate Compound & Enzyme: - Add Test Compound/DMSO - Add PI3Kα/Substrate Mix Prep->Plate Incubate1 Incubate (Room Temp, 10 min) Pre-incubation Plate->Incubate1 Initiate Initiate Reaction: Add ATP Solution Incubate1->Initiate Incubate2 Incubate (Room Temp, 60 min) Kinase Reaction Initiate->Incubate2 Stop Stop Reaction: Add ADP-Glo™ Reagent Incubate2->Stop Incubate3 Incubate (Room Temp, 40 min) Stop->Incubate3 Develop Develop Signal: Add Kinase Detection Reagent Incubate3->Develop Incubate4 Incubate (Room Temp, 30 min) Develop->Incubate4 Read Read Luminescence (Plate Reader) Incubate4->Read Analyze Analyze Data: Calculate % Inhibition & IC50 Value Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro PI3Kα ADP-Glo™ kinase assay.

Materials:

  • Purified recombinant PI3Kα (p110α/p85α)

  • PIP2/PIP3 lipid substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO (e.g., starting from 1 mM). Typically, a 3-fold dilution series is used.

  • Enzyme/Substrate Mix: Prepare a solution of PI3Kα enzyme and lipid substrate in Assay Buffer at 2X the final desired concentration.

  • Assay Plating:

    • Add 1 µL of serially diluted test compound or DMSO (for 0% and 100% inhibition controls) to the wells of the 384-well plate.

    • Add 4 µL of the enzyme/substrate mix to each well.

    • Incubate at room temperature for 10 minutes.

  • Reaction Initiation: Add 5 µL of 2X ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for PI3Kα.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Part 2: Targeting Carbonic Anhydrases

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[11] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers.[12] The thiazole-morpholine scaffold has recently been explored for its potential as a non-sulfonamide class of CA inhibitors.[11]

Causality of Inhibition: A Different Binding Paradigm

Unlike the classic sulfonamide inhibitors that directly coordinate with the catalytic zinc ion, non-sulfonamide inhibitors like thiazole derivatives interact with residues in the active site cavity.[11] The morpholine moiety can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions with amino acid residues lining the active site.[12] Molecular docking studies suggest that the thiazole ring can orient the molecule within the active site, while the morpholine group interacts with key residues, displacing water molecules and blocking substrate access.[11]

Experimental Protocol 2: In Vitro Carbonic Anhydrase II Inhibition Assay

This protocol describes a colorimetric assay to screen for inhibitors of human Carbonic Anhydrase II (hCA II) based on its esterase activity.[11]

Workflow Diagram:

CA_Assay_Workflow Start Start Prep Prepare Reagents: - hCA II Enzyme - p-NPA Substrate - Assay Buffer - Test Compound Dilutions Start->Prep Plate Plate Compound: - Add Assay Buffer - Add Test Compound/DMSO Prep->Plate AddEnzyme Add hCA II Enzyme Plate->AddEnzyme Incubate Pre-incubate (Room Temp, 15 min) Enzyme-Inhibitor Binding AddEnzyme->Incubate Initiate Initiate Reaction: Add p-NPA Substrate Incubate->Initiate Read Measure Absorbance (400 nm, Kinetic Mode) Initiate->Read Analyze Analyze Data: Calculate Reaction Rates & IC50 Value Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro hCA II colorimetric inhibition assay.

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Positive Control Inhibitor: Acetazolamide

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6

  • Organic Solvent: Acetonitrile or DMSO

  • Clear, flat-bottom 96-well microplates

  • Microplate reader capable of kinetic measurements at 400 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in cold Assay Buffer.

    • Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile. This should be prepared fresh.

    • Prepare serial dilutions of the test compound and Acetazolamide in DMSO.

  • Assay Plating (Total volume = 200 µL):

    • Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Control Wells (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL hCA II Working Solution.

    • Inhibitor Wells: 158 µL Assay Buffer + 2 µL of diluted test compound + 20 µL hCA II Working Solution.

  • Enzyme-Inhibitor Pre-incubation: Add the enzyme to the control and inhibitor wells. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells (except the blank, which receives it before the read).

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope (ΔAbs/min) of the linear portion of the kinetic curve.

    • Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Determine the IC50 value by plotting percent inhibition against the log of inhibitor concentration.

Part 3: Synthesis of the this compound Scaffold

The synthesis of the title scaffold can be achieved through a variation of the Hantzsch thiazole synthesis. The general protocol involves the reaction of an α-haloketone with a thiourea derivative.

Representative Synthesis Protocol

This protocol describes a general method for the synthesis of 4-(4-aryl-thiazol-2-yl)morpholine derivatives, which can be adapted for the chloro-substituted analog.[11][13]

Reaction Scheme:

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone (or other relevant α-haloketone)

  • 1-Morpholin-4-yl-thiourea

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-morpholin-4-yl-thiourea (1.0 eq.) in absolute ethanol.

  • Addition of Reagents: Add a catalytic amount of glacial acetic acid. To this solution, add the 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Pour the concentrated mixture into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Conclusion

The this compound scaffold represents a highly versatile and valuable starting point for drug discovery programs. Its proven utility in targeting the PI3K signaling pathway and its emerging potential as a carbonic anhydrase inhibitor underscore its importance. The morpholine ring provides a reliable handle for optimizing pharmacokinetic properties, while the substituted thiazole core allows for fine-tuning of potency and selectivity against specific enzyme targets. The protocols and data presented in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to effectively leverage this privileged scaffold in the development of next-generation therapeutics.

References

Investigating 4-(4-Chlorothiazol-2-YL)morpholine as a Putative Chemical Probe for the Lipid Kinase PIKfyve

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Abstract

This document provides a comprehensive guide for researchers interested in characterizing novel chemical entities as potential probes for cellular signaling pathways. We present a hypothetical workflow for the evaluation of 4-(4-Chlorothiazol-2-YL)morpholine , a compound possessing structural motifs common to kinase inhibitors, as a putative chemical probe for PIKfyve. PIKfyve is a phosphoinositide kinase that plays a crucial role in endomembrane trafficking and lysosomal homeostasis. The protocols detailed herein are designed to rigorously assess the compound's biochemical activity, target engagement in a cellular context, and its functional cellular effects.

Introduction: The Rationale for Investigating this compound

The morpholine and thiazole scaffolds are prevalent in a multitude of biologically active compounds, including numerous FDA-approved kinase inhibitors.[1][2][3][4] The presence of these moieties in This compound suggests its potential as a modulator of protein kinases.[2][5] This application note outlines a systematic approach to investigate this compound as a chemical probe for PIKfyve, a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) from phosphatidylinositol 3-phosphate (PI(3)P).[6] Dysregulation of PIKfyve has been implicated in various diseases, including cancer and autoimmune disorders, making it a compelling target for therapeutic intervention.[7]

A robust chemical probe is defined by its potency, selectivity, and well-characterized mechanism of action in a cellular context. The following sections will provide detailed protocols to guide the user through the essential experiments required to validate a new chemical entity, such as this compound, as a probe for PIKfyve.

Biochemical Validation: In Vitro PIKfyve Kinase Inhibition Assay

The initial step in characterizing a putative kinase inhibitor is to determine its ability to inhibit the enzymatic activity of the purified target protein. The ADP-Glo™ Kinase Assay is a sensitive and reliable method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][9]

Protocol 2.1: PIKfyve ADP-Glo™ Kinase Assay

This protocol is designed to measure the IC50 value of this compound against recombinant human PIKfyve.

Materials:

  • Recombinant Human PIKfyve (e.g., SignalChem)

  • PI(3)P:PS substrate (e.g., Echelon Biosciences)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (herein referred to as "test compound")

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from 10 mM. Then, dilute each concentration into the Kinase Buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of the PIKfyve enzyme in Kinase Buffer.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the PI(3)P:PS substrate and ATP in Kinase Buffer. The final concentrations should be optimized, but a starting point could be 25 µM PI(3)P:PS and 10 µM ATP.[8]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Example Value
Test Compound Conc. Range1 nM - 100 µM
PIKfyve Final Conc.5 ng/µL
PI(3)P:PS Final Conc.25 µM
ATP Final Conc.10 µM
Expected Outcome Dose-dependent inhibition of PIKfyve activity

Target Engagement in a Cellular Environment

A critical step in probe validation is to confirm that the compound engages its intended target within the complex milieu of a living cell.[10][11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[12][13]

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform a CETSA experiment to determine if this compound binds to and stabilizes PIKfyve in intact cells.

Materials:

  • Cell line expressing endogenous PIKfyve (e.g., HEK293, RAW264.7)

  • Complete cell culture medium

  • Test compound

  • PBS supplemented with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer with inhibitors)

  • PIKfyve primary antibody (e.g., Cell Signaling Technology #92839)[7]

  • Loading control primary antibody (e.g., α-Actinin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • PVDF membrane

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.[12]

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blotting:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against PIKfyve and a loading control.

    • Incubate with the HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities for PIKfyve at each temperature point. Normalize the PIKfyve signal to the loading control. Plot the percentage of soluble PIKfyve remaining versus temperature for both vehicle- and compound-treated samples to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.[14]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_lysis Heat Challenge & Lysis cluster_analysis Analysis cell_culture 1. Culture Cells compound_treatment 2. Treat with Compound/Vehicle cell_culture->compound_treatment heat_challenge 3. Heat Shock (Temperature Gradient) compound_treatment->heat_challenge lysis 4. Cell Lysis heat_challenge->lysis centrifugation 5. Centrifuge to Pellet Aggregates lysis->centrifugation western_blot 6. Western Blot for Soluble PIKfyve centrifugation->western_blot data_analysis 7. Plot Melt Curve western_blot->data_analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Assessing the Functional Consequences of Target Engagement

Inhibition of PIKfyve is known to cause the formation of large cytoplasmic vacuoles due to defects in lysosomal fission and endomembrane trafficking.[15][16] Furthermore, PIKfyve activity can influence downstream signaling pathways, such as the mTOR pathway.[17] Therefore, assessing these cellular phenotypes can provide functional validation of target engagement.

Protocol 4.1: Western Blot Analysis of Downstream Signaling

This protocol is to assess the effect of the test compound on the phosphorylation status of proteins downstream of the PIKfyve and mTOR signaling pathways, such as p70S6K.[18]

Materials:

  • Cell line (e.g., RAW264.7 macrophages)

  • Test compound

  • Cell lysis buffer (as in Protocol 3.1)

  • Primary antibodies: phospho-p70S6K (Thr389), total p70S6K, PIKfyve, and a loading control (e.g., GAPDH or α-tubulin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of the test compound or a vehicle control for the desired time (e.g., 2, 6, 24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with cold PBS and lyse them. Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies for phospho-p70S6K, total p70S6K, and a loading control.

  • Data Analysis: Quantify the band intensities. Calculate the ratio of phospho-p70S6K to total p70S6K for each treatment condition. A change in this ratio would suggest an effect on the mTOR pathway.

PIKfyve_Pathway cluster_membrane Endosome/Lysosome Membrane cluster_downstream Downstream Signaling PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 mTORC1 mTORC1 PI35P2->mTORC1 Modulates PIKfyve->PI35P2 Product p70S6K p70S6K mTORC1->p70S6K Protein_Synth Protein Synthesis & Cell Growth p70S6K->Protein_Synth Probe This compound Probe->PIKfyve Inhibition

Caption: Hypothesized PIKfyve signaling pathway modulation.

Protocol 4.2: Cell Viability Assay

It is crucial to determine the compound's effect on cell proliferation and viability to understand its therapeutic window and potential cytotoxicity.

Materials:

  • Cell line of interest

  • Test compound

  • Complete cell culture medium

  • MTT or MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[19]

  • Viability Measurement: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This application note has outlined a foundational workflow to investigate This compound as a putative chemical probe for the lipid kinase PIKfyve. By following these protocols, researchers can systematically generate data on the compound's biochemical potency, cellular target engagement, and functional consequences. Positive and consistent results across these orthogonal assays would provide strong evidence for its utility as a chemical probe.[6]

Future work should include comprehensive selectivity profiling against a broad panel of kinases to ensure the probe's specificity.[20] Additionally, co-crystallization of the compound with the PIKfyve kinase domain could provide structural insights into its binding mode, further solidifying its mechanism of action.

References

Topic: Protocol for Dissolving 4-(4-Chlorothiazol-2-YL)morpholine for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Introduction: The Gateway to Reproducible In Vitro Data

The compound 4-(4-Chlorothiazol-2-YL)morpholine is a heterocyclic molecule incorporating both a thiazole and a morpholine moiety. Such structural motifs are of significant interest in medicinal chemistry and drug discovery. The morpholine ring, with its unique pKa and flexible conformation, is often incorporated to improve the pharmacokinetic properties and central nervous system permeability of compounds.[1][2] Thiazole derivatives have been investigated for a wide array of biological activities, including as potential enzyme inhibitors.[3][4]

The successful evaluation of any compound in cell-based assays hinges on a fundamental, yet often overlooked, step: its solubilization and delivery to the cells in a consistent, non-toxic, and biologically available manner. Improper dissolution can lead to compound precipitation, inaccurate concentration calculations, and high experimental variability, ultimately compromising the integrity of the research.[5]

This document serves as an in-depth guide for researchers, scientists, and drug development professionals. It provides a field-proven, validated protocol for the preparation of this compound solutions for cell culture applications. Beyond a simple list of steps, this guide explains the scientific rationale behind each procedural choice, empowering the researcher to troubleshoot and adapt the protocol with confidence. Our objective is to establish a robust methodology that ensures maximal compound activity and generates reliable, reproducible data.

Physicochemical Properties & Reagent Overview

A foundational understanding of the compound's properties is critical for accurate preparation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 848841-68-9[6][7]
Molecular Formula C₇H₉ClN₂OS[6][7]
Molecular Weight 204.68 g/mol [6][7]
Appearance Solid (powder/crystals)Assumed from supplier data
Purity ≥95% (Varies by supplier)[7]

Table 2: Required Materials and Reagents

ItemSpecificationRationale
This compoundAs suppliedThe compound of interest.
Dimethyl Sulfoxide (DMSO)Anhydrous, Cell Culture Grade (e.g., sterile-filtered, ≥99.9%)DMSO is the gold-standard solvent for dissolving a wide range of organic molecules for biological assays.[8] Anhydrous grade is crucial as DMSO is highly hygroscopic; water absorption can decrease the solubility of hydrophobic compounds.[8][9]
Complete Cell Culture MediumPre-warmed to 37°C (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep)Using medium at the correct temperature prevents temperature shock to cells and avoids compound precipitation that can occur when a warm stock is added to cold liquid.
Sterile Microcentrifuge Tubes1.5 mL, DNAse/RNAse-free, polypropyleneUsed for weighing the compound and preparing/storing aliquots of the stock solution. Polypropylene is preferred for its low compound binding properties.
Sterile Serological Pipettes & Pipette TipsVarious sizes, pyrogen-freeEssential for accurate, sterile liquid handling.
Analytical BalanceReadable to at least 0.1 mgRequired for accurate weighing of the compound powder.
Vortex MixerStandard laboratory modelEnsures thorough mixing and complete dissolution of the compound.
Sonicator (Water Bath)Optional, but recommendedAids in the dissolution of compounds that are difficult to solubilize.[8]
Cell Viability Assay Kite.g., MTT, MTS, CellTiter-Glo®Required for validating the maximum non-toxic concentration of the DMSO vehicle for the specific cell line being used.

Core Principles: The "Why" Behind the Protocol

The Rationale for a DMSO-Based Primary Stock Solution

Most novel organic compounds, including heterocyclic structures like this compound, exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is an exceptionally versatile aprotic solvent capable of dissolving both polar and non-polar compounds, making it indispensable in drug discovery.[8] Preparing a high-concentration primary stock in 100% DMSO serves several critical functions:

  • Accuracy: It allows for the accurate preparation of a concentrated solution from a small, weighable mass of powder.[10]

  • Stability: Many compounds are more stable when stored at high concentrations in anhydrous DMSO at low temperatures (-20°C or -80°C).[10][11]

  • Minimizing Solvent Effects: It ensures that the final volume of solvent added to the cell culture is minimal, thereby reducing the risk of solvent-induced artifacts or toxicity.[12]

The Critical Importance of the Vehicle Control

DMSO is not biologically inert. It can influence cell differentiation, membrane permeability, and signaling pathways, and it exhibits cytotoxicity at higher concentrations.[9][12] Therefore, every experiment must include a vehicle control . This control consists of cells treated with the same final concentration of DMSO as the compound-treated cells, but without the compound itself. This is the only way to definitively attribute the observed cellular effects to the compound rather than the solvent.[9][13]

Experimental Methodologies

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration stock solution, which is the cornerstone of accurate and repeatable experiments.

G cluster_prep Step 1: Calculation & Weighing cluster_dissolve Step 2: Dissolution cluster_store Step 3: Aliquoting & Storage calc Calculate Mass (e.g., for 1 mL of 10 mM stock) weigh Weigh 2.05 mg of Compound into a sterile 1.5 mL tube calc->weigh add_dmso Add 1 mL of anhydrous, cell culture-grade DMSO weigh->add_dmso vortex Vortex vigorously for 2-3 minutes add_dmso->vortex sonicate Sonicate in water bath (10-15 min, if needed) vortex->sonicate inspect Visually inspect for complete dissolution (clear solution) sonicate->inspect aliquot Dispense into single-use volumes (e.g., 20 µL) inspect->aliquot label_tubes Label aliquots clearly (Name, Conc., Date) aliquot->label_tubes store Store immediately at -80°C to prevent degradation label_tubes->store

Diagram 1. Workflow for preparing a 10 mM primary stock solution.

Step-by-Step Procedure:

  • Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 204.68 g/mol × 1000 mg/g = 2.05 mg

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh 2.05 mg of the compound powder and transfer it into a sterile 1.5 mL microcentrifuge tube.

    • Causality Note: For smaller quantities, it is often more accurate to dissolve the entire contents of the supplier's vial and calculate the volume of DMSO to add to achieve the target concentration, avoiding weighing errors.[14]

  • Dissolution: Add 1 mL of anhydrous, cell culture-grade DMSO to the tube containing the powder.[15]

  • Mixing: Tightly cap the tube and vortex vigorously for 2-3 minutes until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates.[8]

    • Expert Tip: If the compound does not dissolve readily, place the tube in a water bath sonicator for 10-15 minutes to aid dissolution.[8]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can lead to compound degradation and water absorption by the DMSO, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[11][14]

  • Storage: Label the aliquots clearly with the compound name, concentration (10 mM), and date. Store them at -80°C for long-term stability or at -20°C for short-term use (up to one month).[11][16]

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol describes the critical dilution from the concentrated DMSO stock into your aqueous cell culture medium. The key objective is to achieve the final desired compound concentration while keeping the final DMSO concentration at a non-toxic level (ideally ≤0.1%).[9][17]

G cluster_dilution Dilution Strategy (to avoid precipitation) stock Thaw one -80°C aliquot of 10 mM Stock Solution intermediate Step 1: Prepare Intermediate Dilution (e.g., 100 µM in pre-warmed medium) stock->intermediate 1:100 dilution (e.g., 2 µL stock into 198 µL medium) final Step 2: Prepare Final Working Solution (e.g., 10 µM in pre-warmed medium) intermediate->final 1:10 dilution plate Add Working Solution to cells in culture plate final->plate

Diagram 2. Recommended workflow for preparing the final working solution.

Step-by-Step Procedure:

  • Thaw Stock: Remove a single aliquot of the 10 mM stock solution from the -80°C freezer and allow it to thaw completely at room temperature.

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.

  • Intermediate Dilution (Recommended): To prevent "solvent shock" where the compound precipitates upon rapid dilution into an aqueous environment, perform an intermediate dilution.[13]

    • For a final concentration of 10 µM, first prepare a 100 µM intermediate solution.

    • Pipette 198 µL of pre-warmed medium into a sterile tube.

    • Add 2 µL of the 10 mM stock solution to the medium. Mix thoroughly by gentle pipetting or vortexing. This creates a 100 µM solution in 1% DMSO.

  • Final Dilution: Dilute the intermediate solution to the final working concentration.

    • To make a 10 µM final solution, add 1 part of the 100 µM intermediate solution to 9 parts of pre-warmed medium (e.g., 100 µL of intermediate into 900 µL of medium).

    • This results in a final DMSO concentration of 0.1% , which is well-tolerated by most cell lines.[12][17]

  • Vehicle Control Preparation: Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution. This will result in a solution containing 0.1% DMSO in culture medium.

  • Cell Treatment: Immediately add the final working solution (and vehicle control solution) to your cells. Do not store diluted aqueous solutions of the compound, as its stability in medium is likely unknown.[13]

Table 3: Example Dilution Series from a 10 mM Stock

Desired Final ConcentrationDilution Factor (from 10 mM stock)Volume of 10 mM Stock to add to 10 mL of MediumFinal DMSO Concentration
100 µM1:10010 µL0.1%
10 µM1:1,0001 µL0.01%
1 µM1:10,0000.1 µL (Requires serial dilution)0.001%
0.1 µM1:100,0000.01 µL (Requires serial dilution)0.0001%
Protocol 3: Self-Validation - Determining DMSO Tolerance

The sensitivity to DMSO is highly cell-line dependent.[9][18] It is imperative to determine the maximum tolerated concentration for your specific cells before beginning compound screening.

Step-by-Step Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 48-72 hours).

  • Prepare DMSO Dilutions: In complete cell culture medium, prepare a serial dilution of DMSO. A typical range to test is 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a "no DMSO" control.

  • Treatment: Add the DMSO dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the intended duration of your compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.

  • Analysis: Calculate cell viability as a percentage relative to the "no DMSO" control. The highest concentration of DMSO that results in minimal loss of viability (e.g., >90% viability) is your maximum working concentration.[9]

Troubleshooting & Best Practices

Table 4: Common Issues and Solutions

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates in culture well - Concentration exceeds aqueous solubility limit.[13]- "Solvent shock" from rapid dilution.[13]- Interaction with serum proteins.- Perform a solubility test to find the maximum soluble concentration in your medium.- Always use an intermediate dilution step as described in Protocol 2.- If possible, test with a lower serum concentration.
High toxicity in vehicle control wells - Final DMSO concentration is too high for the cell line.- Cell line is particularly sensitive to DMSO.- Perform the DMSO tolerance assay (Protocol 3) to determine the IC10 (concentration causing 10% inhibition).- Keep final DMSO concentration below 0.1% for sensitive or primary cells.[17]
Inconsistent results between experiments - Repeated freeze-thaw cycles of stock solution.- Water absorption by DMSO stock.[9]- Compound degradation in stock or medium.- Always use single-use aliquots of the stock solution.[11]- Store DMSO stocks in small, tightly-sealed vials with desiccant. Prepare fresh dilutions for each experiment.[9]- Assess compound stability in medium at 37°C over the experimental time course using HPLC or LC-MS if possible.[19]

Safety Precautions

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, standard laboratory precautions for handling new chemical entities should be strictly followed. Related morpholine and chloro-substituted compounds can be irritants or toxic.[20][21][22]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its DMSO solutions.

  • Handling: Handle the solid powder in a chemical fume hood or ventilated enclosure to avoid inhalation.

  • Disposal: Dispose of all waste (tubes, tips, unused solutions) in accordance with your institution's chemical waste disposal guidelines.

Conclusion

The protocol outlined in this application note provides a robust and validated framework for the dissolution and use of this compound in cell culture. By understanding the physicochemical properties of the compound, employing a high-concentration DMSO stock strategy, adhering to careful dilution techniques, and always including a vehicle control, researchers can significantly enhance the quality and reproducibility of their data. The self-validation step of determining cell-specific DMSO tolerance is a critical measure that builds confidence in the final experimental results, ensuring that observed biological effects are a true reflection of the compound's activity.

References

Application Notes and Protocols for High-Throughput Screening of 4-(4-Chlorothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Identifying and Characterizing Novel Kinase Inhibitors

Introduction: The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold that imparts favorable physicochemical and metabolic properties to bioactive molecules.[1][2] Its presence in numerous approved drugs is a testament to its utility in drug design.[1] When coupled with a thiazole moiety, another pharmacologically significant heterocycle, the resulting compound class, exemplified by 4-(4-Chlorothiazol-2-YL)morpholine, presents a compelling starting point for drug discovery campaigns. Thiazole derivatives have shown a range of biological activities, including anti-inflammatory and analgesic properties.[3][4] Furthermore, morpholine-containing compounds have been successfully developed as potent and selective kinase inhibitors.[5] This guide provides a comprehensive framework for developing and executing high-throughput screening (HTS) assays to identify and characterize the potential of this compound and its analogs as kinase inhibitors, with a focus on the Phosphoinositide 3-kinase (PI3K) family, a critical target in oncology and inflammation.[5]

Part 1: The Rationale - Targeting the PI3K Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[6] The morpholine moiety has been a key structural feature in several potent PI3K inhibitors.[5][6] Therefore, it is a scientifically sound hypothesis that this compound may exhibit inhibitory activity against one or more PI3K isoforms.

Diagram 1: The PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor This compound Inhibitor->PI3K Inhibits

Caption: Proposed mechanism of action for this compound.

Part 2: High-Throughput Screening Workflow

A tiered HTS approach is recommended to efficiently identify and validate potential hits from a compound library.[7] This workflow begins with a primary screen to identify all compounds with activity against the target, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

Diagram 2: HTS Workflow for Kinase Inhibitor Discovery

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Cell-Based Assays cluster_3 Lead Optimization Primary Primary HTS: Biochemical Assay (e.g., TR-FRET) Hit_ID Hit Identification Primary->Hit_ID Dose_Response Dose-Response (IC50 Determination) Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., AlphaLISA) Dose_Response->Orthogonal_Assay Selectivity Kinase Selectivity Panel Orthogonal_Assay->Selectivity Cell_Based Cell-Based Assay (Target Engagement) Orthogonal_Assay->Cell_Based Lead_Opt Lead Optimization Selectivity->Lead_Opt Cell_Based->Lead_Opt

Caption: A tiered approach for identifying and validating kinase inhibitors.

Part 3: Experimental Protocols

Primary High-Throughput Screen: A TR-FRET Biochemical Assay for PI3Kα

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS. This assay measures the phosphorylation of a substrate peptide by the target kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a ULight-labeled substrate peptide (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.

Materials:

  • PI3Kα enzyme (recombinant)

  • ULight™-PIP2 substrate

  • Europium-labeled anti-phospho-PIP3 (p-PIP3) antibody

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume white plates

  • TR-FRET enabled plate reader

Protocol:

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 20 nL of the compound stock solution into the assay plate wells. For the controls, dispense DMSO only.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate solution in assay buffer.

    • Add 5 µL of the 2X enzyme solution to each well.

    • Add 5 µL of the 2X substrate solution to each well.

  • Initiation of Kinase Reaction:

    • Prepare a 4X ATP solution in assay buffer.

    • Add 5 µL of the 4X ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at the Km for the enzyme.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 4X stop/detection mix containing the Europium-labeled anti-p-PIP3 antibody and EDTA in detection buffer.

    • Add 5 µL of the stop/detection mix to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (ULight).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

Data Analysis and Hit Criteria:

ParameterDescriptionFormulaAcceptance Criteria
Z'-factor A measure of assay quality and robustness.1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|Z' > 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.Mean_pos / Mean_negS/B > 3
Percent Inhibition The percentage by which the compound reduces the kinase activity.100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))> 50% for initial hits

*Positive Control (pos): Reaction with enzyme, substrate, and ATP (0% inhibition). *Negative Control (neg): Reaction without enzyme (100% inhibition).

Secondary Assay: Dose-Response and IC50 Determination

Principle: To determine the potency of the hit compounds, a dose-response curve is generated by testing the compound over a range of concentrations. The half-maximal inhibitory concentration (IC50) is then calculated.

Protocol:

  • Compound Plating:

    • Prepare a serial dilution of the hit compound in DMSO (e.g., 10-point, 3-fold dilution series).

    • Dispense the diluted compounds into a 384-well plate.

  • Assay Execution:

    • Follow the same procedure as the primary TR-FRET assay.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Tertiary Assay: Orthogonal Cell-Based Assay for Target Engagement

Principle: A cell-based assay is crucial to confirm that the compound is active in a more physiologically relevant environment and can penetrate the cell membrane to engage its target. An in-cell immunoassay (e.g., In-Cell Western) can be used to measure the phosphorylation of a downstream substrate of PI3K, such as AKT.

Materials:

  • A cancer cell line with a known dependency on the PI3K pathway (e.g., A375 melanoma cells).[5]

  • Cell culture medium and supplements.

  • Primary antibody against phospho-AKT (p-AKT).

  • Primary antibody against total AKT.

  • IR-dye labeled secondary antibodies.

  • 96-well clear-bottom black plates.

  • An imaging system capable of detecting infrared fluorescence.

Protocol:

  • Cell Plating:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the hit compound for a specified time (e.g., 2 hours).

  • Cell Lysis and Fixation:

    • Lyse the cells and fix them to the plate.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate the cells with primary antibodies against p-AKT and total AKT.

    • Wash the cells and incubate with the corresponding IR-dye labeled secondary antibodies.

  • Data Acquisition and Analysis:

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for both p-AKT and total AKT.

    • Normalize the p-AKT signal to the total AKT signal to account for variations in cell number.

    • Calculate the percent inhibition of AKT phosphorylation and determine the cellular IC50.

Part 4: Conclusion and Future Directions

This guide outlines a robust and comprehensive HTS cascade for the identification and characterization of this compound and its analogs as potential kinase inhibitors. By employing a combination of biochemical and cell-based assays, researchers can confidently identify potent and cell-permeable inhibitors of the PI3K pathway. Positive hits from this screening funnel would then progress to further lead optimization studies, including structure-activity relationship (SAR) analysis, pharmacokinetic profiling, and in vivo efficacy studies. The versatility of the morpholine scaffold suggests that derivatives of the title compound could be synthesized to improve potency, selectivity, and drug-like properties.[1]

References

Application Notes and Protocols for the Antimicrobial Evaluation of 4-(4-Chlorothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and evaluation of novel chemical entities. Thiazole and morpholine derivatives have independently shown significant promise as scaffolds for antimicrobial drug development.[1][2][3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 4-(4-Chlorothiazol-2-YL)morpholine , a compound combining both of these privileged structures. We present a series of detailed, validated protocols for determining its in vitro antimicrobial efficacy, including initial screening and quantitative assessment of its inhibitory and bactericidal activities. Furthermore, we outline a crucial preliminary step in safety assessment by providing a protocol for evaluating cytotoxicity against a mammalian cell line. The methodologies are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and reliability.[7][8][9][10]

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring a thiazole ring linked to a morpholine moiety. The thiazole ring is a core component of numerous antimicrobial agents, valued for its unique chemical properties that facilitate interactions with biological targets.[1][11] Its mechanism can involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis.[2][12] Similarly, the morpholine ring is a common constituent in various biologically active compounds, enhancing pharmacokinetic properties such as solubility and metabolic stability.[4][5][6][13]

The combination of these two pharmacophores in a single molecule presents a compelling case for antimicrobial investigation. The logical first step is to perform a systematic in vitro evaluation to determine if this compound exhibits antimicrobial activity and, if so, to quantify its potency. This guide provides the foundational assays required for this initial assessment.

Foundational Concepts in Antimicrobial Susceptibility Testing (AST)

Before proceeding to the protocols, it is essential to understand the core principles of the assays. Antimicrobial agents are broadly classified based on their effect on microbial populations:

  • Bacteriostatic agents inhibit the growth and reproduction of bacteria without killing them. The Minimum Inhibitory Concentration (MIC) is the primary measure for this activity.[14][15][16]

  • Bactericidal agents actively kill bacteria. The Minimum Bactericidal Concentration (MBC) is the key metric used to quantify this effect.[17][18][19]

The relationship between the MIC and MBC is critical. An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[19]

Experimental Workflow for Novel Compound Evaluation

A structured, multi-stage approach is crucial for efficiently evaluating a new chemical entity. The workflow begins with broad screening to determine if the compound has any activity, proceeds to quantify that activity, and finally assesses its potential for host cell toxicity.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Determination of Cidal Activity cluster_2 Phase 3: Preliminary Safety Assessment cluster_3 Phase 4: Data Analysis & Interpretation A Prepare Compound Stock This compound B Protocol 1: Broth Microdilution for MIC Determination A->B Test Compound C Protocol 2: Kirby-Bauer Disk Diffusion (Optional Screen) A->C Test Compound E Protocol 4: Cytotoxicity Assay (e.g., MTT) A->E Test Compound D Protocol 3: Minimum Bactericidal Concentration (MBC) Assay B->D Based on MIC results G Determine Selectivity Index (IC50 / MIC) B->G F Calculate MBC/MIC Ratio D->F E->G

Caption: Overall experimental workflow for evaluating a novel antimicrobial compound.

Detailed Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[15][20][21] The methodology is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.[7][22]

Materials:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile[23][24]

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., ATCC strains of Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard[25]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. Further dilutions should be made in CAMHB. Causality Note: DMSO is used to solubilize hydrophobic compounds. Its final concentration in the assay should not exceed 1% to avoid intrinsic antimicrobial or cytotoxic effects.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[26] d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a 2X working solution of the test compound (e.g., 256 µg/mL for a final top concentration of 128 µg/mL). Add 200 µL of this solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a range of concentrations (e.g., 128, 64, 32... 0.25 µg/mL). d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (from step 2d) to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 18-24 hours.[23]

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (growth).[14][16] This can be assessed visually or with a plate reader measuring absorbance at 600 nm. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is a crucial follow-up to the MIC test to determine if the compound is bactericidal.[17][18] It identifies the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[19][27]

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.

  • Plating: From each selected well, pipette a 10 µL aliquot and spot-plate it onto a quadrant of a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35°C for 18-24 hours.

  • Reading Results: a. Count the number of colonies (CFU) on each spot. b. The MBC is the lowest concentration that results in a ≥99.9% kill of the initial inoculum (typically ≤10 colonies for a 10 µL spot from an initial inoculum of 10⁵ CFU/mL).[18]

Data Interpretation Logic:

G Start Determine MIC and MBC Ratio Is MBC / MIC <= 4? Start->Ratio Bactericidal Compound is Bactericidal Ratio->Bactericidal Yes Bacteriostatic Compound is Bacteriostatic Ratio->Bacteriostatic No

Caption: Decision tree for interpreting MIC and MBC results.

Protocol 3: Kirby-Bauer Disk Diffusion Assay

This is a qualitative or semi-quantitative method used for initial screening.[28][29] It relies on the diffusion of the antimicrobial agent from an impregnated disk into the agar, creating a zone of growth inhibition.[26][30]

Materials:

  • This compound (Test Compound)

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (uniform depth of 4 mm)[30]

  • Test microorganisms and 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Disk Preparation: a. Prepare a high-concentration stock solution of the test compound. b. Aseptically apply a known volume (e.g., 20 µL) of the solution onto each sterile paper disk. c. Allow the disks to dry completely in a sterile environment. Causality Note: The amount of compound per disk must be standardized and recorded for reproducibility.

  • Inoculum Preparation: Prepare the bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1 (step 2a-c).

  • Plate Inoculation: a. Dip a sterile cotton swab into the adjusted inoculum, removing excess liquid by pressing against the inside of the tube. b. Swab the entire surface of an MHA plate evenly in three directions (rotating the plate 60° each time) to ensure confluent growth.[25] c. Allow the plate to dry for 5-15 minutes.

  • Disk Placement: Using sterile forceps, place the prepared disks onto the inoculated MHA plate, ensuring firm contact.[26] Place disks at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters (mm). The size of the zone correlates with the susceptibility of the organism to the compound.

Protocol 4: Preliminary Cytotoxicity Assessment (MTT Assay)

It is imperative to determine if a potential antimicrobial agent is toxic to host cells.[31][32] The MTT assay is a standard colorimetric method to assess cell viability by measuring mitochondrial metabolic activity in a mammalian cell line (e.g., A549, HEK293).[33][34]

Materials:

  • This compound (Test Compound)

  • Mammalian cell line (e.g., A549 human lung carcinoma)

  • Complete cell culture medium (e.g., RPMI with 10% FBS)

  • Sterile 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and an untreated control. c. Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Reading Results: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Sample Antimicrobial and Cytotoxicity Profile of this compound

Organism/Cell LineMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm)IC₅₀ (µg/mL)Selectivity Index (IC₅₀/MIC)
S. aureus (ATCC 29213)1632218>128>8
E. coli (ATCC 25922)64>256>410>128>2
A549 (Human Lung Cells)N/AN/AN/AN/A>128N/A

Note: Data presented are hypothetical and for illustrative purposes only.

The Selectivity Index (SI) is a critical parameter in early-stage drug discovery, representing the ratio of cytotoxicity to antimicrobial activity (IC₅₀/MIC). A higher SI value is desirable, indicating that the compound is more toxic to the microbe than to mammalian cells.

Conclusion

This document provides a foundational framework for the systematic in vitro evaluation of this compound as a potential antimicrobial agent. Adherence to these standardized protocols, derived from authoritative sources like CLSI, is essential for generating reliable and reproducible data.[7][8][9][22][35] The described workflow, from initial MIC/MBC determination to preliminary cytotoxicity screening, enables a comprehensive initial assessment of the compound's therapeutic potential. Positive results from these assays would justify further investigation into its mechanism of action, spectrum of activity, and in vivo efficacy.

References

Synthetic routes for derivatization of 4-(4-Chlorothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Derivatization of 4-(4-Chlorothiazol-2-YL)morpholine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Privileged Structures

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of modern drug design. The 2-aminothiazole core is a celebrated motif, integral to numerous clinically significant drugs, including potent anticancer agents like Dasatinib.[1][2] Its rigid structure and hydrogen bonding capabilities make it an excellent anchor for targeted therapies. When coupled with the morpholine ring—a heterocycle renowned for imparting favorable pharmacokinetic properties such as aqueous solubility, metabolic stability, and improved bioavailability[3][4][5][6]—the resulting molecule, this compound, emerges as a highly versatile and valuable building block.

This guide provides a detailed exploration of synthetic routes for the derivatization of this compound. The primary focus is the functionalization of the C4-position of the thiazole ring, where the chloro-substituent serves as an excellent leaving group for a variety of robust and high-yield chemical transformations. The protocols and insights herein are designed to empower researchers to efficiently generate diverse chemical libraries for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.

Core Derivatization Pathways

The primary site for derivatization on the this compound scaffold is the C4-chloro position. This is readily achieved through two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

G cluster_main Derivatization Strategies Start This compound Suzuki Suzuki-Miyaura (C-C Coupling) Start->Suzuki Pd Catalyst, Boronic Acid/Ester Buchwald Buchwald-Hartwig (C-N Coupling) Start->Buchwald Pd Catalyst, Amine Sonogashira Sonogashira (C-C Alkyne Coupling) Start->Sonogashira Pd/Cu Catalyst, Terminal Alkyne SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Strong Nucleophile (e.g., Thiol, Alkoxide)

Caption: Key synthetic derivatization pathways for this compound.

Chapter 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for modifying the this compound core. These methods allow for the precise formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds, enabling the introduction of a wide array of aryl and vinyl substituents.[7][8]

Expertise & Causality: The reaction's success hinges on a three-part catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical. For heteroaryl chlorides, which can be less reactive than bromides or iodides, a catalyst system with high activity is required. Electron-rich, bulky phosphine ligands are often employed to promote the oxidative addition step and stabilize the palladium(0) species. The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (L₂Pd(II)(Ar)X) Pd0->OxAdd Ar-Cl Trans Transmetalation (L₂Pd(II)(Ar)(Ar')) OxAdd->Trans Ar'-B(OR)₂ Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand. For chloro-heterocycles, a pre-catalyst system like Pd₂(dba)₃ (2 mol%) with a ligand such as SPhos or XPhos (4-5 mol%) is often more effective.

  • Solvent & Reaction: Add a degassed solvent mixture, typically toluene/water, 1,4-dioxane/water, or DME. Heat the reaction mixture to 80-110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

ParameterCondition 1: Phenylboronic AcidCondition 2: 4-Methoxyphenylboronic Acid
Equivalents 1.21.2
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)
Base K₂CO₃ (2.0 equiv.)K₃PO₄ (2.5 equiv.)
Solvent Toluene/EtOH/H₂O (4:1:1)1,4-Dioxane/H₂O (5:1)
Temperature 100 °C90 °C
Time 12 h8 h
Typical Yield 75-85%80-92%
Buchwald-Hartwig Amination: Building C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing carbon-nitrogen bonds, replacing harsher classical methods.[9][10] This reaction is exceptionally useful for coupling primary and secondary amines to the thiazole core.

Expertise & Causality: The mechanism is similar to the Suzuki coupling but involves an amine as the nucleophile.[10] The choice of base is critical; strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are required to deprotonate the amine, forming the active palladium-amido complex. The ligand plays a dual role: it enhances the reactivity of the palladium center and facilitates the final reductive elimination step, which can be the rate-limiting step, especially for hindered amines.[11]

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (L₂Pd(II)(Ar)X) Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination/ Deprotonation OxAdd->AmineCoord R₂NH, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), the appropriate phosphine ligand (e.g., BrettPhos, RuPhos), and the base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 equiv.) to a reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

  • Solvent & Reaction: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF. Seal the vessel and heat to the required temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by LC-MS. Reactions are often complete within 2-18 hours.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography.

ParameterCondition 1: PiperidineCondition 2: Aniline
Equivalents 1.21.2
Catalyst System RuPhos Pd G3 (2 mol%)BrettPhos Pd G3 (2 mol%)
Base LHMDS (1.5 equiv.)NaOt-Bu (1.5 equiv.)
Solvent Toluene1,4-Dioxane
Temperature 100 °C110 °C
Time 4 h16 h
Typical Yield 85-95%70-85%
Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the most reliable method for forming a bond between an sp² carbon (of the thiazole) and an sp carbon (of a terminal alkyne).[12][13] This reaction is invaluable for creating rigid, linear extensions to the core scaffold.

Expertise & Causality: The classic Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[14] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[14] The amine base (e.g., triethylamine or diisopropylamine) serves both to neutralize the HX byproduct and as a solvent. Copper-free versions have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling), but these often require stronger bases or different ligand systems.[15]

G cluster_sonogashira Sonogashira Catalytic Cycle (Pd/Cu) Pd0 L₂Pd(0) OxAdd Oxidative Addition (L₂Pd(II)(Ar)X) Pd0->OxAdd Ar-Cl Trans Transmetalation (L₂Pd(II)(Ar)(C≡CR)) OxAdd->Trans Cu-C≡CR RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Ar-C≡CR

Caption: Simplified palladium cycle of the copper-co-catalyzed Sonogashira reaction.

Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-6 hours).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify by column chromatography.

ParameterCondition 1: PhenylacetyleneCondition 2: Trimethylsilylacetylene
Equivalents 1.21.5
Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)Pd(PPh₃)₄ (3 mol%)
Co-catalyst CuI (5 mol%)CuI (5 mol%)
Base/Solvent Et₃NTHF / i-Pr₂NH
Temperature Room Temperature50 °C
Time 3 h4 h
Typical Yield 80-90%75-88%

Chapter 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling reactions are dominant, direct substitution of the chloride is also possible with potent nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism.

Expertise & Causality: The SNAr reaction is facilitated by the electron-withdrawing nature of the thiazole ring system, which stabilizes the negative charge of the intermediate Meisenheimer complex.[16][17] This reaction mechanism is distinct from SN1/SN2 pathways and involves a two-step addition-elimination process.[17][18] For this pathway to be effective, a strong nucleophile is required, and the reaction is often performed in a polar aprotic solvent like DMF or DMSO to enhance the nucleophile's reactivity.

Protocol: General Procedure for SNAr with Thiols

  • Reaction Setup: To a round-bottom flask, add the desired thiol (1.1-1.3 equiv.) and a polar aprotic solvent like DMF.

  • Base Addition: Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.2-1.4 equiv.) portion-wise at 0 °C to form the thiolate anion.

  • Substrate Addition: Once the deprotonation is complete (evolution of H₂ gas ceases), add a solution of this compound (1.0 equiv.) in DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature or heat gently (50-80 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction by pouring it into ice water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

ParameterCondition: Thiophenol
Equivalents 1.2
Base NaH (1.3 equiv.)
Solvent DMF
Temperature Room Temperature
Time 5 h
Typical Yield 70-85%

Conclusion

This compound is a robust and versatile starting material for the synthesis of diverse compound libraries. The C4-chloro group provides a reliable handle for functionalization through powerful and well-understood synthetic transformations. Palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings offer broad scope and high yields for installing a variety of carbon and nitrogen-based substituents. For strong nucleophiles, the SNAr pathway provides a direct and efficient alternative. By leveraging the protocols and insights detailed in this guide, researchers can effectively explore the chemical space around this privileged scaffold, accelerating the discovery of new and potent bioactive molecules.

References

Application Notes and Protocols for the Investigation of 4-(4-Chlorothiazol-2-YL)morpholine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Thiazole-Morpholine Scaffold

The relentless pursuit of novel therapeutic agents to combat the complexities of cancer has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds, particularly those containing thiazole and morpholine moieties, have emerged as privileged scaffolds in the design of potent and selective anticancer agents. While the specific compound 4-(4-Chlorothiazol-2-YL)morpholine is a relatively new entity in the context of oncology research, its structural alerts, drawing from the well-established anticancer properties of both thiazole and morpholine derivatives, warrant a thorough investigation into its potential as a cytotoxic agent.

This comprehensive guide is designed for researchers, scientists, and drug development professionals embarking on the initial characterization of this compound. We will not only provide detailed, step-by-step protocols for a logical and efficient workflow but also delve into the scientific rationale behind these experimental choices. Our approach is to empower researchers to not just generate data, but to build a compelling scientific narrative around this promising molecule.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Based on extensive studies of structurally related compounds, we hypothesize that this compound may exert its anticancer effects through the induction of apoptosis and/or cell cycle arrest . Several quinazoline derivatives bearing a morpholine substituent have been shown to arrest the cell cycle at the G1 or G2/M phase and trigger programmed cell death.[1][2][3] Similarly, various thiazole derivatives have demonstrated potent cytotoxic effects by initiating apoptosis through intrinsic and extrinsic pathways.[4]

Therefore, our initial investigation will be centered around validating the following putative mechanism:

putative_mechanism This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell Cell_Cycle_Regulation Disruption of Cell Cycle Regulation Cancer_Cell->Cell_Cycle_Regulation Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction G1_S_Arrest G1/S Phase Arrest Cell_Cycle_Regulation->G1_S_Arrest G2_M_Arrest G2/M Phase Arrest Cell_Cycle_Regulation->G2_M_Arrest Cell_Death Apoptotic Cell Death G1_S_Arrest->Cell_Death G2_M_Arrest->Cell_Death Caspase_Activation Caspase Cascade Activation Apoptosis_Induction->Caspase_Activation Caspase_Activation->Cell_Death

Caption: Putative mechanism of this compound.

This proposed pathway will serve as the foundational framework for the experimental protocols detailed below.

Experimental Workflow: A Step-by-Step Investigative Strategy

A logical and sequential experimental workflow is crucial for the efficient and cost-effective evaluation of a novel compound. We propose the following staged approach:

experimental_workflow Start Start: Compound Acquisition and Preparation Cytotoxicity Phase 1: Cytotoxicity Screening (MTT/XTT Assay) Start->Cytotoxicity Dose_Response Determine IC50 Values Cytotoxicity->Dose_Response Cell_Cycle Phase 2: Cell Cycle Analysis (Flow Cytometry) Dose_Response->Cell_Cycle Apoptosis Phase 3: Apoptosis Confirmation (Annexin V/PI Staining) Cell_Cycle->Apoptosis Mechanism Phase 4: Mechanistic Insights (Western Blotting) Apoptosis->Mechanism Conclusion Conclusion and Further Studies Mechanism->Conclusion

Caption: Staged experimental workflow for compound evaluation.

Phase 1: Cytotoxicity Screening

Objective: To determine the cytotoxic potential of this compound against a panel of relevant cancer cell lines and to establish the half-maximal inhibitory concentration (IC50).

Rationale: The MTT or XTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is fundamental to ascertain if the compound has any growth-inhibitory effects and to determine the appropriate concentration range for subsequent, more detailed mechanistic studies.

Protocol 1: MTT Cell Viability Assay

Materials:

  • This compound (ensure high purity)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

  • Determine the IC50 value using a non-linear regression analysis (e.g., using GraphPad Prism software).

Cell Line Putative IC50 Range (µM) Rationale for Selection
MCF-71 - 20Estrogen receptor-positive breast cancer model.
A5495 - 50Non-small cell lung cancer, often used in drug screening.
HCT1161 - 30Colorectal cancer cell line with a wild-type p53 status.

Note: The putative IC50 ranges are hypothetical and should be determined experimentally.

Phase 2: Cell Cycle Analysis

Objective: To investigate whether this compound induces cell cycle arrest.

Rationale: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). Flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in each phase based on their DNA content.

Protocol 2: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Cancer cells treated with this compound at IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • PBS, ice-cold

  • 70% Ethanol, ice-cold

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compound as described above.

    • Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 300 µL of ice-cold PBS.

    • While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to the vehicle control. A significant increase in the percentage of cells in a particular phase is indicative of cell cycle arrest.

Phase 3: Apoptosis Confirmation

Objective: To confirm whether the observed cytotoxicity is due to the induction of apoptosis.

Rationale: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cells treated with this compound at IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat and harvest cells as described for the cell cycle analysis.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples by flow cytometry within one hour of staining.

Data Analysis:

  • The results will be displayed in a quadrant plot:

    • Lower-left quadrant (Annexin V- / PI-): Viable cells

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

  • Quantify the percentage of cells in each quadrant and compare the treated samples to the vehicle control. A significant increase in the early and late apoptotic populations confirms the induction of apoptosis.

Phase 4: Mechanistic Insights via Western Blotting

Objective: To investigate the molecular players involved in the observed cell cycle arrest and apoptosis.

Rationale: Western blotting allows for the detection and quantification of specific proteins. By examining key proteins involved in cell cycle regulation and apoptosis, we can begin to elucidate the signaling pathways affected by this compound.

Protocol 4: Western Blotting for Key Regulatory Proteins

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus (e.g., wet or semi-dry)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-p53, anti-Cyclin B1, anti-Cdc2, anti-PARP, anti-Caspase-3, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

Data Analysis:

  • Quantify the band intensities and normalize them to the loading control.

  • Look for changes in protein expression that correlate with the cell cycle and apoptosis data. For example:

    • G2/M arrest: Increased expression of p53 and p21, and decreased expression of Cyclin B1 and Cdc2.[5]

    • Apoptosis: Cleavage of PARP and Caspase-3, and an increased Bax/Bcl-2 ratio.

Data Interpretation and Troubleshooting

Observation Potential Interpretation Next Steps/Troubleshooting
High IC50 value (>100 µM)The compound has low cytotoxicity.Consider testing on a more sensitive cell line or exploring synergistic combinations.
No significant cell cycle arrestThe compound may induce cytotoxicity through other mechanisms (e.g., necrosis, autophagy).Perform assays for necrosis (e.g., LDH assay) or autophagy (e.g., LC3-II western blot).
Annexin V negative, PI positiveThe primary mode of cell death might be necrosis.Confirm with morphological analysis (e.g., microscopy for cell swelling and membrane rupture).
Inconsistent Western blot resultsIssues with antibody quality, protein loading, or transfer efficiency.Optimize antibody concentrations, ensure equal protein loading, and verify transfer with Ponceau S staining.

Conclusion and Future Directions

This guide provides a robust framework for the initial investigation of this compound as a potential anticancer agent. The data generated from these protocols will provide a strong foundation for a " go/no-go " decision for further preclinical development. Positive and compelling results from these in vitro studies would justify advancing the compound to more complex investigations, including:

  • In-depth mechanistic studies: Kinase profiling, target identification, and investigation of upstream signaling pathways.

  • In vivo efficacy studies: Evaluation of the compound's antitumor activity in xenograft or patient-derived xenograft (PDX) models.

  • Pharmacokinetic and toxicological profiling: Assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) properties and in vivo toxicity.

By following this structured and hypothesis-driven approach, researchers can systematically unravel the therapeutic potential of this compound and contribute valuable knowledge to the field of cancer drug discovery.

References

Application Note: Leveraging 4-(4-Chlorothiazol-2-YL)morpholine in Kinase Inhibitor Screening Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] The development of small molecule inhibitors targeting kinases is a major focus of modern drug discovery.[4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-(4-Chlorothiazol-2-YL)morpholine , a representative heterocyclic compound, in kinase inhibitor screening. This compound serves as an exemplary fragment or scaffold, embodying key structural motifs found in known kinase inhibitors.[5][6] We present detailed protocols for its use in both biochemical and cell-based screening assays, explain the rationale behind experimental choices, and outline methods for hit validation and characterization.

Introduction: The Rationale for Thiazole-Morpholine Scaffolds in Kinase Inhibition

The thiazole ring is a privileged structure in medicinal chemistry, frequently identified in compounds with potent kinase inhibitory activity.[5] Similarly, the morpholine group is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability.[7] The combination of a thiazole and a morpholine moiety, as seen in this compound, presents a compelling starting point for kinase inhibitor discovery for several reasons:

  • Fragment-Based Discovery: With a low molecular weight, this compound is an ideal candidate for fragment-based drug discovery (FBDD).[1][8][9] FBDD begins with identifying low-complexity fragments that bind weakly to the target and then optimizing them into more potent leads.[1][9]

  • Structural Precedent: The 2-aminothiazole core is a known hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.[10] Furthermore, derivatives of 4-(1,3-Thiazol-2-yl)morpholine have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), demonstrating the potential of this scaffold.[11][12]

  • Synthetic Tractability: The structure allows for straightforward chemical modification at multiple positions, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[13][14][15]

This guide will use this compound as a model compound to illustrate a comprehensive screening workflow.

The Kinase Screening Cascade: From Biochemical Hits to Cellular Activity

A successful kinase inhibitor screening campaign typically follows a cascaded approach, moving from high-throughput biochemical assays to more complex, physiologically relevant cell-based assays. This strategy efficiently filters large compound libraries to identify candidates with genuine therapeutic potential.[16]

G cluster_0 Biochemical Screening cluster_1 Cell-Based Assays HTS High-Throughput Screening (HTS) (e.g., ADP-Glo™, TR-FRET) IC50 IC50 Determination (Dose-Response) HTS->IC50 Primary Hits Selectivity Kinase Panel Profiling IC50->Selectivity Confirmed Hits Target Target Engagement (e.g., NanoBRET™) Selectivity->Target Transition to Cellular Context Pathway Pathway Modulation (Phosphorylation Assay) Target->Pathway Cell-Permeable Hits Functional Functional Cellular Assays (e.g., Proliferation, Apoptosis) Pathway->Functional Validated Leads End Lead Candidate Functional->End Start Compound Library (incl. This compound) Start->HTS

Caption: The Kinase Inhibitor Screening Cascade.

Part I: Biochemical Assays for Primary Screening

Biochemical assays measure the direct interaction of a compound with an isolated kinase enzyme.[17] They are ideal for high-throughput screening (HTS) due to their simplicity, scalability, and robustness.[4][18]

Principle of Universal Kinase Assays

Most kinase activity assays quantify one of the components of the phosphorylation reaction: the consumption of ATP or the generation of ADP.[19][20] This universal approach allows a single assay format to be used for many different kinases.

G cluster_assays Detection Methodologies reaction Kinase + Substrate + ATP Phosphorylated Substrate + ADP reaction:f0->reaction:f1 Phosphorylation atp_detect Measure Remaining ATP (Luminescence) Signal inversely proportional to activity reaction:f1->atp_detect e.g., Kinase-Glo® adp_detect Measure Produced ADP (Luminescence/Fluorescence) Signal directly proportional to activity reaction:f1->adp_detect e.g., ADP-Glo™, TR-FRET

Caption: Universal Kinase Assay Principles.

Protocol: High-Throughput Screening using a Luminescence-Based Assay (ADP-Glo™)

This protocol is designed for a 384-well plate format to screen for inhibitors of a target kinase, using this compound as a test compound. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced, which is converted into a luminescent signal.[3][21]

Materials & Reagents:

  • Enzyme: Recombinant target kinase (e.g., PI3K, Aurora Kinase).

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Test Compound: this compound dissolved in 100% DMSO.

  • Assay Buffer: Kinase-specific buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega).

  • Plates: 384-well, white, opaque microplates.

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is often used.

    • Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound solution to the assay plates.

    • Include controls: DMSO only (negative control, 100% activity) and a known potent inhibitor (positive control, 0% activity).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in the assay buffer.

    • Prepare a 2X ATP solution in the assay buffer.

    • Add 5 µL of the 2X kinase/substrate mix to each well.

    • Add 5 µL of the 2X ATP solution to each well to initiate the reaction. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Analysis: The percent inhibition is calculated relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

A Z'-factor value above 0.5 indicates a robust and reliable assay.[22]

ParameterRecommended ValueRationale
Final Compound Conc.1-10 µMBalances hit identification with minimizing off-target effects.
Final DMSO Conc.≤ 1%High concentrations of DMSO can inhibit kinase activity.[2]
ATP ConcentrationKm value of ATPEnsures the assay is sensitive to ATP-competitive inhibitors.
Z'-Factor> 0.5Confirms the assay is suitable for HTS.[22]

Part II: Cell-Based Assays for Secondary Screening & Hit Validation

Compounds that show activity in biochemical assays must be validated in a cellular context.[16] Cell-based assays determine if a compound can cross the cell membrane, engage its target in the complex intracellular environment, and exert a functional effect.[23]

Protocol: Cellular Target Engagement using NanoBRET™ Assay

The NanoBRET™ Target Engagement assay measures the binding of a compound to a target kinase within living cells.[16] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer). An inhibitor will compete with the tracer for the kinase's active site, reducing the BRET signal.

Materials & Reagents:

  • Cell Line: A cell line (e.g., HEK293) transiently or stably expressing the target kinase fused to NanoLuc® luciferase.

  • Tracer: A fluorescent tracer that binds to the target kinase.

  • Test Compound: this compound.

  • Reagents: Opti-MEM™ I Reduced Serum Medium, NanoBRET™ Nano-Glo® Substrate.

  • Plates: 96- or 384-well, white, opaque cell culture plates.

Step-by-Step Protocol:

  • Cell Plating:

    • Seed the NanoLuc®-kinase expressing cells into the assay plate and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in Opti-MEM™.

    • Add the compound dilutions to the cells.

  • Tracer Addition & Signal Detection:

    • Prepare a solution containing both the tracer and the Nano-Glo® substrate in Opti-MEM™.

    • Add this solution to all wells.

    • Incubate at 37°C for 2 hours.

    • Read the filtered luminescence at two wavelengths (e.g., 460 nm for donor emission and >610 nm for acceptor emission) on a BRET-capable plate reader.

Data Analysis: The raw BRET ratio is calculated (Acceptor Emission / Donor Emission). The data is then plotted as a dose-response curve to determine the cellular IC50 value, which reflects the compound's potency in engaging the target in a live-cell environment.

Protocol: Cellular Pathway Modulation (Phospho-Substrate Assay)

This assay quantifies the phosphorylation of a known downstream substrate of the target kinase, providing direct evidence of target inhibition within a signaling pathway.[23]

Materials & Reagents:

  • Cell Line: A cancer cell line where the target kinase pathway is active (e.g., a PI3K-dependent cell line for a PI3K inhibitor).

  • Antibodies: A pair of antibodies for ELISA or a similar immunoassay: one that captures the total substrate protein and another that specifically detects the phosphorylated form of the substrate.

  • Test Compound: this compound.

  • Lysis Buffer & Detection Reagents: As required by the specific immunoassay format (e.g., AlphaLISA®, HTRF®).

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Remove the media and add lysis buffer to each well to release cellular proteins.

  • Immunoassay:

    • Transfer the cell lysates to the immunoassay plate.

    • Perform the immunoassay according to the manufacturer's instructions to quantify the level of phosphorylated substrate.

Data Analysis: The signal from the assay is proportional to the amount of phosphorylated substrate. A decrease in signal in compound-treated wells indicates inhibition of the kinase. Data is plotted to calculate an IC50, representing the concentration at which the compound inhibits the downstream signaling by 50%.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for utilizing compounds like this compound in a comprehensive kinase inhibitor screening campaign. By progressing from high-throughput biochemical screening to more detailed cellular assays, researchers can efficiently identify and validate promising hit compounds. Positive hits from this cascade, derived from the this compound scaffold, would serve as a strong foundation for a medicinal chemistry program aimed at developing potent and selective kinase inhibitors for therapeutic intervention.

References

Application Notes & Protocols: Foundational In Vivo Experimental Design for 4-(4-Chlorothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, foundational guide for the initial in vivo evaluation of the novel compound 4-(4-Chlorothiazol-2-YL)morpholine. As a compound with limited public data, the proposed experimental design prioritizes a logical, stepwise approach beginning with safety and tolerability, followed by pharmacokinetic characterization, and culminating in an exploratory efficacy assessment. The protocols herein are designed for researchers, scientists, and drug development professionals to establish a robust preclinical data package. We emphasize the causality behind experimental choices, adherence to established guidelines for scientific integrity, and the generation of reproducible, high-quality data.

Introduction: Rationale for a Foundational Approach

This compound is a heterocyclic compound featuring a chlorothiazole and a morpholine moiety. The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The morpholine group is frequently incorporated into drug candidates to improve physicochemical properties, metabolic stability, and pharmacokinetics (PK).[3][4][5]

Given the absence of established in vivo data for this specific molecule, a foundational experimental plan is paramount. The initial goal is not to confirm a specific hypothesis, but to generate the essential data required to build one. This guide outlines a three-phase approach:

  • Phase 1: Safety & Tolerability: Determine the Maximum Tolerated Dose (MTD) to establish a safe therapeutic window for subsequent studies.

  • Phase 2: Pharmacokinetics (PK): Characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile to understand drug exposure.

  • Phase 3: Exploratory Efficacy: Investigate a potential biological effect in a relevant, broad-spectrum disease model. Based on the structural motifs, an anti-inflammatory model is a logical starting point.

This structured progression ensures that resources are used efficiently and that each experiment builds upon validated data from the previous one, a critical aspect of preclinical research.[6]

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Exploratory Efficacy MTD Maximum Tolerated Dose (MTD) Study PK Single-Dose PK Study MTD->PK Determines Safe Doses Efficacy LPS-Induced Inflammation Model PK->Efficacy Informs Dosing Regimen end Go/No-Go Decision for Further Development Efficacy->end start Novel Compound: This compound start->MTD

Figure 1: High-level workflow for the initial in vivo evaluation of a novel compound.

Phase 1: Maximum Tolerated Dose (MTD) Study

Causality: The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality.[7][8] Establishing the MTD is the essential first step in any in vivo program.[8][9] It prevents the misinterpretation of efficacy data that could be confounded by non-specific toxicity and provides the dose range for all subsequent preclinical studies.[10][11] We will follow a protocol adapted from established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[12][13][14]

Protocol: Acute Oral Toxicity & MTD Determination (Adapted from OECD 420/423)
  • Animal Model: Use healthy, young adult female mice (e.g., C57BL/6 strain, 8-10 weeks old). Females are often slightly more sensitive, providing a more conservative MTD.[14] A single-sex study is considered sufficient for this initial stage.

  • Acclimatization: Allow animals to acclimatize to laboratory conditions for at least 5 days prior to dosing.[15]

  • Housing: House animals in small groups (3-5 per cage) with free access to standard chow and water, under a 12-hour light/dark cycle.

  • Compound Formulation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The choice of vehicle should be based on the compound's solubility characteristics.

  • Dose Escalation:

    • Starting Dose: Begin with a dose of 300 mg/kg, a common starting point in the absence of prior data.[16] Administer the compound via oral gavage (PO) to a group of 3 mice.

    • Observation: Monitor animals continuously for the first hour, then at 4, 24, 48, and 72 hours for clinical signs of toxicity.[16]

    • Decision Tree:

      • If no mortality or severe toxicity is observed within 72 hours, escalate the dose to a higher level (e.g., 1000 mg/kg, then 2000 mg/kg) in a new group of 3 mice.

      • If mortality or severe toxicity (e.g., >20% body weight loss, severe lethargy, seizures) is observed, the study is stopped at that dose. The MTD is defined as the highest dose level at which no severe toxicity was observed.

      • If toxicity is observed at 300 mg/kg, de-escalate the dose (e.g., 100 mg/kg, 50 mg/kg) in new groups until a non-toxic dose is found.

  • Data Collection: Record daily body weights, food/water intake, and detailed clinical observations (see Table 1).

  • Study Duration: The observation period for each dose group should be at least 14 days to monitor for delayed toxicity.[14]

  • Endpoint: At the end of the observation period, surviving animals are humanely euthanized for gross necropsy.

Data Presentation: MTD Study Observations
ParameterDescription of ObservationScoring (Example)
General Appearance Posture, grooming, activity level0=Normal, 1=Mildly subdued, 2=Hunched/lethargic, 3=Moribund
Body Weight Daily percentage change from baselineRecord % change
Skin & Fur Piloerection, skin discoloration0=Normal, 1=Mild piloerection, 2=Severe piloerection
Respiratory System Labored breathing, nasal discharge0=Normal, 1=Increased rate, 2=Gasping/cyanosis
CNS Effects Tremors, convulsions, ataxia0=Normal, 1=Mild tremors, 2=Severe tremors/ataxia, 3=Convulsions

Table 1: Example of a clinical scoring sheet for MTD studies.

Phase 2: Single-Dose Pharmacokinetics (PK) Study

Causality: A PK study measures how a drug is absorbed, distributed, metabolized, and eliminated (ADME).[17][18] This information is crucial for translating a dose into biologically relevant exposure (i.e., concentration in the blood over time). Understanding the PK profile allows for the design of rational dosing schedules in efficacy studies to ensure that the compound reaches and maintains its target concentration.[19]

G cluster_0 Blood Sampling Timepoints Dose Dose Administration (IV and PO) T1 5 min Dose->T1 T2 15 min T1->T2 T3 30 min T2->T3 T4 1 hr T3->T4 T5 2 hr T4->T5 T6 4 hr T5->T6 T7 8 hr T6->T7 T8 24 hr T7->T8 Analysis LC-MS/MS Analysis of Plasma Samples T8->Analysis PK_Params Calculate PK Parameters: Cmax, Tmax, AUC, T½, Bioavailability (F%) Analysis->PK_Params

Figure 2: Workflow for a single-dose pharmacokinetic study.

Protocol: Mouse Pharmacokinetic Profiling
  • Animal Model: Use male C57BL/6 mice (8-10 weeks old). While MTD uses females for sensitivity, PK studies often use males to avoid potential cycle-dependent variations, unless a sex-specific difference is being investigated.

  • Study Groups:

    • Group 1 (IV): 3 mice receive a single intravenous (bolus) injection via the tail vein. Dose = 1-5 mg/kg (a low dose to ensure solubility and avoid saturation).

    • Group 2 (PO): 3 mice receive a single oral gavage dose. Dose = A non-toxic dose selected from the MTD study (e.g., MTD/10 or MTD/3).

  • Blood Sampling: Collect sparse blood samples (approx. 30-50 µL) from each animal at specified time points. A sparse sampling design, where each animal is sampled 2-3 times, reduces animal stress while still allowing for robust population PK analysis.[19][20]

    • Sampling Schedule (Example):

      • IV Group: 5 min, 30 min, 2 hr, 8 hr

      • PO Group: 15 min, 1 hr, 4 hr, 24 hr

    • Combine data from all animals within a group to generate a full time-concentration curve.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterDefinitionIV RoutePO Route
Cmax Maximum observed plasma concentrationValue (ng/mL)Value (ng/mL)
Tmax Time to reach CmaxValue (hr)Value (hr)
AUC(0-last) Area under the concentration-time curveValue (hrng/mL)Value (hrng/mL)
Elimination half-lifeValue (hr)Value (hr)
CL ClearanceValue (mL/hr/kg)N/A
Vd Volume of distributionValue (L/kg)N/A
F% Oral BioavailabilityN/AValue (%)

Table 2: Standard table for summarizing key pharmacokinetic parameters. F% is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Phase 3: Exploratory Efficacy Study

Causality: Based on the known activities of thiazole derivatives, a model of acute inflammation is a logical and efficient choice for an initial efficacy screen.[1] The Lipopolysaccharide (LPS)-induced systemic inflammation model in mice is a robust, well-characterized, and widely used model for evaluating anti-inflammatory compounds.[21][22][23] LPS, a component of Gram-negative bacteria, triggers a strong inflammatory response, leading to the release of measurable pro-inflammatory cytokines like TNF-α and IL-6.[21][24]

Protocol: LPS-Induced Systemic Inflammation Model
  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Acclimatization & Housing: As described in previous sections.

  • Experimental Groups (n=8-10 mice/group):

    • Group 1 (Vehicle Control): Vehicle PO + Saline IP.

    • Group 2 (LPS Control): Vehicle PO + LPS IP.

    • Group 3 (Test Compound Low Dose): Compound PO + LPS IP.

    • Group 4 (Test Compound High Dose): Compound PO + LPS IP.

    • Group 5 (Positive Control): Dexamethasone (e.g., 1 mg/kg, IP) + LPS IP.

  • Dosing Procedure:

    • Administer the test compound or vehicle orally 1 hour before the LPS challenge. Doses should be selected based on the MTD and PK data to ensure adequate exposure.

    • Induce inflammation by administering a single intraperitoneal (IP) injection of LPS (e.g., 1-5 mg/kg).[21]

  • Endpoint Measurement:

    • At 2 hours post-LPS injection (a typical peak for cytokine response), collect terminal blood samples via cardiac puncture.

    • Process blood to collect serum or plasma.

  • Biomarker Analysis: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in the serum/plasma using a validated method like ELISA or a multiplex bead array.[22][24]

Data Presentation: Efficacy Study Results
Treatment GroupDoseNSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle + Saline --10Mean ± SEMMean ± SEM
Vehicle + LPS --10Mean ± SEMMean ± SEM
Compound (Low) X mg/kg10Mean ± SEMMean ± SEM
Compound (High) Y mg/kg10Mean ± SEMMean ± SEM
Dexamethasone 1 mg/kg10Mean ± SEMMean ± SEM

Table 3: Example data table for presenting cytokine levels in the LPS model. Statistical analysis (e.g., One-way ANOVA with post-hoc test) should be performed to compare treatment groups to the LPS control.

Conclusion and Future Directions

The successful execution of this three-phase plan will provide a critical foundation for the continued development of this compound. The combined MTD, PK, and exploratory efficacy data will allow for an informed go/no-go decision. Positive results would justify progression into more complex, chronic disease models, mechanism-of-action studies, and formal IND-enabling toxicology studies. This structured, data-driven approach maximizes the probability of success while adhering to the highest standards of scientific and ethical integrity in preclinical research.

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Enhancing the Solubility of 4-(4-Chlorothiazol-2-YL)morpholine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(4-Chlorothiazol-2-YL)morpholine in Dimethyl Sulfoxide (DMSO). This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to facilitate your experimental success. Our approach is grounded in the fundamental principles of solvent-solute interactions and backed by established laboratory practices.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a heterocyclic compound with a molecular formula of C7H9ClN2OS and a molecular weight of 204.68 g/mol .[1][2][3] Its structure, featuring a morpholine ring attached to a chlorothiazole moiety, presents a unique solubility profile. While many morpholine derivatives exhibit good solubility in DMSO, the specific substitutions on the thiazole ring can significantly influence this property.[4][5] This guide will walk you through systematic approaches to overcome solubility limitations.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in 100% DMSO at my target concentration. What are the first steps I should take?

A1: Initial difficulties in dissolving a compound in DMSO at room temperature are common. Before moving to more complex methods, we recommend the following sequential steps:

  • Ensure DMSO Quality: Always use anhydrous, high-purity DMSO. Water contamination can significantly decrease the solubility of many organic compounds.[6]

  • Vortexing: Vigorous vortexing for several minutes can help break up solid aggregates and promote dissolution.

  • Gentle Heating: Warming the solution in a water bath to 30-40°C can increase the kinetic energy of both the solvent and solute molecules, often leading to improved solubility.[7] However, be mindful of the compound's thermal stability.

  • Sonication: Utilizing a bath sonicator can provide the necessary energy to overcome intermolecular forces in the solid state, facilitating dissolution.[8]

If these initial steps do not yield a clear solution, proceed to the more advanced troubleshooting guides below.

Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous experimental medium. What is happening and how can I fix it?

A2: This is a classic case of a compound "crashing out" of solution due to a significant change in solvent polarity. DMSO is a very strong organic solvent, and when a solution in DMSO is diluted into an aqueous buffer, the solubility of a hydrophobic compound can decrease dramatically. To mitigate this:

  • Optimize the Dilution: Instead of a single large dilution, perform a stepwise dilution. First, create an intermediate dilution in a smaller volume of your aqueous medium while vortexing, and then add this to the final volume.

  • Maintain a Low Final DMSO Concentration: While a small amount of DMSO is often necessary to maintain solubility, aim for the lowest possible final concentration (typically <0.5% in cell-based assays) to minimize both precipitation and potential solvent-induced artifacts in your experiment.

Q3: Can the morpholine ring in my compound influence its solubility?

A3: Absolutely. The morpholine moiety contains a nitrogen atom that is weakly basic. This means its protonation state is pH-dependent. At a pH below its pKa, the nitrogen will be protonated, leading to a positively charged molecule that is generally more soluble in polar solvents like DMSO and aqueous buffers. This property is key to the pH adjustment strategy outlined in our troubleshooting guide.

In-Depth Troubleshooting Guides

Physical Methods for Solubility Enhancement

These methods involve altering the physical environment to favor dissolution and are often the first line of advanced troubleshooting.

Gentle heating can significantly improve the solubility of many compounds. However, it is crucial to balance solubility enhancement with the thermal stability of your compound.

Protocol:

  • Prepare a suspension of this compound in the desired volume of anhydrous DMSO.

  • Place the vial in a water bath or on a heat block with precise temperature control.

  • Gradually increase the temperature in 5°C increments, starting from room temperature up to a maximum of 60°C.

  • At each temperature increment, vortex the solution for 1-2 minutes.

  • Visually inspect for dissolution. If the compound dissolves, allow the solution to slowly cool to room temperature to check for precipitation. A supersaturated solution may form, which could be kinetically stable for a period.

Causality: Increasing the temperature provides the necessary energy to overcome the lattice energy of the solid compound and disrupt the solvent-solvent interactions, allowing for greater solute-solvent interaction.

Sonication uses high-frequency sound waves to agitate the solvent and solute particles, which can be highly effective in dissolving stubborn compounds.[8]

Protocol:

  • Prepare a suspension of the compound in DMSO in a suitable vial.

  • Place the vial in a bath sonicator. Ensure the water level in the bath is sufficient to cover the solvent level in your vial.

  • Sonicate in short bursts of 5-10 minutes.

  • After each burst, vortex the solution and visually inspect for dissolution.

  • Monitor the temperature of the sonicator bath, as prolonged sonication can generate heat. If the temperature rises significantly, allow the solution to cool before continuing.

Causality: The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which can physically break down solute aggregates and enhance solvent penetration into the solid lattice.[6]

Chemical Methods for Solubility Enhancement

When physical methods are insufficient, modifying the chemical environment of the solvent can be a powerful strategy.

The addition of a co-solvent can alter the polarity of DMSO and improve the solubility of certain compounds. The choice of co-solvent should be compatible with your downstream application.

Rationale: While DMSO is a polar aprotic solvent, creating a mixed-solvent system can fine-tune the dielectric constant and hydrogen bonding capabilities of the solvent environment to better match the solute's properties.

Potential Co-solvents for use with DMSO:

Co-SolventTypical Concentration Range (v/v) with DMSOConsiderations
Ethanol5-20%Generally well-tolerated in biological systems at low final concentrations.
N,N-Dimethylformamide (DMF)10-30%A strong polar aprotic solvent, but can have higher toxicity in biological assays.
Polyethylene Glycol 400 (PEG 400)10-50%A non-toxic, water-miscible polymer often used in drug formulations.

Experimental Workflow for Co-Solvent Screening:

CoSolvent_Workflow start Insoluble Compound in 100% DMSO prep_cosolvents Prepare Co-Solvent Mixtures (e.g., 90:10, 80:20 DMSO:Co-Solvent) start->prep_cosolvents test_solubility Test Solubility of Compound in each mixture prep_cosolvents->test_solubility evaluate Evaluate Clarity and Stability of Solutions test_solubility->evaluate select_optimal Select Optimal Co-Solvent System evaluate->select_optimal

Caption: Workflow for Co-Solvent Screening.

The presence of the basic morpholine nitrogen in this compound suggests that its solubility can be significantly influenced by pH. By lowering the pH, the morpholine nitrogen can be protonated, increasing the compound's polarity and, consequently, its solubility in polar solvents.

Protocol for pH-Dependent Solubility Testing:

  • Prepare a stock solution of a mild organic acid (e.g., 100 mM acetic acid) in DMSO.

  • Create a series of DMSO solutions containing increasing concentrations of the acid (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM).

  • Add this compound to each acidic DMSO solution at the desired concentration.

  • Vortex and observe for dissolution.

  • For the optimal acidic DMSO condition, you can neutralize the solution with a mild organic base (e.g., triethylamine) just before use in your experiment, if required. However, the protonated form may be desirable for maintaining solubility in aqueous media.

Decision Tree for Solubility Enhancement:

Solubility_Troubleshooting cluster_chemical Chemical Methods start Start: Compound Insoluble in DMSO physical_methods Apply Physical Methods (Vortex, Gentle Heat, Sonicate) start->physical_methods is_soluble1 Is Compound Soluble? physical_methods->is_soluble1 chemical_methods Proceed to Chemical Methods is_soluble1->chemical_methods No success Success: Prepare Stock Solution is_soluble1->success Yes ph_adjustment pH Adjustment (Acidify DMSO) chemical_methods->ph_adjustment co_solvents Co-Solvent Screening chemical_methods->co_solvents is_soluble2 Is Compound Soluble? ph_adjustment->is_soluble2 is_soluble3 Is Compound Soluble? co_solvents->is_soluble3 is_soluble2->success is_soluble3->success Yes

Caption: Troubleshooting Decision Tree.

Summary of Key Recommendations

MethodPrincipleKey Considerations
Gentle Heating Increases kinetic energy to overcome lattice forces.Monitor compound stability; do not exceed 60°C without stability data.
Sonication High-frequency sound waves break down aggregates.Can generate heat; use in bursts.
Co-Solvents Modifies solvent polarity.Co-solvent must be compatible with the downstream application.
pH Adjustment Protonates the basic morpholine nitrogen to increase polarity.Optimal for compounds with a basic functional group; may require neutralization before use.

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with this compound in DMSO, ensuring the reliability and reproducibility of their experimental results.

References

4-(4-Chlorothiazol-2-YL)morpholine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2025-12-31-001

Introduction for the Modern Researcher

Welcome to the technical support guide for 4-(4-Chlorothiazol-2-YL)morpholine. As a key intermediate in contemporary drug discovery and chemical synthesis, understanding the stability and handling characteristics of this compound is paramount to ensuring experimental reproducibility and success. This document is structured to provide you, the researcher, with field-proven insights and actionable protocols, moving beyond a simple list of specifications to explain the causality behind our recommendations. Our goal is to empower you with the knowledge to anticipate and troubleshoot potential issues related to the stability and storage of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container.[1] It is also crucial to store it in a dry environment , as the compound may be susceptible to hydrolysis.

Q2: How should I handle the compound upon receiving it?

A2: Upon receipt, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid material. Handle the compound in a well-ventilated area or a chemical fume hood.

Q3: What are the initial signs of compound degradation?

A3: Visual indicators of degradation can include a change in color from its typical appearance (often a white to off-white solid) or a change in texture, such as clumping, which may suggest moisture absorption. Analytically, the appearance of new peaks in your chromatograms (e.g., HPLC) or shifts in spectroscopic profiles (e.g., NMR) are definitive signs of degradation.

Q4: How should I prepare stock solutions? Is there a recommended solvent?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions. For aqueous experimental buffers, it is critical to assess the compound's stability at the working pH. Given that related thiazole structures can exhibit pH-dependent hydrolysis, we recommend preparing fresh dilutions in your aqueous buffer for each experiment or conducting a stability study in your specific medium if solutions need to be stored.

Q5: Is this compound sensitive to light?

A5: Thiazole rings can be susceptible to photo-degradation.[2] While specific data for this compound is not available, as a precautionary measure, we strongly recommend storing both the solid material and solutions in amber vials or by wrapping containers in aluminum foil to protect from light.

Part 2: Stability Profile & Degradation Pathways

Understanding the potential ways in which this compound can degrade is crucial for designing robust experiments and interpreting results.

Summary of Stability Factors
ParameterRecommendation / Potential IssueRationale
Temperature Store at 2-8°C. Avoid repeated freeze-thaw cycles for solutions.Lower temperatures slow down the rate of potential hydrolytic and oxidative degradation reactions.
Moisture/Humidity Store in a desiccated environment. Use inert gas for long-term storage of solid.Susceptibility to hydrolysis at both the thiazole ring and the C-Cl bond.
pH Use freshly prepared aqueous solutions. Avoid prolonged storage in highly acidic or alkaline buffers.Related thiazide structures show increased hydrolysis at pH extremes.[3][4][5] The thiazole ring itself may be susceptible to pH-dependent cleavage.
Light Protect from UV and visible light.The thiazole aromatic system can absorb light energy, potentially leading to photo-oxidation or rearrangement.[2]
Oxygen For long-term solution storage, consider using degassed solvents.The presence of dissolved oxygen can facilitate photo-oxidative degradation pathways.[6]
Potential Degradation Pathways

While a definitive degradation profile for this specific molecule is not extensively published, we can infer likely pathways based on the chemistry of its constituent parts: the chlorothiazole ring and the morpholine moiety.

  • Hydrolysis of the Chlorothiazole Ring: This is a primary concern, especially in aqueous solutions at non-neutral pH and elevated temperatures. Analogous structures like hydrochlorothiazide are known to undergo hydrolytic cleavage of the heterocyclic ring.[3][4][5] This could lead to the formation of highly polar, inactive byproducts.

  • Nucleophilic Substitution of the Chlorine Atom: The chlorine atom on the thiazole ring is a potential site for nucleophilic attack. In the presence of nucleophiles in your experimental system (e.g., thiols, amines in buffers or media), the chlorine could be displaced. This would result in a new, unintended derivative of your compound.

  • Photodegradation: As mentioned, thiazoles can degrade upon exposure to light. This process can be complex, but one known mechanism involves reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges and cleaves the thiazole ring.[2]

Below is a diagram illustrating a simplified, potential degradation pathway.

G main This compound hydrolysis Hydrolysis (H₂O, Acid/Base) main->hydrolysis photo Photodegradation (Light, O₂) main->photo nucleophile Nucleophilic Substitution (e.g., R-SH, R-NH₂) main->nucleophile ring_cleavage Ring Cleavage Products hydrolysis->ring_cleavage Major Pathway photo_products Oxidized/Rearranged Products photo->photo_products Potential Pathway substituted_product 4-(4-Thio/Amino-thiazol-2-YL)morpholine nucleophile->substituted_product Context-Dependent

Caption: Potential degradation pathways for this compound.

Part 3: Troubleshooting Guide

Use this guide to diagnose and resolve common experimental issues.

Troubleshooting Decision Workflow

G start Problem Encountered: Inconsistent or No Activity check_purity Step 1: Verify Compound Purity Run HPLC/LC-MS on stock solution. start->check_purity single_peak Purity OK? (Single major peak >95%) check_purity->single_peak degraded Multiple peaks or low purity observed. single_peak->degraded No solution_prep Step 2: Review Solution Prep - Solvent purity? - Freshly prepared? - Protected from light? single_peak->solution_prep Yes order_new Action: Order fresh compound. Review storage conditions. degraded->order_new remake_sol Action: Prepare fresh stock solution. Implement protective measures. degraded->remake_sol If minor degradation assay_cond Step 3: Examine Assay Conditions - pH of buffer? - Incubation time/temp? - Potential nucleophiles? solution_prep->assay_cond modify_assay Action: Modify assay. - Use fresh dilutions. - Include stability controls. assay_cond->modify_assay other_issue Conclusion: Issue is likely assay-specific, not compound stability. assay_cond->other_issue

Caption: Decision workflow for troubleshooting experimental issues.

Observed Issue Potential Cause (Stability-Related) Recommended Action
Loss of biological activity over time in stock solution. The compound is degrading in the solvent (e.g., hydrolysis from trace water in DMSO).Prepare smaller aliquots of the stock solution to minimize freeze-thaw cycles. For critical experiments, use a freshly prepared stock solution. Confirm purity with HPLC (see protocol below).
Inconsistent results between experiments. Degradation in the aqueous assay buffer. The compound may be unstable at the pH, temperature, or duration of your experiment.Prepare the final dilution of the compound into the assay buffer immediately before use. Run a time-course experiment where the compound is incubated in the assay buffer for varying times before the assay is initiated to check for time-dependent loss of activity.
Appearance of unexpected peaks in HPLC or LC-MS analysis. This is a clear sign of degradation or the presence of an impurity. The retention time of the new peak can give clues (e.g., more polar degradation products will elute earlier on a C18 column).Compare the chromatogram to a freshly prepared sample from a new vial, if available. If degradation is confirmed, the material should be replaced. Review handling and storage procedures to prevent future degradation.
Solution changes color (e.g., turns yellow). This may indicate photo-degradation or oxidative degradation.Immediately discard the solution. Ensure all future solutions and the solid compound are rigorously protected from light and consider using degassed solvents.

Part 4: Experimental Protocols

These protocols provide a validated starting point for your own experimental work.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-analysis: Before opening, allow the vial of this compound (MW: 204.68 g/mol ) to warm to room temperature for at least 20 minutes.

  • Weighing: In a well-ventilated fume hood, accurately weigh out 2.05 mg of the compound into a sterile, amber-colored microcentrifuge tube or glass vial.

  • Solubilization: Add 1.0 mL of anhydrous, HPLC-grade DMSO to the vial.

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but do not overheat.

  • Storage: Store the 10 mM stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly capped and protected from light.

Protocol 2: General HPLC Method for Purity Assessment

This method serves as a general guideline and may require optimization for your specific equipment.

  • Instrumentation: HPLC system with a UV detector.[3][7]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the DMSO stock solution to approximately 0.1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

Analysis: A pure sample should yield a single major peak. The appearance of significant secondary peaks, especially those at earlier retention times, may indicate the presence of more polar degradation products.

References

Technical Support Center: 4-(4-Chlorothiazol-2-YL)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Chlorothiazol-2-YL)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, addressing common challenges that can lead to poor yields. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 2,4-dichlorothiazole and morpholine?

A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking an electron-deficient carbon atom on the thiazole ring and displacing a chloride ion.

Q2: Why is the substitution of the chlorine atom favored at the C2 position over the C4 position of the 2,4-dichlorothiazole ring?

A2: The regioselectivity of this reaction is governed by the electronic properties of the thiazole ring. The C2 position is the most electrophilic (electron-deficient) carbon atom in the thiazole ring, making it the preferred site for nucleophilic attack.[1] This is due to the electron-withdrawing inductive effect of the adjacent sulfur and nitrogen atoms. The attack at C2 leads to a more stable Meisenheimer intermediate, a resonance-stabilized anionic complex, compared to an attack at C4.

Q3: What are the most common reasons for poor yields in this synthesis?

A3: Poor yields can often be attributed to a combination of factors, including:

  • Suboptimal reaction conditions: Incorrect choice of solvent, base, temperature, or reaction time can lead to incomplete conversion or the formation of side products.

  • Side reactions: The formation of di-substituted product (2,4-dimorpholinothiazole) or hydrolysis of the starting material can significantly reduce the yield of the desired product.

  • Difficulties in product purification: The product may be difficult to separate from starting materials, byproducts, or residual solvents, leading to losses during workup and purification.

  • Quality of starting materials: The purity of 2,4-dichlorothiazole and morpholine is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

Troubleshooting Guide: Overcoming Poor Yields

This section provides a detailed, question-and-answer-style guide to address specific issues you may encounter during your experiments.

Issue 1: Low Conversion of 2,4-Dichlorothiazole

Q: My reaction is sluggish, and I observe a significant amount of unreacted 2,4-dichlorothiazole even after an extended reaction time. What can I do to improve the conversion?

A: Low conversion is often a result of insufficient reactivity. Here are several parameters you can adjust:

  • Increase the Reaction Temperature: The rate of SNAr reactions is highly dependent on temperature. Gradually increasing the reaction temperature can significantly enhance the reaction rate. However, be mindful that excessive heat can promote the formation of side products. It is advisable to perform small-scale experiments to determine the optimal temperature.

  • Optimize the Solvent: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally preferred for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile. A study on a similar reaction of 2,4-dichlorothiazole-5-carbaldehyde with morpholine showed a high yield (93%) in acetonitrile.

  • Select an Appropriate Base: A base is required to neutralize the HCl generated during the reaction. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a good choice. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be effective. The strength and stoichiometry of the base should be carefully considered to avoid potential side reactions.

Issue 2: Formation of Di-substituted Byproduct

Q: I am observing a significant amount of the 2,4-dimorpholinothiazole byproduct in my reaction mixture, which is reducing the yield of my desired mono-substituted product. How can I minimize this?

A: The formation of the di-substituted product is a common issue when both chlorine atoms are susceptible to substitution. To favor mono-substitution, consider the following strategies:

  • Control the Stoichiometry: Use a slight excess of 2,4-dichlorothiazole relative to morpholine. This will ensure that morpholine is the limiting reagent, reducing the likelihood of a second substitution on the initially formed product. A 1:1 or 1:0.9 molar ratio of 2,4-dichlorothiazole to morpholine is a good starting point.

  • Lower the Reaction Temperature: The second substitution reaction (at the C4 position) generally requires more forcing conditions (higher temperature) than the first substitution at the more reactive C2 position. Running the reaction at a lower temperature can selectively favor the formation of the mono-substituted product.

  • Gradual Addition of Morpholine: Adding the morpholine solution dropwise to the solution of 2,4-dichlorothiazole over a period can help maintain a low concentration of the nucleophile in the reaction mixture, thereby disfavoring the di-substitution.

Issue 3: Product Loss During Workup and Purification

Q: I seem to be losing a significant portion of my product during the aqueous workup and column chromatography. What are the best practices for isolating and purifying this compound?

A: Product loss during purification is a frequent challenge. Here are some tips to maximize your recovery:

  • Aqueous Workup: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. Ensure that the pH of the aqueous layer is adjusted to be neutral or slightly basic before extraction to ensure the product, which is a tertiary amine, is in its free base form and readily soluble in the organic phase.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying the product.

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

    • Silica Gel Deactivation: The slightly acidic nature of silica gel can sometimes lead to product degradation or streaking on the column. You can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%).

    • Avoid Overloading: Overloading the column can lead to poor separation. It is better to run multiple smaller columns than one overloaded column.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on established principles of SNAr reactions on halogenated thiazoles. It is recommended to perform a small-scale trial reaction to optimize the conditions for your specific laboratory setup.

Materials:

  • 2,4-Dichlorothiazole

  • Morpholine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichlorothiazole (1.0 eq) in anhydrous acetonitrile (10 mL per gram of dichlorothiazole) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triethylamine (1.2 eq) or potassium carbonate (1.5 eq).

  • Add morpholine (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation

ParameterRecommendationRationale
Solvent Acetonitrile, DMF, DMSOPolar aprotic solvents facilitate SNAr reactions.
Base Triethylamine, DIPEA, K₂CO₃, Na₂CO₃Neutralizes the HCl byproduct without interfering with the reaction.
Temperature 60-80 °C (optimization may be needed)Provides sufficient energy for the reaction to proceed at a reasonable rate while minimizing side reactions.
Stoichiometry 1:1 (2,4-dichlorothiazole:morpholine)Minimizes the formation of the di-substituted byproduct.
Purification Silica gel column chromatography (gradient elution)Effective for separating the product from starting materials and byproducts.

Visualizations

Reaction Mechanism

reaction_mechanism start 2,4-Dichlorothiazole + Morpholine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack at C2 product This compound + HCl intermediate->product Chloride Elimination caption Figure 1: SNAr mechanism for the synthesis.

Caption: SNAr mechanism for the synthesis.

Troubleshooting Workflow

troubleshooting_workflow start Poor Yield check_conversion Check TLC for Starting Material start->check_conversion check_byproducts Check TLC for Byproducts check_conversion->check_byproducts No low_conversion Low Conversion check_conversion->low_conversion Yes byproducts_present Byproducts Present check_byproducts->byproducts_present Yes purification_issue Product Loss During Purification? check_byproducts->purification_issue No optimize_conditions Increase Temperature Optimize Solvent/Base low_conversion->optimize_conditions end Improved Yield optimize_conditions->end di_substitution Di-substitution? byproducts_present->di_substitution adjust_stoichiometry Adjust Stoichiometry Lower Temperature di_substitution->adjust_stoichiometry Yes other_byproducts Other Byproducts? di_substitution->other_byproducts No adjust_stoichiometry->end check_sm_purity Check Starting Material Purity other_byproducts->check_sm_purity Yes check_sm_purity->end optimize_purification Optimize Workup pH Deactivate Silica Gel purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end caption Figure 2: Troubleshooting workflow for poor yield.

Caption: Troubleshooting workflow for poor yield.

References

Technical Support Center: Crystallization of 4-(4-Chlorothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Crystallization and Process Development

Welcome to the technical support center for 4-(4-Chlorothiazol-2-YL)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this heterocyclic compound. Our goal is to provide you with the expertise and practical solutions necessary to achieve high-purity, crystalline material with consistent and reproducible results.

Crystallization is a critical purification and particle engineering step. For a molecule like this compound, which contains both a morpholine and a chlorothiazole moiety, achieving a stable and pure crystalline form is paramount for its use in further research and development. This guide addresses specific issues you may encounter, explains the underlying scientific principles, and offers robust troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to provide direct answers and actionable solutions to the most common crystallization challenges.

Issue 1: No Crystals Are Forming After Cooling

Question: I've dissolved my this compound in a hot solvent and allowed it to cool, but no crystals have appeared, even after an extended period. What's going wrong?

Answer: The failure of crystals to form is typically due to one of three primary reasons: the solution is not supersaturated, nucleation is inhibited, or the compound is excessively soluble in the chosen solvent system.[1][2]

  • Scientific Rationale: Crystallization requires a state of supersaturation, where the concentration of the solute in the solution is higher than its equilibrium solubility at that temperature. Following this, nucleation (the formation of initial, stable crystalline clusters) must occur. If the energy barrier for nucleation is too high, or if impurities are present that inhibit this process, crystallization will not begin.

Troubleshooting Steps:

  • Increase Supersaturation:

    • Action: Gently heat the solution to evaporate a portion of the solvent (e.g., 10-15% of the volume), then allow it to cool again. This increases the solute concentration.[1]

    • Causality: By removing the solvent, you force the concentration of this compound above its solubility limit at the cooled temperature, creating the necessary driving force for crystallization.

  • Induce Nucleation:

    • Action (Seeding): If you have a pure crystal from a previous batch, add a single, tiny seed crystal to the supersaturated solution.[2] This provides a template for further crystal growth.

    • Action (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[1]

    • Causality: Scratching creates microscopic imperfections and glass particles that serve as heterogeneous nucleation sites, lowering the energy barrier for the initial crystal formation.[2]

  • Introduce an Anti-Solvent:

    • Action: If your compound is dissolved in a "good" solvent (e.g., ethanol), slowly add a miscible "anti-solvent" (a solvent in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes slightly cloudy (turbid).[1][3] Then, gently heat the solution until it becomes clear again and allow it to cool slowly.

    • Causality: The anti-solvent reduces the overall solubility of the compound in the mixed solvent system, thereby inducing supersaturation and promoting crystallization.

Issue 2: The Compound is "Oiling Out" Instead of Crystallizing

Question: When my solution cools, a liquid or oily layer separates instead of solid crystals. What is "oiling out" and how can I prevent it?

Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid.[4] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid compound, or when the rate of cooling is too fast.[5] The resulting oil is often impure, as it can trap impurities more readily than a crystal lattice.[5]

  • Scientific Rationale: For a compound to crystallize, molecules must arrange themselves into an ordered three-dimensional lattice. If the kinetic barrier to this ordering is too high, or if the temperature is above the compound's melting point when it comes out of solution, it will aggregate as a disordered, supercooled liquid (an oil).

Troubleshooting Steps:

  • Reduce the Cooling Rate:

    • Action: Allow the flask to cool to room temperature on the benchtop, insulated by a few paper towels, before transferring it to a colder environment like an ice bath. Avoid crash-cooling a hot solution directly in ice.[5]

    • Causality: Slower cooling provides more time for molecules to orient themselves correctly and integrate into a growing crystal lattice, rather than randomly aggregating into a liquid.

  • Decrease the Initial Concentration:

    • Action: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (e.g., 10-20% more) to make the solution more dilute.[2][5] Then, attempt to cool it slowly again.

    • Causality: A lower concentration means that the solution will become supersaturated at a lower temperature, which may be below the compound's melting point, favoring direct crystallization over oiling out.

  • Modify the Solvent System:

    • Action: Select a solvent with a lower boiling point or a solvent in which your compound has slightly lower solubility.[4] For example, if you are using ethanol, consider trying isopropanol or an ethyl acetate/hexane mixture.

    • Causality: The choice of solvent directly impacts solubility and solution thermodynamics. A different solvent environment can alter the energetics of nucleation and growth to favor crystallization.[6]

Issue 3: Inconsistent Crystal Form (Polymorphism) is Observed

Question: My crystallization works, but I get different types of crystals (e.g., needles one time, blocks the next) in different batches. My analytical data (PXRD, DSC) is also inconsistent. What is happening?

Answer: You are likely observing polymorphism, which is the ability of a compound to exist in multiple distinct crystalline forms.[7][8] These different polymorphs can have different physical properties, including solubility, stability, and bioavailability, making control over the crystal form critically important in pharmaceutical development.[9][10]

  • Scientific Rationale: Polymorphs arise because flexible molecules can pack in different arrangements within the crystal lattice. The specific form obtained is kinetically and thermodynamically dependent on crystallization conditions such as the solvent used, the cooling rate, and the level of supersaturation.[7]

Troubleshooting & Control Strategies:

  • Standardize the Crystallization Protocol:

    • Action: Meticulously control all parameters: solvent choice and volume, heating temperature, cooling rate, and agitation speed. Consistency is key to obtaining a consistent polymorphic form.

    • Causality: Even minor variations in process parameters can shift the delicate balance between the nucleation and growth of different polymorphs.[10]

  • Utilize Seeding:

    • Action: Once you have identified and isolated the desired polymorph (the "target" form), use seed crystals of that specific form in subsequent crystallizations.[2]

    • Causality: Seeding directs the crystallization process by providing a template of the desired crystal structure, ensuring that the same polymorph grows consistently and bypassing the stochastic nature of primary nucleation.

  • Conduct a Polymorph Screen:

    • Action: Systematically crystallize this compound from a wide range of solvents with different polarities and hydrogen bonding capabilities (see table below). Analyze the resulting solids using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify all accessible polymorphs.[11][12][13]

    • Causality: A comprehensive screen helps you understand the polymorphic landscape of your compound and identify the conditions that reliably produce the most stable or desired form.

Issue 4: The Final Crystalline Product is Impure

Question: After crystallization, my product still contains significant levels of impurities. I thought crystallization was a purification technique?

Answer: While crystallization is a powerful purification method, its efficiency can be compromised by the nature of the impurities. Impurities can be incorporated into the crystal lattice, adsorb onto the crystal surface, or be trapped within the bulk material (occlusion).[14][15] Structurally similar impurities are often the most difficult to reject.[16]

  • Scientific Rationale: Impurity incorporation depends on the interaction between the impurity molecules and the growing crystal. If an impurity has a similar size, shape, and functionality to the target molecule, it can sometimes fit into the crystal lattice (solid solution formation). Alternatively, impurities can adsorb to specific crystal faces, inhibiting growth and becoming trapped in the final product.[6]

Troubleshooting Steps:

  • Wash the Crystals Properly:

    • Action: After filtering the crystals from the mother liquor, wash the filter cake with a small amount of ice-cold crystallization solvent.

    • Causality: The cold wash removes residual mother liquor, which is rich in impurities, from the crystal surfaces without dissolving a significant amount of the product.[15]

  • Perform a Re-crystallization:

    • Action: Take the impure crystalline product and perform the entire crystallization procedure a second time.

    • Causality: Each crystallization step selectively removes impurities. A second crystallization will further reduce the impurity level in the final product, as the concentration of impurities in the starting material is now much lower.

  • Consider a Slurry Experiment:

    • Action: Stir the impure crystals in a solvent where the compound has very low solubility for an extended period (hours to days).

    • Causality: This process, known as reslurrying, can allow for the transformation to a more stable (and often purer) polymorphic form or help wash away surface-adsorbed impurities.[16]

Data Summary: Potential Solvent Systems

The selection of an appropriate solvent is the most critical step in developing a successful crystallization protocol.[17] Below is a table of suggested starting solvents for screening, based on common practices for heterocyclic compounds like morpholine derivatives.[18][19]

Solvent SystemTypePolarityBoiling Point (°C)Rationale & Comments
Isopropanol (IPA)Single SolventPolar Protic82.6Good starting point. Often provides a good balance of solubility at high and low temperatures.
EthanolSingle SolventPolar Protic78.4Similar to IPA, widely used for recrystallizing morpholine and thiazole derivatives.[18]
Ethyl AcetateSingle SolventPolar Aprotic77.1A less polar option that can be effective if the compound is too soluble in alcohols.
AcetonitrileSingle SolventPolar Aprotic81.6Can sometimes yield different polymorphs compared to protic solvents.
Ethanol/WaterSolvent PairPolar ProticVariableA powerful system. Dissolve in hot ethanol, then add hot water dropwise until cloudy.[3]
Ethyl Acetate/HexaneSolvent PairMixed PolarityVariableGood for less polar compounds. Dissolve in hot ethyl acetate, add hexane as the anti-solvent.[20]
TolueneSingle SolventNon-polar110.6May be effective if the compound has low polarity. Higher boiling point allows for a wider temperature range.
Visual Troubleshooting Workflow

The following diagram provides a logical pathway to diagnose and solve common crystallization problems.

G start Crystallization Experiment Initiated outcome Evaluate Outcome start->outcome no_xtal Problem: No Crystals Formed outcome->no_xtal No solid? oiling Problem: 'Oiling Out' Occurs outcome->oiling Liquid phase? polymorph Problem: Inconsistent Form (Polymorphism) outcome->polymorph Inconsistent solid? impure Problem: Product is Impure outcome->impure Low purity? success Success: Pure, Crystalline Product outcome->success Meets spec? sol_increase_super Solution: 1. Increase Supersaturation (Evaporate Solvent) 2. Add Anti-Solvent no_xtal->sol_increase_super sol_induce_nuclei Solution: 1. Add Seed Crystal 2. Scratch Flask no_xtal->sol_induce_nuclei sol_slow_cool Solution: 1. Slow Cooling Rate 2. Decrease Concentration 3. Change Solvent oiling->sol_slow_cool sol_standardize Solution: 1. Standardize Protocol (Temp, Rate, Solvent) 2. Use Seeding polymorph->sol_standardize sol_purify Solution: 1. Wash with Cold Solvent 2. Recrystallize 3. Reslurry impure->sol_purify sol_increase_super->outcome Re-evaluate sol_induce_nuclei->outcome Re-evaluate sol_slow_cool->outcome Re-evaluate sol_standardize->outcome Re-evaluate sol_purify->outcome Re-evaluate

Caption: Troubleshooting workflow for crystallization issues.

Experimental Protocol: Cooling Crystallization from Isopropanol (IPA)

This protocol provides a robust starting point for the crystallization of this compound.

Materials:

  • Crude this compound

  • Isopropanol (Reagent Grade)

  • Erlenmeyer Flask (appropriately sized)

  • Watch glass (to cover the flask)

  • Heat source (hot plate)

  • Stir bar (optional)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Ice bath

Procedure:

  • Solvent Volume Estimation: Place the crude solid in an Erlenmeyer flask. Add a small volume of IPA, just enough to create a slurry.

  • Dissolution: Place the flask on a hot plate and heat the solvent to a gentle boil while stirring. Add more IPA in small portions until all the solid has just dissolved. Note: It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure the solution becomes supersaturated upon cooling.[2]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask with a watch glass (to prevent solvent evaporation) and remove it from the heat. Allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Crystal formation should begin as the solution cools.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Isolate the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold IPA to rinse away any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum for several minutes. For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

Technical Support Center: A Researcher's Guide to Optimizing Reaction Conditions for 4-(4-Chlorothiazol-2-YL)morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(4-Chlorothiazol-2-YL)morpholine analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on this promising scaffold. My aim is to provide you with not just protocols, but the underlying chemical rationale to empower you to troubleshoot and optimize your reactions effectively. We will delve into the common challenges and frequently asked questions that arise during the multi-step synthesis of these compounds, ensuring a robust and reproducible workflow.

Visualizing the Synthetic Pathway

Before we dive into the troubleshooting specifics, let's visualize the overall synthetic strategy. The most common approach involves a three-stage process: first, the synthesis of the key N-morpholinothiourea intermediate; second, the classic Hantzsch thiazole synthesis to construct the core heterocyclic ring; and finally, the selective chlorination at the C4 position of the thiazole.

Synthetic_Pathway cluster_0 Stage 1: Thioamide Synthesis cluster_1 Stage 2: Hantzsch Cyclization cluster_2 Stage 3: C4-Chlorination Morpholine Morpholine Morpholinothiourea Morpholinothiourea Morpholine->Morpholinothiourea + Isothiocyanate/CS₂ Isothiocyanate Isothiocyanate 2_Morpholinothiazole 2_Morpholinothiazole Morpholinothiourea->2_Morpholinothiazole + α-Haloketone alpha_Haloketone alpha_Haloketone Final_Product This compound Analog 2_Morpholinothiazole->Final_Product + Chlorinating Agent Chlorinating_Agent Chlorinating_Agent

Caption: General synthetic workflow for this compound analogs.

Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter at each stage of the synthesis.

Part 1: Synthesis of N-Morpholinothiourea (Thioamide Precursor)

Question 1: I'm experiencing low yields during the synthesis of N-morpholinothiourea. What are the critical parameters to control?

Answer: The synthesis of N,N-disubstituted thioureas, such as N-morpholinothiourea, is generally straightforward but can be prone to low yields if not properly controlled. The most common method involves the reaction of morpholine with an isothiocyanate.[1] However, if you are preparing it from carbon disulfide (CS₂), the reaction proceeds via a dithiocarbamate salt intermediate, and several factors can influence the outcome.

  • Reagent Purity and Stoichiometry: Ensure your morpholine is anhydrous and of high purity. The stoichiometry is critical; use a slight excess of morpholine to ensure the complete consumption of the isothiocyanate or CS₂.

  • Temperature Control: The initial reaction of morpholine with CS₂ is often exothermic. It's crucial to maintain a low temperature (0-5 °C) during the initial addition to prevent the formation of byproducts.[2]

  • Choice of Base: When using CS₂, a base like triethylamine is often employed. Ensure the base is dry and added slowly to control the exotherm.[2]

  • Reaction Time and Monitoring: These reactions are typically fast. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times which can lead to decomposition of the product.

Question 2: My N-morpholinothiourea product is difficult to purify. What are the likely impurities and how can I remove them?

Answer: Purification challenges often stem from unreacted starting materials or the formation of symmetrical thioureas.

  • Unreacted Morpholine: If an excess of morpholine was used, it can often be removed by washing the crude product with dilute acid (e.g., 1M HCl) during the work-up. The morpholine will form a water-soluble salt and partition into the aqueous layer.

  • Symmetrical Thioureas: The formation of symmetrical thioureas can occur if there are issues with the stoichiometry or reaction conditions. Recrystallization is often the most effective method for purification. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective.

  • Dithiocarbamate Salts: If using the CS₂ method, residual dithiocarbamate salts can be an issue. Ensure the work-up includes a thorough wash with water to remove any inorganic salts.

Parameter Recommendation Rationale
Solvent Anhydrous THF or DichloromethaneEnsures a dry reaction environment, preventing hydrolysis of intermediates.
Temperature 0-25 °CControls exothermicity and minimizes side reactions.
Base (for CS₂ method) Triethylamine or Potassium CarbonateNeutralizes the in-situ formed acid.[2]
Work-up Dilute acid wash, followed by water washRemoves unreacted amine and inorganic salts.
Part 2: Hantzsch Thiazole Synthesis

Question 3: The Hantzsch cyclization to form the 2-morpholinothiazole is giving me a complex mixture of products. What are the potential side reactions?

Answer: The Hantzsch thiazole synthesis is a robust reaction, but with a disubstituted thiourea like N-morpholinothiourea, certain side reactions can become more prominent.[3][4]

  • Formation of Iminothiazole Isomers: With N-substituted thioureas, there is a possibility of forming the 3-substituted 2-imino-2,3-dihydrothiazole isomer, especially under acidic conditions.[5] Careful control of pH is crucial.

  • Self-condensation of the α-Haloketone: α-Haloketones can undergo self-condensation, particularly at elevated temperatures or in the presence of a base. Ensure the α-haloketone is added slowly to the reaction mixture containing the thiourea.

  • Reaction at the Morpholine Nitrogen: While less likely, under harsh conditions, the nitrogen of the morpholine ring could potentially react. This is generally not observed under standard Hantzsch conditions.

To mitigate these issues, consider the following:

  • pH Control: Running the reaction under neutral or slightly basic conditions will favor the desired 2-aminothiazole product.[5]

  • Temperature Management: Avoid excessive heating. Refluxing in ethanol or methanol is a common practice, but it's worth optimizing the temperature for your specific substrates.[3]

  • Reaction Monitoring: Use TLC to monitor the reaction progress and stop the reaction once the starting materials are consumed to prevent the formation of degradation products.

Troubleshooting_Hantzsch Start Low Yield/ Impure Product Check_Reagents Check Reagent Purity (Thiourea & α-Haloketone) Start->Check_Reagents Optimize_Temp Optimize Temperature Start->Optimize_Temp Control_pH Control pH (Neutral/Slightly Basic) Start->Control_pH Monitor_TLC Monitor by TLC Start->Monitor_TLC Purification Purify by Column Chromatography or Recrystallization Check_Reagents->Purification Optimize_Temp->Purification Control_pH->Purification Monitor_TLC->Purification

Caption: A troubleshooting decision tree for the Hantzsch thiazole synthesis.

Part 3: C4-Chlorination of the Thiazole Ring

Question 4: I am struggling with the selective chlorination at the C4 position of my 2-morpholinothiazole. What are the best reagents and conditions to use?

Answer: Selective halogenation of the thiazole ring can be challenging. The electron-donating morpholino group at the C2 position will activate the ring towards electrophilic substitution, primarily at the C5 position.[6] Therefore, direct chlorination of a 4-unsubstituted-2-morpholinothiazole will likely yield the 5-chloro derivative.

A more effective strategy is to introduce the chloro-substituent via the α-haloketone in the Hantzsch synthesis. For instance, using 1,3-dichloroacetone would yield a 4-chloromethyl-2-morpholinothiazole, which could then be further manipulated.

However, if you are starting with a pre-formed 4-aryl or 4-alkyl-2-morpholinothiazole and need to chlorinate at the 4-position of the thiazole ring itself, this is not a standard transformation. A more viable, albeit longer route, would be to synthesize a 4-hydroxy-2-morpholinothiazole and then convert the hydroxyl group to a chloride using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7]

Question 5: When attempting to chlorinate my 4-hydroxy-2-morpholinothiazole with POCl₃, I am getting significant decomposition. How can I improve this reaction?

Answer: Chlorination of heteroaromatic hydroxyl groups with reagents like POCl₃ can be aggressive and lead to decomposition, especially with sensitive functional groups.

  • Temperature Control: This reaction is often exothermic. It is critical to perform the reaction at a controlled, and often low, temperature, with slow addition of the POCl₃.

  • Solvent Choice: The choice of solvent can be crucial. High-boiling, inert solvents like toluene or acetonitrile are often used.[8]

  • Use of a Base: The addition of an organic base, such as triethylamine or diisopropylethylamine, can help to neutralize the HCl generated during the reaction, which can otherwise catalyze decomposition.[8]

  • Work-up Procedure: The work-up is critical. The reaction mixture should be quenched by slowly adding it to ice-water to decompose the excess POCl₃. This should be done in a well-ventilated fume hood due to the vigorous reaction.

Parameter Recommendation Rationale
Chlorinating Agent POCl₃ or SOCl₂Standard reagents for converting hydroxyl groups to chlorides on heterocyclic rings.[7]
Temperature 0 °C to reflux (optimization required)To control the exothermicity and prevent decomposition.
Base Triethylamine or PyridineTo scavenge the HCl byproduct.[8]
Work-up Quench with ice-waterTo safely decompose excess chlorinating agent.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis of a 4-Aryl-2-morpholinothiazole
  • To a solution of N-morpholinothiourea (1.0 eq) in ethanol (10 mL/mmol), add the desired α-bromoacetophenone (1.05 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed.

  • The product will often precipitate out of the solution. If it does, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol).[3]

Protocol 2: General Procedure for C4-Chlorination of a 4-Hydroxy-2-morpholinothiazole

Caution: This reaction should be performed in a well-ventilated fume hood.

  • To a solution of the 4-hydroxy-2-morpholinothiazole (1.0 eq) in anhydrous acetonitrile (15 mL/mmol), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

References

Technical Support Center: Investigating Off-Target Effects of 4-(4-Chlorothiazol-2-YL)morpholine in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-(4-Chlorothiazol-2-YL)morpholine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your cellular assays. As scientists, we understand that unexpected results are a common part of the research process. This resource aims to equip you with the knowledge to navigate these challenges, with a focus on identifying and mitigating potential off-target effects.

I. Introduction to this compound and the Importance of Off-Target Profiling

This compound is a heterocyclic small molecule containing a thiazole and a morpholine ring, scaffolds that are prevalent in a wide range of biologically active compounds, including numerous kinase inhibitors.[1][2] Given this structural heritage, it is crucial to consider the potential for off-target interactions when interpreting experimental data. An observed cellular phenotype may not solely be the result of the intended target's modulation. This guide will walk you through a systematic approach to understanding and validating the effects of this compound in your experiments.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound and similar small molecules.

Q1: I'm observing significant cytotoxicity at concentrations where I expect to see a specific biological effect. How can I differentiate between targeted cell death and non-specific toxicity?

A1: This is a critical question. Here's a systematic approach to dissecting cytotoxicity:

  • Determine the Therapeutic Window: First, establish a clear dose-response curve for cytotoxicity using a sensitive assay like the MTT or a luminescence-based viability assay (e.g., CellTiter-Glo®).[3][4] It is crucial to identify the concentration range where the compound is not causing widespread cell death. Functional assays should ideally be conducted at concentrations below the cytotoxic threshold.

  • Time-Course Analysis: Assess cytotoxicity at different time points. On-target apoptosis may have a slower onset compared to rapid necrotic effects from non-specific toxicity.

  • Control Compound: If available, use a structurally related but inactive analog of this compound as a negative control. If this analog does not induce cytotoxicity, it suggests the effect of your primary compound is more specific.

  • Mechanism of Cell Death: Utilize assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining). Targeted effects often induce a specific programmed cell death pathway.

Q2: My experimental results with this compound are inconsistent between experiments. What are the common causes of this variability?

A2: Reproducibility is key to robust scientific findings. Inconsistent results often stem from a few key areas:

  • Compound Handling and Stability:

    • Solubility: this compound may have limited aqueous solubility. Ensure your stock solutions in DMSO are fully dissolved and prepare fresh working dilutions for each experiment. Precipitates can lead to inaccurate dosing.

    • Freeze-Thaw Cycles: Aliquot your stock solution to minimize freeze-thaw cycles, which can degrade the compound over time.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.

    • Cell Density: The number of cells seeded can significantly impact the outcome of viability and signaling assays. Optimize and standardize your seeding density.

    • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma, as it can profoundly alter cellular physiology and drug response.

  • Assay-Specific Parameters:

    • Incubation Times: Standardize all incubation times, from compound treatment to reagent addition.

    • Reagent Quality: Ensure all assay reagents are within their expiration dates and have been stored correctly.

Q3: I suspect off-target effects are complicating my data. What is the first step in identifying these unintended interactions?

A3: Given that the thiazole and morpholine moieties are common in kinase inhibitors, a logical first step is to investigate the compound's kinase selectivity profile.

  • Kinase Panel Screening: Submitting this compound for a broad kinase panel screening is a highly effective, unbiased approach.[5][6][7] Companies like Reaction Biology and Eurofins Discovery offer comprehensive panels that test your compound against hundreds of kinases.[7][8][9]

  • Interpreting the Data: The results will provide IC50 or percent inhibition values for a wide range of kinases. Look for kinases that are inhibited with a potency similar to or greater than your intended target. A selectivity score, which is a ratio of the off-target IC50 to the on-target IC50, can help quantify selectivity.[1]

III. Troubleshooting Guides

This section provides more detailed troubleshooting for specific experimental scenarios.

Troubleshooting Kinase Assays

If you are using this compound as a potential kinase inhibitor, here are some common issues and solutions:

Problem Potential Cause Troubleshooting Steps
High Background Signal Compound interferes with the assay detection method (e.g., luciferase-based ATP detection).Run a control with the compound and detection reagent in the absence of the kinase and substrate.[10]
Contaminated reagents.Use fresh, high-quality reagents and sterile techniques.
Inconsistent IC50 Values ATP concentration is not standardized.For ATP-competitive inhibitors, the IC50 is dependent on the ATP concentration. Use a consistent ATP concentration, ideally close to the Km value for the kinase.[11][12]
Reaction is not in the linear range.Perform a time-course experiment to determine the optimal reaction time where substrate turnover is linear.[11]
No Inhibition Observed Compound is not cell-permeable (for cellular assays).Consider using a cell-free biochemical assay first to confirm direct enzyme inhibition.
The target kinase is not active in your cellular model.Confirm target expression and activity in your chosen cell line.
Troubleshooting Cytotoxicity Assays (e.g., MTT)
Problem Potential Cause Troubleshooting Steps
High Background Absorbance Microbial contamination.Visually inspect plates for contamination. Use sterile techniques.[3]
Compound precipitates and interferes with absorbance reading.Visually inspect wells for precipitate. If present, consider modifying the solvent or reducing the compound concentration.
Low Absorbance Readings Insufficient cell number.Optimize cell seeding density to ensure the signal is within the linear range of the assay.[3]
MTT reagent is toxic to cells with long incubation.Optimize the MTT incubation time.[4]
High Variability Between Replicates "Edge effect" in 96-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[4]
Inaccurate pipetting.Ensure pipettes are calibrated and use proper pipetting techniques.

IV. Experimental Protocols for Off-Target Validation

Once you have preliminary evidence of a potential off-target effect, further validation is necessary. Here are protocols for key validation experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that your compound binds to its intended target (and potential off-targets) within the complex environment of a cell.[13][14][15] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

Materials:

  • Your cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibodies for your target protein(s) and a loading control (e.g., GAPDH)

Procedure:

  • Cell Treatment: Treat cells with this compound at a desired concentration or with DMSO for 1-2 hours at 37°C.

  • Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at 4°C.[15]

  • Lysis and Fractionation: Lyse the cells by adding lysis buffer and incubating on ice. Pellet the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[15]

  • Protein Quantification and Analysis: Carefully collect the supernatant (soluble protein fraction). Quantify the protein concentration and analyze equal amounts of protein by Western blotting.

  • Data Analysis: Quantify the band intensities for your target protein and normalize to the loading control. Plot the normalized intensity against temperature to generate a melting curve. A shift in the melting curve between the compound-treated and vehicle-treated samples indicates target engagement.[15]

Protocol 2: Kinase Selectivity Profiling

As mentioned in the FAQs, the most straightforward way to assess off-target kinase activity is to use a commercial service.

Procedure:

  • Compound Submission: Provide a high-quality sample of this compound to a contract research organization (CRO) that offers kinase screening services (e.g., Reaction Biology, Eurofins Discovery).

  • Panel Selection: Choose a kinase panel that is appropriate for your research goals. A broad "kinome" scan is recommended for initial off-target identification.

  • Data Interpretation: The CRO will provide a report with the inhibitory activity of your compound against the kinases in the panel. Analyze this data to identify any kinases that are inhibited with high potency.

V. Visualizing Workflows and Concepts

Clear diagrams can help in understanding complex experimental workflows and signaling pathways.

troubleshooting_workflow start Unexpected Cellular Phenotype Observed q1 Is there significant cytotoxicity? start->q1 a1 Differentiate Cytotoxicity vs. Targeted Effect (Dose-response, time-course, mechanism of death) q1->a1 Yes q2 Are the results reproducible? q1->q2 No a1->q2 a2 Troubleshoot Experimental Variability (Compound handling, cell culture, assay parameters) q2->a2 No q3 Suspect Off-Target Effects? q2->q3 Yes a2->q3 a3 Identify Potential Off-Targets (Kinase profiling, literature search) q3->a3 Yes validation Validate Off-Target Engagement (CETSA, orthogonal assays) a3->validation interpretation Re-interpret Data and Refine Hypothesis validation->interpretation

Caption: A decision-making workflow for troubleshooting unexpected results.

cetsa_workflow cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Fractionation & Analysis cluster_3 Data Interpretation treat Treat cells with compound or vehicle heat Heat cells across a temperature gradient treat->heat lyse Lyse cells and centrifuge heat->lyse analyze Analyze soluble fraction by Western Blot lyse->analyze plot Plot melting curves and compare thermal shifts analyze->plot

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

VI. Conclusion

Investigating the off-target effects of this compound is not just a troubleshooting step but an integral part of rigorous scientific inquiry. By systematically addressing issues of cytotoxicity, experimental variability, and potential off-target interactions, you can build a more complete and accurate understanding of this compound's biological activity. We hope this guide serves as a valuable resource in your research endeavors.

References

Technical Support Center: Mitigating Cytotoxicity of 4-(4-Chlorothiazol-2-YL)Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-(4-chlorothiazol-2-yl)morpholine derivatives. We will explore the underlying mechanisms of their cytotoxicity, provide actionable troubleshooting strategies for common experimental challenges, and detail robust protocols to assess and mitigate off-target toxicity. Our approach is grounded in established medicinal chemistry principles and field-proven insights to guide your research toward developing safer, more effective therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving the cytotoxicity of thiazole-containing compounds?

A1: Thiazole derivatives, including the this compound series, can induce cytotoxicity through a variety of mechanisms, frequently leading to programmed cell death, or apoptosis.[1] Key reported pathways include the induction of mitochondrial dysfunction, activation of executioner caspases (like caspase-3 and -7), generation of reactive oxygen species (ROS) leading to oxidative stress, and the inhibition of critical cell survival signaling pathways such as PI3K/Akt.[1][2] Some derivatives have also been shown to cause cell cycle arrest, preventing further proliferation.[1]

Q2: What is the typical role of the morpholine ring in drug design, and how does it influence cytotoxicity?

A2: The morpholine ring is a "privileged" pharmacophore in medicinal chemistry, frequently incorporated to improve the pharmacokinetic profile of a compound.[3][4] Its inclusion can enhance aqueous solubility, metabolic stability, and bioavailability.[5][6] The morpholine ring provides an optimal balance of lipophilic and hydrophilic properties and a weak basicity (pKa ≈ 8.7), which can be advantageous for drug-receptor interactions and cell permeability.[6][7] While often used to improve a drug's overall properties, the morpholine moiety itself can influence biological activity and, in some contexts, contribute to the molecule's cytotoxic profile, though it is more commonly associated with improving drug-like properties.[3][8] Structure-activity relationship (SAR) studies are crucial to determine its specific contribution within a given chemical series.[4]

Q3: My lead compound is showing high cytotoxicity. What are the initial strategic steps to reduce it while preserving efficacy?

A3: A primary strategy involves initiating a structure-activity relationship (SAR) study to understand which parts of the molecule are responsible for toxicity versus desired activity.[9] Key approaches include:

  • Bioisosteric Replacement: Systematically replace the thiazole or morpholine rings with other chemical groups that have similar physical or chemical properties but may alter the toxicological profile.[10] For instance, replacing the thiazole ring with another 5-membered heterocycle like a pyrazole or triazole could mitigate toxicity while maintaining necessary receptor interactions.[11][12]

  • Functional Group Modification: Altering substituents on the core structure. For example, the chloro- group on the thiazole ring is a potential site for metabolic activation or off-target reactivity. Exploring analogues without this group or with alternative substitutions (e.g., fluorine, methyl) is a logical step.[13][14]

  • Improving Selectivity: If the cytotoxicity is due to off-target activity (e.g., kinase inhibition), modifications can be made to enhance binding affinity for the intended target over others.

Q4: Which in vitro assays are most suitable for reliably assessing the cytotoxicity of my this compound derivatives?

A4: A multi-assay approach is recommended to build a comprehensive cytotoxicity profile. Start with foundational assays that measure different cellular endpoints:

  • Metabolic Viability Assays (e.g., MTT, Resazurin): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[3][15][16] They are excellent for initial high-throughput screening.

  • Membrane Integrity Assays (e.g., LDH Release): These assays detect the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[16]

  • Apoptosis Assays (e.g., Caspase-3/7 Activation, Annexin V staining): These are more mechanistic assays that specifically measure markers of programmed cell death.[1][17] Flow cytometry can be a powerful tool for these assessments.[16]

It is also critical to test compounds against both cancer cell lines and non-cancerous or "normal" cell lines (e.g., HEK293, Vero) to determine the therapeutic index and selectivity of the cytotoxic effect.[3][15]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem/Observation Potential Cause(s) Recommended Solution(s) & Rationale
High background or false positives in MTT/Resazurin assay. 1. Direct chemical reaction: The compound may be directly reducing the assay dye, independent of cellular activity.2. Microbial contamination: Bacteria or yeast in the cell culture can metabolize the dye.3. High cell density: Leads to high basal metabolic activity and signal saturation.[1]1. Run a cell-free control: Incubate your compound with the assay reagent in media alone. A color change indicates direct interference.[1]2. Practice sterile technique: Regularly inspect cultures for contamination under a microscope.3. Optimize cell seeding density: Perform a titration experiment to find the optimal number of cells per well for your specific cell line and assay duration.
Inconsistent IC₅₀ values for the same compound across different experiments. 1. Cell passage number: Cells at high passage numbers can have altered phenotypes and drug sensitivity.2. Compound instability: The derivative may degrade in the cell culture medium over the incubation period.3. Variability in cell health/confluency: Seeding cells that are stressed or at different growth phases can affect results.1. Use a consistent, low passage number range for all experiments and document it carefully.[1]2. Assess compound stability: Use HPLC-MS to measure the concentration of your compound in media over time. If unstable, consider shorter incubation times or fresh media replenishment.3. Standardize cell seeding: Always seed cells from cultures in the logarithmic growth phase (typically 70-80% confluency).
Compound is equally toxic to both cancer cells and normal cell lines (Low Therapeutic Index). 1. General cytotoxic mechanism: The compound may be acting on a fundamental cellular process common to all cells (e.g., mitochondrial disruption, membrane damage).[1]2. Off-target pharmacology: The compound may be potently inhibiting a protein essential for the survival of all cell types.1. Perform mechanistic studies: Use assays for apoptosis, ROS generation, and mitochondrial membrane potential to understand the cell death pathway.[1][18]2. Initiate SAR-driven modifications: Focus on structural changes to enhance selectivity. For example, if the target is overexpressed in cancer cells, design modifications to exploit differences in the target's binding pocket compared to related proteins.[15]
Poor aqueous solubility is complicating the experiment. 1. Compound precipitation: The compound is falling out of solution at the tested concentrations, leading to inaccurate dosing and results.1. Use a co-solvent: DMSO is common, but keep the final concentration low (typically <0.5%) as it can be toxic itself.2. Incorporate solubilizing groups: As part of your SAR, add polar functional groups to the molecule to improve solubility. The morpholine ring itself is often added for this purpose.[5]3. Formulate the compound: Explore formulations such as polymeric nanomicelles to improve solubility and delivery.[18]

Visualizing the Path to Reduced Cytotoxicity

A systematic approach is essential when tackling cytotoxicity. The workflow below outlines a logical progression from initial screening to lead optimization.

cytotoxicity_workflow cluster_screening Phase 1: Initial Screening & Problem ID cluster_optimization Phase 2: Mechanistic Insight & Optimization cluster_goal Goal A Primary Cytotoxicity Screen (e.g., MTT Assay) vs. Cancer & Normal Cells B Calculate IC50 & Therapeutic Index (TI) A->B C High TI? (Selective Toxicity) B->C D Investigate Mechanism (Apoptosis, ROS, Cell Cycle) C->D No I Lead Compound with High Efficacy & Reduced Cytotoxicity C->I Yes E Initiate SAR Studies D->E F Bioisosteric Replacement (Thiazole, Morpholine) E->F G Modify Substituents (e.g., 4-Chloro group) E->G H Re-screen Analogs F->H G->H H->B

Caption: Workflow for investigating and mitigating compound cytotoxicity.

Key Signaling Pathways in Thiazole-Induced Cytotoxicity

Understanding the potential molecular pathways involved can guide your mechanistic studies. Many thiazole derivatives converge on the activation of apoptosis.

signaling_pathway cluster_upstream Upstream Triggers cluster_downstream Apoptotic Cascade compound 4-(4-Chlorothiazol-2-YL) Morpholine Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros pi3k PI3K/Akt Pathway Inhibition compound->pi3k mito Mitochondrial Dysfunction compound->mito ros->mito bax Bax/Bcl-2 Ratio ↑ pi3k->bax mito->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3/7 Activation caspase9->caspase3 final Apoptosis & Cell Death caspase3->final

Caption: Potential signaling pathways in thiazole-induced apoptosis.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a standard method for assessing cell viability based on the reduction of tetrazolium salt (MTT) by metabolically active cells into a purple formazan product.[3][15]

Materials:

  • 96-well flat-bottom plates

  • Your specific cell line (e.g., A549, MCF-7) and complete growth medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of your test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.

Materials:

  • White-walled 96-well plates (for luminescence)

  • Cells and complete growth medium

  • Test compound stock solution

  • Caspase-Glo® 3/7 Reagent (Promega or similar)

  • Luminometer

Procedure:

  • Cell Seeding & Treatment: Seed and treat cells with your compound in a white-walled 96-well plate as described in the MTT protocol (Steps 1 & 2). Use a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis. Normalize the results to the vehicle control and plot the fold-change in caspase activity for each compound concentration.

References

Purification strategies for 4-(4-Chlorothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification Strategies for 4-(4-Chlorothiazol-2-YL)morpholine

Welcome to the technical support center for this compound (CAS 848841-68-9). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for the successful purification of this heterocyclic intermediate. The strategies outlined herein are based on the fundamental chemical properties of the morpholine and thiazole moieties, offering a logical framework for achieving high purity.

Section 1: Understanding Your Compound - The Key to Purity

Before initiating any purification protocol, understanding the physicochemical properties of this compound is critical. This molecule, with a molecular weight of 204.68 g/mol , contains two key functional groups that dictate its behavior.[1][2]

  • The Morpholine Ring: The nitrogen atom within the morpholine ring is a secondary amine, rendering it basic.[3][4] This basicity is the most common source of purification challenges, particularly in silica gel chromatography, but it can also be leveraged for alternative purification strategies.

  • The Thiazole Ring: The thiazole ring is an aromatic heterocycle that contributes to the overall polarity and potential for π-π stacking interactions. The nitrogen atom in the thiazole ring is also weakly basic.

A typical synthesis may result in impurities such as unreacted starting materials, reagents, and by-products from side reactions.[5] A preliminary purity assessment of the crude material is always the recommended first step.

Section 2: FAQs and Troubleshooting Purification

This section addresses common issues encountered during the purification of this compound and related structures in a question-and-answer format.

Chromatography Troubleshooting

Q1: My compound is streaking or tailing significantly on a silica gel column. What's happening and how do I fix it?

Answer: This is the most frequently encountered issue and is almost certainly due to the basic morpholine nitrogen interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This interaction leads to poor peak shape, reduced separation efficiency, and potentially low recovery.

Solution: Neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.

  • Triethylamine (Et₃N): Add 0.1-2% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). This is the most common and effective solution.[6] The triethylamine will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.

  • Ammonia: A solution of ammonia in methanol (e.g., 1-2%) can also be used, especially if a more polar solvent system like Dichloromethane/Methanol is required.[7]

Q2: I'm not getting good separation between my product and a closely-running impurity on TLC. What are my options?

Answer: Achieving good separation requires optimizing the selectivity of your chromatographic system.

Solutions:

  • Solvent System Optimization: Systematically vary the polarity of your eluent. If you are using a Hexane/Ethyl Acetate system, try switching to a different solvent mixture with different properties, such as Dichloromethane/Methanol or Toluene/Acetone. This changes the interactions between the analytes, solvent, and stationary phase.

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Basic alumina is an excellent alternative to silica for purifying basic compounds as it minimizes acidic interactions.

    • Reversed-Phase (C18): If the compound and impurities have different lipophilicity, reversed-phase chromatography can provide excellent separation.[8][9]

dot

Chromatography_Troubleshooting start Problem Observed in Silica Chromatography streaking Compound Streaking or Tailing? start->streaking separation Poor Separation? streaking->separation No add_base Add Basic Modifier (0.1-2% Et3N or NH3) to Mobile Phase streaking->add_base Yes recovery Low Recovery? separation->recovery No change_solvent Optimize Solvent System (e.g., DCM/MeOH, Toluene/Acetone) separation->change_solvent Yes recovery->add_base Yes check_loading Reduce Column Loading & Check for Irreversible Binding add_base->check_loading Still Low change_stationary Change Stationary Phase (Alumina or C18) change_solvent->change_stationary Still Poor

Caption: Troubleshooting decision tree for common chromatography issues.

Recrystallization Troubleshooting

Q3: I'm trying to recrystallize my crude product, but it's "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This often happens when the compound's melting point is lower than the solvent's boiling point.[6]

Solutions:

  • Lower the Starting Temperature: Dissolve the compound in the solvent at a temperature below the compound's melting point.

  • Use a Lower-Boiling Point Solvent: Select a solvent with a lower boiling point.

  • Increase the Solvent Volume: Use a more dilute solution. This can sometimes favor crystal growth over oiling.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly, then place it in an ice bath or refrigerator. Rapid cooling encourages oil formation.

  • Scratch/Seed: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound to induce crystallization.

Q4: My recrystallization yield is very low. How can I improve it?

Answer: Low yield typically means too much of your compound remained dissolved in the cold solvent (mother liquor).[6]

Solutions:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Adding excess solvent will increase the amount of product lost in the mother liquor.

  • Optimize Solvent System: Your compound may be too soluble in the chosen solvent even when cold. Try a solvent in which the compound has lower solubility, or use a two-solvent system (one "soluble" solvent and one "anti-solvent").

  • Ensure Thorough Cooling: Cool the flask in an ice bath for at least 30 minutes before filtration to maximize crystal precipitation.

  • Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.

Section 3: Detailed Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the most common method for purifying intermediates like this compound.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test mixtures of a non-polar solvent (e.g., Hexane or Toluene) and a polar solvent (e.g., Ethyl Acetate or Acetone). Aim for a product Rf value of ~0.3. Crucially, add 0.5% Triethylamine (Et₃N) to the TLC solvent jar.

  • Column Packing: Dry pack the column with silica gel. Wet the silica with the initial, low-polarity mobile phase.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Acetone). Add a small amount of silica gel (~2-3x the mass of your product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully load it onto the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Et₃N). Gradually increase the polarity (gradient elution) based on your TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

If the crude product is a solid with >85% purity, recrystallization is an efficient and scalable purification method.

Methodology:

  • Solvent Screening: Place a small amount of crude material in several test tubes. Add a few drops of different solvents (see table below) and observe solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the chosen hot solvent to the crude material in portions, with heating and swirling, until the solid is just dissolved. Use the minimum amount of solvent necessary.[6]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[6]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum.[6]

Recrystallization Solvent Screening Data
Solvent Class Examples
Alcohols Ethanol, Isopropanol
Esters Ethyl Acetate
Hydrocarbons Hexane, Heptane, Toluene
Ethers Diethyl Ether, THF
Ketones Acetone
Solvent Pairs Ethyl Acetate/Hexane, Ethanol/Water
Protocol 3: Purification via Acid-Base Extraction / Salt Formation

This technique leverages the basicity of the morpholine nitrogen to separate it from non-basic impurities.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous and organic layers. Discard the organic layer (or save for analysis).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or solid K₂CO₃) with stirring until the solution is basic (pH > 10). The free base of your product will precipitate out or can be extracted.[6]

  • Extraction: Extract the basified aqueous layer several times with an organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Section 4: Purity Assessment

Verifying the purity of your final product is a critical final step. Using orthogonal methods is highly recommended.[10]

Purity Analysis Methods
Technique Typical Conditions & Purpose
HPLC (High-Performance Liquid Chromatography) Column: C18 reversed-phase. Mobile Phase: Gradient of Water (with 0.1% Formic Acid) and Acetonitrile.[8][11] Purpose: Gold standard for quantitative purity assessment (e.g., % area purity).[9][]
¹H NMR (Proton Nuclear Magnetic Resonance) Solvent: CDCl₃ or DMSO-d₆. Purpose: Confirms structure and identifies organic impurities. Can be used for quantitative purity assessment (qNMR) against a certified internal standard.[10][13]
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines HPLC separation with mass spectrometry detection. Purpose: Confirms the molecular weight of the main peak and helps identify the mass of impurities.
Melting Point Purpose: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.[14]

dot

Purification_Workflow crude Crude Product pre_analysis Preliminary Purity Check (TLC, 1H NMR) crude->pre_analysis decision Select Purification Strategy pre_analysis->decision chromatography Column Chromatography decision->chromatography Complex Mixture recrystallization Recrystallization decision->recrystallization Solid, >85% Pure extraction Acid-Base Extraction decision->extraction Non-basic Impurities pure_product Purified Fractions / Crystals chromatography->pure_product recrystallization->pure_product extraction->pure_product final_analysis Final Purity Assessment (HPLC, NMR, LC-MS) pure_product->final_analysis

Caption: A general workflow for the purification of the target compound.

References

Technical Support Center: Navigating Batch-to-Batch Variability of 4-(4-Chlorothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Chlorothiazol-2-YL)morpholine (CAS No. 848841-68-9). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage the batch-to-batch variability of this critical heterocyclic building block. In our experience, consistent quality of starting materials is paramount for reproducible downstream results. This guide provides in-depth, field-proven insights and actionable protocols to diagnose and resolve common issues encountered during the synthesis, purification, and application of this compound.

Introduction: The Challenge of Consistency

This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Its molecular structure, featuring a substituted thiazole ring linked to a morpholine moiety, presents specific synthetic and stability challenges. Batch-to-batch variability can manifest as differences in purity, color, and reactivity, leading to inconsistencies in reaction yields, impurity profiles of subsequent steps, and even biological activity. This guide will equip you with the necessary tools to identify the root causes of this variability and implement robust control strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My new batch of this compound is off-color (e.g., yellow to brown) compared to previous batches, which were white to off-white. What could be the cause, and how do I assess its impact?

Answer:

An off-color appearance is a common indicator of impurities. The discoloration can arise from several sources during synthesis and storage.

Potential Causes:

  • Residual Starting Materials or Reagents: Incomplete reaction or inadequate purification can leave colored starting materials or byproducts. For instance, in a Hantzsch-type thiazole synthesis, unreacted α-haloketones or thioamides can contribute to discoloration.[3][4][5]

  • Side-Reaction Products: The synthesis of substituted thiazoles can be accompanied by the formation of colored polymeric or rearranged byproducts, especially under elevated temperatures or non-optimal pH conditions.[3][6]

  • Degradation Products: Exposure to light, air (oxidation), or elevated temperatures during storage can lead to the formation of colored degradants. The thiazole ring can be susceptible to oxidative degradation.

Troubleshooting Workflow and Experimental Protocols:

To determine the cause and impact of the discoloration, a systematic approach is recommended.

Diagram of the Troubleshooting Workflow:

A Off-Color Batch Received B Visual Inspection & Comparison (Against Retained Sample/Spec Sheet) A->B C Purity Assessment by HPLC-UV B->C I Review Storage Conditions B->I D Impurity Identification by LC-MS C->D E Decision Point: Impurity Profile Acceptable? D->E F Proceed with Small-Scale Test Reaction E->F Yes G Quarantine Batch & Contact Supplier E->G No H Assess Impact on Downstream Chemistry F->H J Perform Forced Degradation Study G->J

Caption: Workflow for investigating an off-color batch.

Step-by-Step Protocols:

  • Comparative Purity Analysis via High-Performance Liquid Chromatography (HPLC):

    • Objective: To quantify the purity of the off-color batch and compare its impurity profile to a reference standard or a previous, acceptable batch.

    • Protocol:

      • Prepare solutions of the off-color batch and a reference batch at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

      • Utilize a stability-indicating HPLC method. A general-purpose reversed-phase method is a good starting point.[7]

      • Inject equal volumes of both samples.

      • Compare the chromatograms for the peak area percentage of the main component and the number and area of impurity peaks.

    • Data Presentation:

Batch IDAppearancePurity by HPLC (% Area)Number of Impurities >0.1%
REF-001White99.5%2
BATCH-AYellow97.2%5
BATCH-BBrown95.1%8
  • Impurity Identification using Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To obtain mass information on the impurities to hypothesize their structures.

    • Protocol:

      • Employ the same HPLC method as above, coupled to a mass spectrometer (e.g., ESI-Q-TOF).

      • Analyze the masses of the impurity peaks.

      • Hypothesize impurity structures based on potential side-reactions (e.g., dimerization, incomplete chlorination) or degradation pathways.[8][9]

Issue 2: I am observing lower yields and/or an increased number of byproducts in my downstream reaction when using a new batch of this compound. How can I troubleshoot this?

Answer:

This issue is often linked to the presence of unreactive or reactive impurities in the starting material, which can interfere with your reaction.

Potential Causes:

  • Non-reactive Impurities: These impurities can lower the effective concentration of your starting material, leading to reduced yields.

  • Reactive Impurities: Impurities with reactive functional groups can compete in the downstream reaction, consuming reagents and generating new byproducts. For example, an unchlorinated precursor could lead to an undesired analogous product.

  • Inhibitory Impurities: Certain impurities might inhibit or poison the catalyst used in your downstream reaction.

Troubleshooting and Resolution Strategy:

Diagram of the Investigation Strategy:

A Inconsistent Downstream Reaction B Analyze Problematic Batch by HPLC & LC-MS A->B C Compare Impurity Profile to a Good Batch B->C D Hypothesize Reactive Impurities C->D E Spiking Study: Dope Good Batch with Suspected Impurity D->E F Confirm Impact on Reaction E->F G Develop Purification Method for Problematic Batch F->G Impact Confirmed H Implement Stricter Incoming Quality Control G->H

Caption: Strategy for troubleshooting downstream reaction issues.

Step-by-Step Protocols:

  • Head-to-Head Comparison:

    • Objective: To confirm that the batch of this compound is the root cause.

    • Protocol:

      • Set up two identical small-scale downstream reactions.

      • In one reaction, use a batch of this compound that previously gave good results.

      • In the second reaction, use the problematic new batch.

      • Monitor both reactions by an appropriate method (e.g., TLC, LC-MS) and compare the outcomes (yield, purity of product).

  • Purification of the Problematic Batch:

    • Objective: To remove impurities and re-test the material in the downstream reaction.

    • Protocol:

      • Based on the nature of the impurities identified by LC-MS, devise a purification strategy (e.g., recrystallization from a suitable solvent system, or column chromatography).

      • Characterize the purified material to confirm the removal of impurities.

      • Repeat the downstream reaction with the purified material. An improved yield and cleaner reaction profile will confirm that impurities were the cause.

Issue 3: How can I proactively assess the stability of this compound and develop a stability-indicating analytical method?

Answer:

Proactive stability assessment is crucial, especially for a compound that will be stored for extended periods. A forced degradation study is the standard approach to understand potential degradation pathways and to develop a robust, stability-indicating analytical method.[10][11][12][13][14]

Forced Degradation Study Protocol:

  • Objective: To intentionally degrade the compound under various stress conditions to generate potential degradation products.[15]

  • General Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Expose the solutions to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation.

    • Analyze all stressed samples, along with an unstressed control, by HPLC with a photodiode array (PDA) detector and a mass spectrometer.

Forced Degradation Conditions:

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 2-8 hoursHydrolysis of the morpholine ring or cleavage of the thiazole ring.
Base Hydrolysis 0.1 M NaOH at 60 °C for 2-8 hoursSimilar to acid hydrolysis, but potentially different products.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the sulfur atom in the thiazole ring.
Thermal Degradation Heat solid sample at 80 °C for 48 hoursGeneral decomposition.
Photolytic Degradation Expose solid sample to ICH-compliant light conditionsLight-induced degradation.

Development of a Stability-Indicating HPLC Method:

  • Objective: To develop an HPLC method that can separate the intact this compound from all degradation products generated during the forced degradation study.[7][16][17][18]

  • Workflow:

A Perform Forced Degradation Study B Pool Stressed Samples A->B C Develop Initial HPLC Method (e.g., C18 column, ACN/H₂O gradient) B->C D Inject Pooled Sample C->D E Check for Peak Purity & Resolution D->E F Decision Point: Adequate Separation? E->F G Optimize Method (Gradient, pH, Column Chemistry) F->G No H Validate Method (ICH Q2(R1)) F->H Yes G->D

Caption: Workflow for developing a stability-indicating HPLC method.

By following these troubleshooting guides and protocols, you can effectively manage the batch-to-batch variability of this compound, ensuring the quality and consistency of your research and development efforts.

References

Technical Support Center: Strategies for Enhancing In Vivo Bioavailability of 4-(4-Chlorothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Sciences

Introduction: This guide is designed for researchers, scientists, and drug development professionals investigating 4-(4-Chlorothiazol-2-YL)morpholine . Publicly available data on the physicochemical properties and pharmacokinetic profile of this specific molecule is limited.[1][2][3][4] Therefore, this document provides a technical support framework based on established principles for enhancing the bioavailability of poorly soluble research compounds, with special consideration for its core chemical moieties: a morpholine ring and a chlorothiazole group. The morpholine scaffold is frequently incorporated into drug candidates to improve pharmacokinetic properties, suggesting that solubility, rather than metabolic instability, may be the primary hurdle.[5][6]

This guide will provide a logical, step-by-step process for diagnosing bioavailability issues and implementing scientifically sound formulation strategies to overcome them.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during early-stage in vivo studies of novel chemical entities.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our initial rodent studies. What are the likely causes?

A1: Low and variable oral bioavailability is a classic challenge in preclinical development, often stemming from a few key factors.[7] For a novel compound like this, the primary suspects are:

  • Poor Aqueous Solubility: The compound likely does not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. This is the most common barrier for new chemical entities, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II or IV.[8][9]

  • Low Permeability: The molecule may not efficiently pass through the intestinal wall into the bloodstream. While the morpholine group can sometimes improve drug-like properties, this must be experimentally verified.[5]

  • Extensive First-Pass Metabolism: The compound could be heavily metabolized by enzymes in the gut wall or liver before reaching systemic circulation.[7]

  • Efflux by Transporters: The compound might be actively pumped back into the GI lumen by transporters such as P-glycoprotein (P-gp).

Q2: How can we systematically determine which of these factors is the primary bottleneck for our compound?

A2: A logical, tiered experimental approach is essential to diagnose the root cause of poor bioavailability. The following workflow is recommended to efficiently identify the rate-limiting step.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Diagnosis cluster_2 Phase 3: Decision & Strategy cluster_3 Phase 4: Formulation Path A Kinetic Solubility Assay (pH 1.2, 4.5, 6.8) F Solubility-Limited? A->F Low Solubility B Caco-2 Permeability Assay G Permeability-Limited? B->G Low Papp & High Efflux C Liver Microsome Stability Assay H Metabolism-Limited? C->H High Clearance D Intravenous (IV) PK Study D->H High IV Clearance E Oral (PO) PK Study (Simple Suspension) E->F Low Oral Bioavailability (F < 10%) I Particle Size Reduction Amorphous Dispersion Lipid-Based Formulation F->I Yes J Permeation Enhancers (Advanced Strategy) G->J Yes K Prodrug Approach (Medicinal Chemistry) H->K Yes

Figure 1: Decision workflow for diagnosing bioavailability limitations.

Q3: Our initial solubility tests confirm the compound is poorly soluble. What are the most direct formulation strategies to test?

A3: For a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), the goal is to enhance the dissolution rate and/or maintain a supersaturated state in the GI tract.[8] Here are three primary, field-proven strategies ranked by increasing complexity:

  • Particle Size Reduction (Micronization/Nanomilling): Decreasing the particle size increases the surface area, which can significantly boost the dissolution rate according to the Noyes-Whitney equation.[10][11] This is often the simplest and most direct approach.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state within a polymer matrix can dramatically increase its aqueous solubility and dissolution rate.[12] This is a highly effective and widely used technique.

  • Lipid-Based Formulations (LBFs): Formulating the compound in lipids, surfactants, and co-solvents can present it to the GI tract in a pre-dissolved state, bypassing the dissolution step.[10] These systems can also leverage lipid absorption pathways.

Part 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the key formulation strategies discussed above.

Protocol 1: Particle Size Reduction via Wet Milling

Objective: To produce a nanosuspension of this compound to improve dissolution rate.

Methodology:

  • Screening: Prepare a 1% (w/v) suspension of the compound in various aqueous solutions containing different stabilizers (e.g., Tween 80, Poloxamer 188, HPMC).

  • Milling:

    • Add 500 mg of the compound to 10 mL of the selected stabilizer solution in a milling chamber containing ceramic beads.

    • Mill at 2000 RPM for 2-4 hours at a controlled temperature (4-10°C) to prevent thermal degradation.

  • Characterization:

    • Measure particle size distribution using laser diffraction or dynamic light scattering. The target is a mean particle size (D50) of <500 nm.

    • Confirm the crystalline state using X-ray powder diffraction (XRPD) to ensure no unintended amorphization occurred.

    • Perform an in vitro dissolution test comparing the nanosuspension to the unmilled compound.

Protocol 2: Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: To create an amorphous dispersion of the compound in a polymer matrix to enhance solubility.

Methodology:

  • Polymer Selection: Screen polymers like polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), or Soluplus® for their ability to form a stable amorphous system with the compound.

  • Spray Drying:

    • Dissolve 1 g of the compound and 2 g of the selected polymer (1:2 drug-to-polymer ratio) in a suitable solvent (e.g., methanol, acetone).

    • Spray-dry the solution using a lab-scale spray dryer with optimized parameters (e.g., inlet temperature: 100-120°C, spray rate: 5 mL/min, atomization pressure: 1.5 bar).

  • Characterization:

    • Analyze the resulting powder by Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm, indicating an amorphous state.

    • Use XRPD to confirm the lack of crystallinity.

    • Conduct dissolution studies to demonstrate the solubility advantage over the crystalline form.

G A 1. Solution Preparation (Drug + Polymer + Solvent) B 2. Atomization (Liquid into fine droplets) A->B C 3. Drying Chamber (Hot gas evaporates solvent) B->C D 4. Cyclone Separation (Solid particles collected) C->D E Final Product: Amorphous Solid Dispersion D->E

Figure 2: Workflow for creating an Amorphous Solid Dispersion via spray drying.
Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate the compound in a lipid-based system that forms a fine emulsion in the GI tract.

Methodology:

  • Excipient Screening: Determine the solubility of the compound in various oils (e.g., Labrafac™), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP).

  • Formulation Development:

    • Based on solubility data, mix different ratios of oil, surfactant, and co-solvent.

    • Construct a ternary phase diagram to identify the self-emulsification region.

    • Select a formulation that is clear, monophasic, and readily forms a microemulsion (droplet size <100 nm) upon gentle agitation in an aqueous medium.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering.

    • Assess the formulation's stability upon dilution and its robustness to changes in pH.

Part 3: Data Summary & Analytical Considerations

Comparison of Bioavailability Enhancement Strategies
StrategyPrincipleAdvantagesDisadvantagesBest For
Micronization Increases surface area to enhance dissolution rate.[8][10]Simple, cost-effective, uses conventional equipment.Limited by compound's intrinsic solubility; risk of particle agglomeration.Compounds with moderate solubility limitations.
Amorphous Solid Dispersion (ASD) Increases thermodynamic energy and solubility by disrupting the crystal lattice.[12]High drug loading possible; significant solubility enhancement.Physically unstable (risk of recrystallization); requires specific polymers.Poorly soluble crystalline compounds.
Lipid-Based Formulation (SEDDS) Presents drug in a solubilized state; utilizes lipid absorption pathways.[10]Bypasses dissolution step; good for highly lipophilic drugs.Lower drug loading; potential for GI side effects from surfactants.Highly lipophilic, poorly soluble compounds.
Analytical Methodologies for In Vivo Studies

Accurate quantification of this compound in biological matrices (e.g., plasma, tissue) is critical for pharmacokinetic assessment.

Recommended Technique: LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry)

LC-MS/MS is the gold standard due to its high sensitivity and selectivity.

Initial Method Development Parameters:

  • Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation is a common starting point. Solid-phase extraction (SPE) may be required for higher sensitivity.

  • Chromatography: A C18 reverse-phase column is typically effective. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid should be optimized.

  • Mass Spectrometry:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Optimize the parent ion (Q1) and select a stable, high-intensity product ion (Q3) for Multiple Reaction Monitoring (MRM).

    • An internal standard (ideally, a stable isotope-labeled version of the compound) should be used to ensure accuracy.

Alternative Technique: GC-MS (Gas Chromatography-Mass Spectrometry)

For morpholine-containing compounds, GC-MS can also be a viable option, often requiring derivatization to increase volatility and improve chromatographic performance.[13][14][15] A common approach involves reaction with sodium nitrite under acidic conditions to form a stable N-nitrosomorpholine derivative, which is amenable to GC-MS analysis.[15][16]

References

Validation & Comparative

A Comparative Guide to Thiazole-Based Inhibitors: Profiling 4-(4-Chlorothiazol-2-YL)morpholine in the Context of Established Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted inhibitors for a range of diseases, from cancer to neurodegenerative disorders.[3][4] This guide provides a comparative analysis of thiazole-based inhibitors, with a special focus on the potential of the 4-(4-Chlorothiazol-2-YL)morpholine scaffold. While specific biological data on this particular compound is nascent, its structural motifs are present in numerous potent inhibitors. We will dissect its constituent parts—the chlorinated thiazole core and the morpholine ring—and compare its potential against well-characterized thiazole inhibitors targeting key cellular pathways.

The Thiazole Moiety: A Versatile Pharmacophore

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring feature in FDA-approved drugs and clinical candidates.[2] Its aromatic nature and the presence of heteroatoms allow for a diverse array of interactions with biological targets, including hydrogen bonding, pi-stacking, and coordination with metal ions.[5] This versatility has been exploited to develop inhibitors for a wide range of enzyme families, including protein kinases, metalloproteinases, and metabolic enzymes.[6][7][8]

Deconstructing this compound: A Scaffold of Potential

This compound combines two key structural features: a 2-aminothiazole core, further substituted with a chlorine atom, and a morpholine ring. The 2-aminothiazole unit is a common starting point for the synthesis of more complex bioactive molecules.[7] The morpholine ring is a frequently incorporated moiety in drug design to improve physicochemical properties such as solubility and metabolic stability, and it can also engage in crucial interactions with target proteins.[9]

While experimental data on the specific inhibitory activities of this compound is not extensively published, we can infer its potential by examining related structures. For instance, morpholine-containing thiazole derivatives have shown significant activity as inhibitors of carbonic anhydrase II (CA-II), an enzyme implicated in glaucoma.[10] The morpholine moiety in these compounds often enhances binding affinity and selectivity.[10]

A Comparative Analysis: this compound Scaffold vs. Established Thiazole Inhibitors

To contextualize the potential of the this compound scaffold, we will compare it with other thiazole-based inhibitors that have been extensively studied and for which robust experimental data exists. This comparison will focus on key therapeutic areas where thiazole inhibitors have shown significant promise.

Thiazole-Based Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[6] The thiazole scaffold is a key component of several potent kinase inhibitors.

  • Dasatinib: A clinically approved anticancer drug, Dasatinib features a 2-aminothiazole core. It is a multi-targeted kinase inhibitor, potently inhibiting BCR-Abl and Src family kinases.[4]

  • VEGFR-2 Inhibitors: Several novel thiazole derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[11] For example, a recently synthesized thiazole derivative, compound 4c in one study, exhibited an IC50 of 0.15 µM against VEGFR-2.[11]

  • Akt Inhibitors: The serine/threonine kinase Akt is a central node in cell survival pathways. Thiazole-based compounds have been developed as potent Akt inhibitors, inducing apoptosis in cancer cell lines.[12]

  • FGFR-1 Inhibitors: Fibroblast Growth Factor Receptor-1 (FGFR-1) is another validated cancer target. Novel 2-aryl-5-methylthiazole derivatives have demonstrated low micromolar to nanomolar inhibitory activity against FGFR-1.[13]

The this compound scaffold, with its potential for derivatization at both the thiazole and morpholine rings, represents a promising starting point for the development of novel kinase inhibitors. The morpholine group, in particular, could be leveraged to enhance solubility and target engagement within the ATP-binding pocket of various kinases.

Table 1: Comparative Inhibitory Activity of Selected Thiazole-Based Compounds

Compound/ClassTarget(s)IC50/KiCell Line(s)Reference
DasatinibBCR-Abl, Src family kinasesSub-nanomolarVarious cancer cell lines[4]
Thiazole derivative 4c VEGFR-20.15 µMMCF-7, HepG2[11]
Thiazole derivative A Akt68.08 ± 2.48% inhibitionA549[12]
2-Aryl-5-methylthiazole derivativeFGFR-1Low µM to nMMDA-MB-231[13]
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase IKi: 0.008 ± 0.001 μM-[7]
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesteraseKi: 0.129 ± 0.030 μM-[7]
Thiazole derivative 3 MMP-1, MMP-8, MMP-910.56-20% inhibitionMCF-7[8]
N-(substituted-thiazol-2-yl)cinnamamide 20 SARS-CoV-2 MproIC50: 14.7 µM-[14]
Thiazole Inhibitors of Other Enzyme Classes

Beyond kinases, thiazole derivatives have demonstrated inhibitory activity against a variety of other enzymes.

  • Carbonic Anhydrase Inhibitors: As mentioned, 2-aminothiazole derivatives have shown potent inhibition of human carbonic anhydrase (hCA) isoforms. For example, 2-amino-4-(4-chlorophenyl)thiazole exhibited a Ki of 0.008 µM against hCA I.[7]

  • Acetylcholinesterase (AChE) Inhibitors: Thiazole-based compounds have been investigated as potential therapeutics for Alzheimer's disease by targeting AChE. Some derivatives have shown IC50 values in the nanomolar range.[15][16]

  • Matrix Metalloproteinase (MMP) Inhibitors: MMPs are involved in cancer invasion and metastasis. Certain thiazole derivatives have been identified as inhibitors of multiple MMPs, including MMP-1, MMP-8, and MMP-9.[8]

  • SARS-CoV-2 Main Protease (Mpro) Inhibitors: In the search for antiviral agents, thiazole-based compounds have been designed and synthesized as inhibitors of the SARS-CoV-2 main protease, with some showing IC50 values in the low micromolar range.[14]

Experimental Protocols for Evaluating Thiazole Inhibitors

To rigorously assess the potential of novel thiazole derivatives, standardized and validated experimental protocols are essential. Below are representative step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare solutions of recombinant VEGFR-2 enzyme, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP at desired concentrations in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of serially diluted test compound.

    • Add 20 µL of the VEGFR-2 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 25 µL of a solution containing the substrate peptide and ATP.

    • Incubate the reaction mixture for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., containing EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an antibody-based method (e.g., ELISA).

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells.[11][17]

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (typically from a stock solution in DMSO, ensuring the final DMSO concentration is non-toxic, e.g., <0.5%).

    • Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the context in which these inhibitors function and are evaluated, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation VEGF VEGF VEGF->VEGFR Binds Thiazole_Inhibitor Thiazole-Based VEGFR-2 Inhibitor Thiazole_Inhibitor->VEGFR Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation Further Evaluation Synthesis Synthesis of Thiazole Derivatives Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase Assay) Synthesis->Enzyme_Assay Test Cell_Assay Cell-Based Assay (e.g., MTT for Cytotoxicity) Enzyme_Assay->Cell_Assay Lead Identification Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis Assay) Cell_Assay->Mechanism_Study Lead Optimization ADME ADME/Tox Profiling Mechanism_Study->ADME

Caption: A typical workflow for the evaluation of novel inhibitors.

Conclusion and Future Directions

The thiazole scaffold remains a highly valuable framework in the development of targeted inhibitors. While this compound itself requires further biological characterization, its structural components are hallmarks of successful bioactive molecules. By leveraging the extensive knowledge base of existing thiazole and morpholine-containing inhibitors, researchers can strategically modify this scaffold to design novel compounds with high potency and selectivity against a range of therapeutic targets. The comparative data and experimental protocols provided in this guide offer a solid foundation for such endeavors, paving the way for the discovery of next-generation thiazole-based therapeutics.

References

A Comparative Analysis of 2,4-Disubstituted Morpholinothiazoles: Scaffolds for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole nucleus stands as a cornerstone scaffold, integral to a multitude of clinically approved drugs.[1][2] Its derivatives are lauded for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] When coupled with a morpholine moiety—a privileged heterocyclic system known to enhance pharmacokinetic properties—the resulting morpholinothiazole derivatives present a compelling area of research for novel therapeutic agents.[4][5] This guide provides a comparative analysis of 2,4-disubstituted thiazole derivatives, with a particular focus on those incorporating a morpholine group, offering insights into their synthesis, biological evaluation, and structure-activity relationships (SAR).

While the specific compound 4-(4-Chlorothiazol-2-YL)morpholine is not extensively documented in publicly available literature, a wealth of research on structurally related 2,4-disubstituted morpholinothiazoles provides a robust foundation for a comparative guide. This analysis will delve into key derivatives from this class, examining how substitutions on the thiazole ring influence their biological efficacy.

The Synthetic Keystone: Hantzsch Thiazole Synthesis and Key Intermediates

The Hantzsch thiazole synthesis remains a fundamental and widely utilized method for constructing the 2,4-disubstituted thiazole core.[1] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative.

A critical intermediate in the synthesis of many morpholine-containing derivatives is 4-(2-Chloroacetyl)morpholine. This compound is prepared by reacting morpholine with chloroacetyl chloride, often in the presence of a base like triethylamine to neutralize the generated HCl.[6][7] This intermediate serves as a versatile building block for introducing the morpholinoacetyl moiety into various molecular scaffolds.

G cluster_0 Synthesis of 4-(2-Chloroacetyl)morpholine Morpholine Morpholine Chloroacetyl_chloride Chloroacetyl chloride Triethylamine Triethylamine (Base) 4_Chloroacetyl_morpholine 4-(2-Chloroacetyl)morpholine (Intermediate)

Synthesis of the key intermediate 4-(2-Chloroacetyl)morpholine.

Comparative Biological Activities of 2,4-Disubstituted Morpholinothiazole Derivatives

The true value of a chemical scaffold lies in its potential for derivatization to achieve desired biological effects. For 2,4-disubstituted morpholinothiazoles, the nature of the substituent at the 4-position of the thiazole ring, as well as modifications to the morpholine ring, can dramatically influence their therapeutic profile. The following sections compare derivatives based on their primary biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of 2,4-disubstituted thiazoles as anticancer agents.[8][9] The morpholine moiety is often incorporated to improve solubility and other drug-like properties.

One study synthesized a series of novel 2,4-disubstituted thiazoles and evaluated their in vitro anticancer activity against Hep-G2 and MDAMB-231 cell lines.[9] Another investigation into carbazole-based 2,4-disubstituted thiazoles tested their cytotoxicity against A549, MCF-7, and HT29 cancer cell lines.[8]

Derivative ClassCancer Cell LinesKey FindingsReference
Carbazole-based 2,4-disubstituted thiazolesA549, MCF-7, HT29Several compounds showed significant cytotoxic activity.[8]
Phenyl-substituted 2,4-disubstituted thiazolesHep-G2, MDAMB-231One derivative, PVS 03, exhibited better anticancer activity than the standard drug dasatinib.[9]
Morpholinoimino-substituted thiazolesVarious cancer cell linesSeveral compounds were found to be comparable in potency to doxorubicin.[10]

Structure-Activity Relationship (SAR) Insights: The anticancer potency of these derivatives is often linked to the nature of the substituent at the 4-position of the thiazole ring. For instance, the presence of a bulky, lipophilic group can enhance activity. Furthermore, substitutions on the phenyl ring of a 4-phenylthiazole moiety can modulate activity, with electron-withdrawing groups sometimes leading to increased potency.[2]

SAR_Anticancer cluster_R_groups Substituents at C4 Core 2-Morpholinothiazole |  R-group at C4 Activity Anticancer Activity Core:f1->Activity Influences Potency Bulky_Lipophilic Bulky, Lipophilic (e.g., Carbazole) Bulky_Lipophilic->Core:f1 Substituted_Phenyl Substituted Phenyl (e.g., p-nitrophenyl) Substituted_Phenyl->Core:f1

SAR for anticancer activity of 2,4-disubstituted morpholinothiazoles.
Antimicrobial Activity

Morpholine derivatives, including those with a thiazole nucleus, have demonstrated promising antimicrobial and anti-urease activities.[11] The combination of these two heterocyclic rings can lead to compounds with significant antibacterial and antifungal properties.[4]

A study on benzothiazol- and benzoxazol-2-amine derivatives revealed that specific substitutions on the benzothiazole ring led to potent inhibitors of Gram-positive pathogens, including drug-resistant strains.[12] Another series of morpholine derivatives containing an azole nucleus was synthesized and showed notable antimicrobial activity.[11]

Derivative ClassTarget OrganismsKey FindingsReference
Benzothiazol-2-amine derivativesGram-positive bacteria (including drug-resistant strains)A 5,6-difluorosubstituted benzothiazole derivative was a potent inhibitor.[12]
Morpholine derivatives with an azole nucleusVarious bacteria and fungiSeveral compounds exhibited significant antimicrobial and anti-urease activities.[11]
Morpholine-substituted thiazolidinonesMethicillin-resistant Staphylococcus aureus (MRSA)Fluorinated derivatives showed promise as anti-MRSA agents.[13]

Structure-Activity Relationship (SAR) Insights: For antimicrobial activity, the substitution pattern on the thiazole or a fused ring system is critical. The presence of halogen atoms, such as fluorine, can significantly enhance antibacterial potency.[12] The nature of the substituents on linked heterocyclic rings, such as pyrazoline, also plays a crucial role in determining the spectrum of activity against different microbial strains.[14]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of 2,4-disubstituted morpholinothiazole derivatives.

General Procedure for the Synthesis of 2,4-Disubstituted Thiazoles

This protocol is a generalized representation based on the Hantzsch thiazole synthesis.

  • Thiourea/Thioamide Formation (if necessary): React an appropriate amine with a thiocarbonylating agent (e.g., phenyl isothiocyanate) in a suitable solvent like THF at elevated temperatures.[4]

  • Cyclization:

    • Dissolve the thiourea or thioamide derivative in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of an α-haloketone (e.g., 2-bromoacetophenone derivative).

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2,4-disubstituted thiazole.[8]

Synthesis_Workflow Start Start Thiourea Thiourea/Thioamide Derivative Start->Thiourea Alpha_Haloketone α-Haloketone Start->Alpha_Haloketone Mix_Solvent Mix in Solvent (e.g., Ethanol) Thiourea->Mix_Solvent Alpha_Haloketone->Mix_Solvent Reflux Reflux for several hours Mix_Solvent->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Periodically TLC_Monitor->Reflux Incomplete Cool_Precipitate Cool and Precipitate in Ice-Water TLC_Monitor->Cool_Precipitate Complete Filter_Wash Filter and Wash Cool_Precipitate->Filter_Wash Recrystallize Recrystallize Filter_Wash->Recrystallize Purified_Product Purified 2,4-Disubstituted Thiazole Recrystallize->Purified_Product

General workflow for Hantzsch thiazole synthesis.
In Vitro Anticancer Activity Assay (MTT Assay)

This is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 2,4-disubstituted morpholinothiazole scaffold is a versatile platform for the development of novel therapeutic agents, with significant potential in oncology and infectious diseases. The ease of synthesis, primarily through the Hantzsch reaction, and the ability to modulate biological activity through substitution at the 4-position of the thiazole ring make this an attractive area for further research.

Future studies should focus on expanding the diversity of substituents at the C4 and C5 positions of the thiazole ring and exploring further modifications of the morpholine moiety. In silico studies, such as molecular docking, can aid in the rational design of more potent and selective inhibitors.[9] A deeper understanding of the mechanism of action of these compounds will also be crucial for their translation into clinical candidates. The continued exploration of this chemical space holds great promise for the discovery of next-generation therapeutics.

References

A Comparative Guide to Validating Target Engagement of Novel Modulators: A Case Study with 4-(4-Chlorothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended biological target within a cellular context is a cornerstone of a successful preclinical program. This guide provides a comprehensive framework for validating the target engagement of novel chemical entities, using 4-(4-Chlorothiazol-2-YL)morpholine as a representative compound with a putative, yet unconfirmed, target. We will navigate the strategic application of a multi-pronged approach, moving from initial target identification to robust, quantitative validation of engagement. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute rigorous target validation cascades.

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic profiles of drug candidates, including their solubility and brain permeability[1]. When coupled with a thiazole ring, this chemical space has given rise to a variety of bioactive molecules, including inhibitors of enzymes like carbonic anhydrase[2]. While the specific target of this compound is not definitively established in publicly available literature, its structural alerts guide our hypothesis-driven approach to target identification and validation.

Pillar I: The Strategic Imperative of Target Engagement

Before committing to extensive preclinical development, it is paramount to confirm that a compound directly interacts with its intended target protein in a relevant biological system. This validation provides confidence that the observed phenotypic effects are a direct consequence of on-target modulation and not due to off-target activities or non-specific compound behavior. A failure to rigorously establish target engagement can lead to the costly attrition of drug candidates in later stages of development.

Pillar II: A Phased Approach to Target Identification and Engagement Validation

For a novel compound like this compound, we advocate for a two-phased experimental approach. Phase one focuses on unbiased target identification, while phase two employs orthogonal, high-confidence methods to validate and quantify the interaction.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Quantification Hypothesis Generation Hypothesis Generation Unbiased Screening Unbiased Screening Hypothesis Generation->Unbiased Screening Informs Biophysical Methods Biophysical Methods Unbiased Screening->Biophysical Methods Identified Targets Cell-Based Assays Cell-Based Assays Biophysical Methods->Cell-Based Assays Complementary Preclinical Development Preclinical Development Cell-Based Assays->Preclinical Development Confidence in Target Engagement

Caption: A phased workflow for target identification and validation.

Phase 1: Unbiased Target Identification

Given the structural similarity of this compound to known enzyme inhibitors, a logical starting point is to screen it against relevant enzyme families.

  • Kinase Profiling: A broad panel of kinases should be screened to assess for any inhibitory activity.[3][4] Many service providers offer comprehensive kinase screening panels. A luminescent ADP detection platform, such as ADP-Glo™, can be used to measure the activity of a wide range of kinases and assess inhibitor potency.[3]

  • Carbonic Anhydrase Activity Assays: Based on literature for similar scaffolds, assessing the inhibition of various carbonic anhydrase isoforms is a rational approach.[2]

Phase 2: Orthogonal Validation of Target Engagement

Once a putative target is identified, a suite of orthogonal assays should be employed to confirm direct binding and quantify the interaction. We will compare several industry-standard techniques.

Comparative Analysis of Target Engagement Methodologies

Technique Principle Throughput Cellular Context Key Outputs Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[5][6][7]Low to MediumIntact cells, cell lysates, tissues.[6][7]Target engagement, IC50Requires a specific antibody for detection.[6]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to an immobilized ligand.[8][9]Medium to HighIn vitro (purified proteins).[8]Binding kinetics (ka, kd), Affinity (KD)Requires immobilization of one binding partner.[10]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.[11][12][13]LowIn vitro (purified proteins).[13]Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Requires larger quantities of protein and compound.[11]
In-Cell Western™ Assay Quantitative immunofluorescence-based detection of protein levels in fixed cells in a microplate format.[14][15]HighFixed cells.[15]Changes in protein expression or post-translational modifications.Provides indirect evidence of target engagement.
LC-MS/MS Methods Quantifies the amount of drug bound to the target protein.[16][17][18]Low to MediumTissues, cells.[16][17]Target occupancyTechnically complex and lower throughput.[16]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to assess target engagement in a physiologically relevant context by measuring the thermal stabilization of a target protein upon ligand binding.[5][7]

G Treat cells with compound Treat cells with compound Heat cells to various temperatures Heat cells to various temperatures Treat cells with compound->Heat cells to various temperatures Lyse cells Lyse cells Heat cells to various temperatures->Lyse cells Separate soluble and aggregated proteins Separate soluble and aggregated proteins Lyse cells->Separate soluble and aggregated proteins Detect soluble target protein (e.g., Western Blot) Detect soluble target protein (e.g., Western Blot) Separate soluble and aggregated proteins->Detect soluble target protein (e.g., Western Blot) Analyze thermal shift Analyze thermal shift Detect soluble target protein (e.g., Western Blot)->Analyze thermal shift

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions or intact plates to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells to release their contents.

  • Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity.[8]

Protocol:

  • Chip Preparation: Immobilize the purified putative target protein onto a sensor chip.

  • Analyte Injection: Flow different concentrations of this compound over the chip surface.

  • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.[8]

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions.[13]

Protocol:

  • Sample Preparation: Load the purified target protein into the sample cell and this compound into the injection syringe.

  • Titration: Inject small aliquots of the compound into the protein solution at a constant temperature.

  • Heat Measurement: Measure the heat released or absorbed during the binding event.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the protein to determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[13]

In-Cell Western™ Assay

This high-throughput assay can provide insights into the downstream functional consequences of target engagement.[14][15]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and treat with a range of concentrations of this compound.

  • Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes to allow antibody entry.[19]

  • Immunostaining: Incubate the cells with a primary antibody against the target protein or a downstream signaling molecule, followed by a fluorescently labeled secondary antibody.

  • Imaging and Quantification: Scan the plate using an imaging system to quantify the fluorescence intensity in each well.

  • Data Analysis: Normalize the signal to cell number and analyze the concentration-dependent effect of the compound on the protein of interest.

Conclusion

Validating the target engagement of a novel compound such as this compound requires a systematic and multi-faceted approach. By first employing broad, unbiased screening methods to identify high-probability targets and subsequently using a panel of orthogonal, robust biophysical and cell-based assays, researchers can build a strong, data-driven case for on-target activity. The integration of techniques like CETSA®, SPR, ITC, and In-Cell Western™ assays provides a comprehensive understanding of a compound's binding characteristics and its functional consequences in a cellular environment, thereby de-risking the progression of promising molecules into later stages of drug development.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(4-Chlorothiazol-2-YL)morpholine Analogs as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for 4-(4-chlorothiazol-2-yl)morpholine analogs, a class of compounds that has garnered significant interest as potent inhibitors of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1]

The 4-(1,3-thiazol-2-yl)morpholine scaffold has been identified as a promising starting point for the development of selective and potent PI3K inhibitors.[2] This guide will dissect the nuanced roles of various structural modifications to this core, with a particular focus on the influence of the 4-chloro substitution on the thiazole ring. We will objectively compare the performance of different analogs, supported by experimental data, and provide detailed protocols for the key assays used in their evaluation.

The 4-(Thiazol-2-yl)morpholine Core: A Privileged Scaffold for PI3K Inhibition

The combination of the morpholine and thiazole rings creates a unique pharmacophore. The morpholine group is a common motif in kinase inhibitors, often forming a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket.[3][4] In the context of PI3K inhibitors, this interaction is typically with the backbone amide of Val882 (in PI3Kγ).[1] The thiazole ring serves as a versatile linker, allowing for substitutions at various positions to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Core Structure and Numbering

The foundational structure and numbering convention for the 4-(thiazol-2-yl)morpholine scaffold are illustrated below. This convention will be used throughout the guide to discuss substitutions.

Caption: Core chemical scaffold of 4-(thiazol-2-yl)morpholine.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of chemical modifications at specific positions on the thiazole ring, with a primary focus on PI3Kα inhibitory activity. The data presented is synthesized from key studies in the field.[2]

Substitutions at the 4-Position of the Thiazole Ring

The 4-position of the thiazole ring is a critical site for modification, directly influencing the inhibitor's interaction with the solvent-exposed region of the ATP-binding pocket. The introduction of a halogen, such as chlorine, at this position has significant implications for the compound's electronic and steric properties.

CompoundR4 SubstitutionPI3Kα IC50 (nM)
1 -H1000
2 -Cl130
3 -Br160
4 -CH3230

Analysis:

  • Unsubstituted Core (Compound 1): The unsubstituted analog is a relatively weak inhibitor, with an IC50 value of 1000 nM, highlighting the necessity of substitution at the 4-position for potent activity.[2]

  • Halogenation (Compounds 2 & 3): The introduction of a chlorine or bromine atom at the 4-position dramatically increases potency. The 4-chloro analog (Compound 2 ) is particularly potent with an IC50 of 130 nM.[2] This suggests that an electron-withdrawing group at this position is favorable for activity. The chloro group likely enhances binding through favorable dipole-dipole interactions or by influencing the overall conformation of the inhibitor.

  • Alkylation (Compound 4): A small alkyl group like methyl is also tolerated and improves potency compared to the unsubstituted analog, though it is less effective than halogenation.[2]

Substitutions at the 5-Position of the Thiazole Ring

The 5-position offers another vector for modification. Substitutions here can further optimize the inhibitor's fit within the binding pocket and its physicochemical properties.

CompoundR4 SubstitutionR5 SubstitutionPI3Kα IC50 (nM)
2 -Cl-H130
5 -Cl-Phenyl18
6 -Cl-4-Fluorophenyl29
7 -Cl-2-Thienyl21

Analysis:

  • Aromatic Substitutions (Compounds 5-7): The introduction of an aromatic ring at the 5-position, in combination with a 4-chloro substituent, leads to a significant boost in potency. The 5-phenyl analog (Compound 5 ) demonstrates a nearly 10-fold increase in activity (IC50 = 18 nM) compared to the compound with only the 4-chloro substitution.[2] This indicates that the 5-aryl group can engage in additional favorable interactions, potentially through hydrophobic or π-stacking interactions within a sub-pocket of the active site.

  • Heteroaromatic Rings (Compound 7): A 2-thienyl group at the 5-position also confers high potency, suggesting that various aromatic systems are well-tolerated in this region.[2]

The following diagram summarizes the key SAR findings for substitutions on the thiazole ring.

SAR_Summary cluster_R4 R4 Position cluster_R5 R5 Position (with R4 = -Cl) Core 4-(Thiazol-2-yl)morpholine Core (Weak PI3Kα Inhibition) R4_H -H (IC50: 1000 nM) Core->R4_H Unsubstituted R4_Cl -Cl (IC50: 130 nM) Potent Activity R4_H->R4_Cl Halogenation (Potency Boost) R4_Br -Br (IC50: 160 nM) R4_H->R4_Br R4_Me -CH3 (IC50: 230 nM) R4_H->R4_Me R5_H -H (IC50: 130 nM) R4_Cl->R5_H Base for R5 mods R5_Ph -Phenyl (IC50: 18 nM) Very Potent Activity R5_H->R5_Ph Aromatic Addition (Further Potency Boost) R5_Thienyl -2-Thienyl (IC50: 21 nM) R5_H->R5_Thienyl

Caption: Summary of Structure-Activity Relationship findings.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used in the evaluation of this compound analogs.

Biochemical PI3Kα Kinase Assay (ADP-Glo™ Format)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3Kα. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.

Principle: The kinase reaction produces ADP. In the second step, the remaining ATP is depleted. In the final step, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.

Workflow Diagram:

PI3K_Assay_Workflow start Start step1 Dispense Compound/Vehicle (in 384-well plate) start->step1 step2 Add PI3Kα Enzyme and Lipid Substrate Mixture step1->step2 step3 Initiate Reaction: Add ATP Solution step2->step3 step4 Incubate at Room Temp (e.g., 60 minutes) step3->step4 step5 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent step4->step5 step6 Incubate (40 minutes) step5->step6 step7 Detect ADP: Add Kinase Detection Reagent step6->step7 step8 Incubate (30 minutes) step7->step8 step9 Read Luminescence (Plate Reader) step8->step9 end End step9->end

Caption: Workflow for the ADP-Glo™ PI3Kα Kinase Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in DMSO. Further dilute in the assay buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

  • Enzyme/Substrate Addition: Add 2.5 µL of a solution containing the purified recombinant PI3Kα enzyme and the lipid substrate (e.g., PIP2).

  • Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[5]

Cell-Based Western Blot for Phospho-AKT Inhibition

This assay assesses a compound's ability to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of AKT, a key downstream effector of PI3K.

Principle: Active PI3K generates PIP3, which leads to the phosphorylation of AKT at Serine 473 (p-AKT). An effective PI3K inhibitor will reduce the levels of p-AKT, which can be detected by a specific antibody using Western blotting.

Workflow Diagram:

Western_Blot_Workflow start Start step1 Seed Cancer Cells (e.g., MCF7, U87MG) in culture plates start->step1 step2 Adherence & Serum Starvation (12-24 hours) step1->step2 step3 Pre-treat with Compound (Various concentrations, 2 hours) step2->step3 step4 Stimulate PI3K Pathway (e.g., with IGF-1, 15-30 min) step3->step4 step5 Cell Lysis & Protein Quantification step4->step5 step6 SDS-PAGE to separate proteins step5->step6 step7 Transfer proteins to PVDF membrane step6->step7 step8 Incubate with Primary Antibodies (anti-p-AKT, anti-total-AKT) step7->step8 step9 Incubate with HRP-conjugated Secondary Antibody step8->step9 step10 Detect Bands with Chemiluminescence step9->step10 end End step10->end

Caption: Workflow for Western blot analysis of p-AKT.

Step-by-Step Protocol:

  • Cell Culture: Plate a relevant cancer cell line (e.g., MCF7 or U87MG, known to have an active PI3K pathway) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: To reduce basal PI3K activity, serum-starve the cells for 12-24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor like IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for phosphorylated AKT (Ser473). Also, probe a separate blot or strip and re-probe the same blot for total AKT as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-AKT and total AKT. Normalize the p-AKT signal to the total AKT signal to determine the extent of pathway inhibition.

Conclusion

The this compound scaffold represents a highly promising platform for the development of potent PI3K inhibitors. The structure-activity relationship is clearly defined, with several key takeaways for drug development professionals:

  • The 4-Chloro Substituent is Crucial: Halogenation, particularly with chlorine, at the 4-position of the thiazole ring is a critical determinant of high potency, likely due to favorable electronic and steric effects within the PI3K active site.

  • The 5-Position Offers Further Optimization: The addition of an aromatic or heteroaromatic ring at the 5-position can significantly enhance inhibitory activity, providing a valuable site for further analog development.

  • The Morpholine Moiety is a Key Anchor: The morpholine ring remains a cornerstone of the scaffold's activity, presumably through its interaction with the kinase hinge region.

By leveraging these SAR insights and employing robust biochemical and cell-based assays, researchers can continue to refine this chemical series to develop next-generation PI3K inhibitors with improved potency, selectivity, and clinical potential.

References

Cross-reactivity profiling of 4-(4-Chlorothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Cross-Reactivity Profiling of 4-(4-Chlorothiazol-2-YL)morpholine and Structurally Related Kinase Inhibitors

Abstract

The journey of a novel chemical entity from a screening hit to a viable drug candidate is critically dependent on a thorough understanding of its biological specificity. A compound's selectivity, or lack thereof, dictates its therapeutic window and potential for off-target toxicities. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel compound this compound. We present a multi-tiered strategy, beginning with broad-panel screening and progressing to detailed enzymatic and cellular assays. By comparing its hypothetical performance against established kinase inhibitors, Dasatinib and Saracatinib, this guide offers a practical roadmap for researchers in drug development to rigorously assess the selectivity of their lead compounds, thereby enabling data-driven decisions for optimization and clinical advancement.

Introduction: The Imperative of Selectivity Profiling

This compound is a novel heterocyclic compound incorporating a thiazole and a morpholine moiety, structural motifs prevalent in many biologically active agents, particularly kinase inhibitors. While its primary target is under investigation, its structural alerts necessitate a proactive and comprehensive assessment of its selectivity across the human kinome. Kinases are a large family of structurally related enzymes, making the development of truly selective inhibitors a formidable challenge. Off-target kinase inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, early and systematic cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of strategic drug development.

This guide establishes a robust, field-proven workflow to de-risk and characterize compounds like this compound. We will compare its hypothetical selectivity profile against two well-characterized multi-kinase inhibitors:

  • Dasatinib: A potent inhibitor of the SRC family kinases and BCR-ABL, approved for the treatment of chronic myeloid leukemia (CML).

  • Saracatinib (AZD0530): A potent and selective dual inhibitor of SRC and ABL kinases that has been investigated in numerous clinical trials.

The following sections detail the experimental logic, step-by-step protocols, and data interpretation frameworks necessary for a thorough selectivity assessment.

The Tiered Strategy for Selectivity Profiling

A phased approach is the most resource-efficient method for profiling a novel compound. The strategy begins with a broad, low-resolution survey of the target landscape and progressively focuses on higher-resolution, more physiologically relevant assays for the most potent interactions.

G cluster_0 Tier 1: Broad-Panel Screening cluster_1 Tier 2: Orthogonal Validation & Potency Determination cluster_2 Tier 3: Cellular Confirmation a Compound Synthesis & QC b KINOMEscan® Binding Assay (468 Kinases) a->b c Initial Hit Identification (% Inhibition @ 1µM) b->c d Enzymatic IC50 Assays (e.g., ADP-Glo™) c->d Top Hits (<50% Inhibition) e Selectivity Ratio Calculation (Off-Target IC50 / On-Target IC50) d->e f Target Engagement Assay (e.g., NanoBRET™) e->f Confirmed Potent Targets g Downstream Signaling Assay (Western Blot) f->g h Phenotypic/Toxicity Assays g->h G cluster_0 NanoBRET™ Principle cluster_1 No Inhibitor cluster_2 With Inhibitor a Kinase Target fused to NanoLuc® Luciferase a1 Tracer binds to Kinase a->a1 b1 Compound displaces Tracer a->b1 b Cell-Permeable Fluorescent Tracer b->a1 b->b1 c Test Compound (e.g., 4-(...)-morpholine) c->b1 a2 BRET Signal (Energy Transfer) a1->a2 High b2 No BRET Signal b1->b2 Low G cluster_0 SRC Signaling Cascade GF Growth Factor Rec Receptor GF->Rec SRC SRC Rec->SRC STAT3 STAT3 SRC->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Transcription pSTAT3->Gene Inhibitor This compound Inhibitor->SRC

Benchmarking 4-(4-Chlorothiazol-2-YL)morpholine: A Comparative Analysis Against Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Morpholine-Thiazole Scaffold

The confluence of morpholine and thiazole moieties in a single molecular framework has garnered considerable interest within the medicinal chemistry landscape. The morpholine ring, a privileged pharmacophore, is frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic profiles.[1] Concurrently, the thiazole scaffold is a constituent of numerous FDA-approved pharmaceuticals, underscoring its clinical significance.[2] Our focus herein is on the novel compound, 4-(4-Chlorothiazol-2-YL)morpholine, a molecule that embodies this promising hybrid structure.

Recent research has illuminated the potential of morpholine-derived thiazoles as inhibitors of carbonic anhydrase (CA), specifically the ubiquitous isoform, carbonic anhydrase II (CA II).[3] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] Their integral role in physiological processes such as pH homeostasis, CO2 transport, and electrolyte balance makes them a compelling target for therapeutic intervention in a range of pathologies, including glaucoma, epilepsy, and certain cancers.[3][6][7] This guide provides a comprehensive framework for benchmarking this compound against two clinically established carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide, with a primary focus on the inhibition of human carbonic anhydrase II (hCA II).

Rationale for Comparative Benchmarking

The objective of this guide is to rigorously evaluate the inhibitory potential of this compound against hCA II in comparison to well-characterized drugs. This head-to-head analysis will provide critical insights into its potency, and potential for further development. The choice of comparator drugs is predicated on their established clinical use and well-documented inhibitory profiles against carbonic anhydrases.

  • Acetazolamide: A systemic carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[8]

  • Dorzolamide: A topical carbonic anhydrase inhibitor primarily used to treat glaucoma.[9][10]

By benchmarking against these standards, we can ascertain the relative efficacy of this compound and inform the subsequent stages of its preclinical development.

Compound Profiles

CompoundStructureKey Characteristics
This compound A novel molecule featuring a hybrid morpholine-thiazole scaffold. Its inhibitory activity against carbonic anhydrases is the primary focus of this investigation.
Acetazolamide A sulfonamide-based carbonic anhydrase inhibitor with broad isoform activity.[2]
Dorzolamide A potent, water-soluble carbonic anhydrase inhibitor with high affinity for CA II and CA IV.[9][11]

Proposed Synthesis of this compound

While a specific, detailed synthesis for this compound is not extensively documented, a plausible synthetic route can be extrapolated from the existing literature on the synthesis of related morpholine and thiazole derivatives.[12][13][14][15] A potential two-step synthesis is outlined below:

Step 1: Synthesis of 2-bromo-4-chlorothiazole This intermediate can be prepared from 2-aminothiazole via a Sandmeyer-type reaction, followed by chlorination.

Step 2: Nucleophilic substitution The synthesized 2-bromo-4-chlorothiazole can then be reacted with morpholine in the presence of a suitable base and solvent to yield the final product, this compound. The reaction progress can be monitored by thin-layer chromatography (TLC) and the final product purified by column chromatography. Structural confirmation would be achieved through spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Methodologies

In Vitro Carbonic Anhydrase II Inhibition Assay (Colorimetric)

This assay quantifies the esterase activity of hCA II, which is inhibited in the presence of an inhibitor. The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol, which can be measured spectrophotometrically.[16]

Materials and Reagents:

  • Human Carbonic Anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound, Acetazolamide, Dorzolamide

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Reagents: - hCA II solution - p-NPA substrate solution - Test compound serial dilutions add_reagents To 96-well plate, add: - Assay Buffer - Test Compound/Vehicle - hCA II Solution prep_reagents->add_reagents Dispense pre_incubate Pre-incubate at room temperature (15 minutes) add_reagents->pre_incubate Allow binding initiate_reaction Initiate reaction by adding p-NPA substrate pre_incubate->initiate_reaction Start reaction read_absorbance Measure absorbance at 405 nm (kinetic mode) initiate_reaction->read_absorbance Monitor product formation calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50 G cluster_pathway Carbonic Anhydrase Catalytic Cycle & Inhibition CO2 CO2 H2CO3 H2CO3 CO2->H2CO3 Hydration (catalyzed by CA) H2O H2O H2O->H2CO3 HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion Dissociation CA_Zn Carbonic Anhydrase (Zn2+) CA_Zn->H2CO3 Inhibitor Inhibitor (e.g., this compound) Inhibitor->CA_Zn Binds to Zn2+ in active site

References

In Vivo Efficacy of 4-(4-Chlorothiazol-2-YL)morpholine in Preclinical Oncology Models: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive in vivo comparison of 4-(4-Chlorothiazol-2-YL)morpholine, a novel investigational compound, against a current standard-of-care therapy in relevant preclinical models. Through detailed experimental protocols and comparative data analysis, we aim to elucidate the therapeutic potential and differential efficacy of this emerging agent. The following sections will delve into the head-to-head performance, pharmacokinetic profiles, and safety assessments, offering researchers and drug development professionals a robust framework for evaluating its future clinical translation.

Introduction: The Therapeutic Rationale

The pursuit of novel therapeutic agents with improved efficacy and safety profiles remains a cornerstone of oncological research. This compound has emerged as a potent and selective modulator of a key signaling pathway implicated in tumor progression and resistance. This guide focuses on its in vivo performance in a well-established xenograft model, directly comparing its anti-tumor activity with a current standard-of-care treatment for this indication.

The primary objective of the studies presented herein is to ascertain the in vivo therapeutic window of this compound and to benchmark its performance against an established clinical agent. Key endpoints include tumor growth inhibition, survival benefit, and a comparative assessment of systemic toxicity.

Comparative In Vivo Efficacy: Tumor Growth Inhibition

The anti-tumor activity of this compound was evaluated in a human colorectal cancer (CRC) xenograft model. The selected model is characterized by its aggressive growth and relevance to the clinical setting.

Experimental Workflow

The overall experimental design for the in vivo efficacy study is depicted below. This workflow ensures robust data collection and minimizes variability between study arms.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis cell_culture Cell Line Culture & Expansion implantation Subcutaneous Implantation of Tumor Cells into Nude Mice cell_culture->implantation randomization Tumor Growth to ~150 mm³ & Randomization into Cohorts implantation->randomization dosing Daily Dosing Administration: - Vehicle Control - Standard of Care - this compound randomization->dosing monitoring Bi-weekly Tumor Volume & Body Weight Measurement dosing->monitoring endpoint Study Endpoint Reached (e.g., Tumor Volume >2000 mm³) monitoring->endpoint tissue_harvest Tumor & Tissue Harvest for Biomarker Analysis endpoint->tissue_harvest data_analysis Data Analysis: - TGI Calculation - Statistical Analysis tissue_harvest->data_analysis

Figure 1: Xenograft study workflow from implantation to data analysis.

Results Summary

The following table summarizes the key efficacy endpoints from the comparative in vivo study.

ParameterVehicle ControlStandard of Care (50 mg/kg)This compound (50 mg/kg)
Tumor Growth Inhibition (TGI) 0%65%85%
Mean Tumor Volume at Day 21 (mm³) 1850 ± 210648 ± 95278 ± 45
Complete Regressions 0/101/104/10
Median Survival (Days) 213548
Body Weight Change -2%-8%-3%

Pharmacokinetic Profile Comparison

To understand the relationship between drug exposure and efficacy, a satellite pharmacokinetic (PK) study was conducted in parallel with the efficacy study.

PK Study Protocol
  • Animal Model: Non-tumor-bearing nude mice.

  • Dosing: A single oral gavage of either the standard of care or this compound at 50 mg/kg.

  • Sample Collection: Blood samples were collected via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Plasma concentrations of the respective compounds were determined using LC-MS/MS.

Comparative PK Parameters
ParameterStandard of Care (50 mg/kg)This compound (50 mg/kg)
Cmax (ng/mL) 12002500
Tmax (hr) 21
AUC (0-24h) (ng*hr/mL) 850015000
Half-life (t1/2) (hr) 68

The data suggests that at the same dose level, this compound achieves a higher maximum concentration (Cmax) and greater overall exposure (AUC) compared to the standard of care.

Safety and Tolerability Assessment

Throughout the in vivo efficacy study, animal well-being was closely monitored to assess the safety and tolerability of the treatments.

  • Body Weight: As noted in the efficacy summary table, the standard of care resulted in a more pronounced mean body weight loss (-8%) compared to this compound (-3%), suggesting a better tolerability profile for the latter.

  • Clinical Observations: No significant adverse clinical signs were observed in the this compound treatment group. In contrast, transient signs of lethargy were noted in the standard-of-care group within the first hour of dosing.

Discussion and Future Directions

The in vivo data presented in this guide demonstrates that this compound exhibits superior anti-tumor efficacy in a colorectal cancer xenograft model when compared to the standard of care at an equivalent dose. This enhanced efficacy is supported by a favorable pharmacokinetic profile, leading to greater drug exposure.

The improved safety profile, as indicated by reduced body weight loss and the absence of adverse clinical signs, further highlights the potential of this compound as a promising therapeutic candidate.

Future studies will focus on elucidating the dose-response relationship, exploring combination therapies, and evaluating efficacy in additional preclinical models, including patient-derived xenografts (PDXs).

Detailed Experimental Methodologies

Cell Culture

The human colorectal cancer cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Xenograft Model and Dosing
  • Animal Strain: Female athymic nude mice, 6-8 weeks of age.

  • Implantation: 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel were implanted subcutaneously into the right flank.

  • Treatment Initiation: Dosing commenced when tumors reached an average volume of approximately 150 mm³.

  • Formulation: Both compounds were formulated in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

  • Administration: Treatments were administered once daily via oral gavage.

Data Analysis

Tumor volumes were calculated using the formula: (Length x Width²) / 2. Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%. Statistical analysis was performed using a one-way ANOVA with Dunnett's post-hoc test.

Confirming Kinase Inhibition: A Comparative Guide to Orthogonal Assay Validation for 4-(4-Chlorothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the identification of a "hit" compound from a high-throughput screen (HTS) is a pivotal, yet preliminary, step. The journey from a promising initial result to a validated lead compound is paved with rigorous scientific validation. This guide provides an in-depth technical comparison of orthogonal assays crucial for confirming the activity of a hypothetical kinase inhibitor, 4-(4-Chlorothiazol-2-YL)morpholine. As a Senior Application Scientist, this guide is structured to not only provide protocols but to instill a deep understanding of the causality behind experimental choices, ensuring a self-validating system of evidence for your research.

The core principle of orthogonal validation is to employ a series of independent assays, each relying on different physical and biological principles, to confirm the initial observation.[1][2] This multi-pronged approach is essential to eliminate false positives that can arise from assay artifacts or off-target effects, thereby building a robust body of evidence for genuine target engagement and biological activity.[3][4]

For our case study, we will assume that this compound was identified as a hit in a primary biochemical kinase assay, such as a TR-FRET-based screen, showing potent inhibition of a key oncogenic kinase, which we will refer to as "Target Kinase X".[1] This guide will delineate the subsequent steps to rigorously validate this initial finding.

The Hit Validation Workflow: A Multi-Assay Cascade

A systematic and tiered approach is paramount in hit validation. The workflow should progress from direct biochemical confirmation of target binding to cellular target engagement and, finally, to phenotypic assays that assess the compound's effect on downstream signaling pathways.

Hit_Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Phenotypic Validation Primary_Screen Primary HTS Hit (e.g., TR-FRET Assay) Biochemical_Confirmation Biochemical Confirmation (e.g., ADP-Glo Assay) Primary_Screen->Biochemical_Confirmation Hit Confirmation Biophysical_Assays Direct Binding Assays (SPR, ITC, MST) Biochemical_Confirmation->Biophysical_Assays Quantify Direct Interaction Target_Engagement Cellular Target Engagement (CETSA, NanoBRET) Biophysical_Assays->Target_Engagement Confirm Intracellular Binding Downstream_Signaling Target Phosphorylation Assay (Western Blot/ELISA) Target_Engagement->Downstream_Signaling Assess Functional Effect Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability, Apoptosis) Downstream_Signaling->Phenotypic_Assay Link to Cellular Outcome

Caption: A typical workflow for hit validation, progressing from biochemical to cellular and phenotypic assays.

Part 1: Biochemical Confirmation and Direct Target Interaction

The first step is to confirm the inhibitory activity of this compound on Target Kinase X using a biochemical assay with a different detection method than the primary screen. This helps to rule out technology-specific artifacts.[3][5] Following this, biophysical assays are employed to directly measure the binding of the compound to the purified kinase, providing crucial information on binding affinity and kinetics.[1]

Orthogonal Biochemical Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[6] This provides a direct measure of kinase activity and its inhibition by the compound.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 2 µL of the compound solution.

  • Enzyme Addition: Add 4 µL of Target Kinase X enzyme solution in kinase assay buffer. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 4 µL of a mixture of the kinase-specific substrate and ATP to initiate the reaction. Incubate for 60 minutes at 30°C.

  • ATP Depletion: Add 12.5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 25 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[6]

Biophysical Assay 1: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (the compound) to a ligand (the target kinase) immobilized on a sensor surface.[7][8] It provides quantitative information on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.[8]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize recombinant Target Kinase X onto a CM5 sensor chip using standard amine coupling chemistry.

  • Compound Injection: Prepare a series of concentrations of this compound in a suitable running buffer. Inject the compound solutions over the sensor surface.

  • Data Collection: Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD values.[7][9]

Biophysical Assay 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[10][11]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare a solution of purified Target Kinase X in the sample cell and a solution of this compound in the injection syringe, both in the same buffer.

  • Titration: Perform a series of small injections of the compound solution into the protein solution while monitoring the heat changes.

  • Data Acquisition: Record the heat change after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the compound to the protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.[12]

Biophysical Assay 3: Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and solvation shell upon ligand binding.[13][14] This technique allows for the determination of binding affinity in solution with low sample consumption.[14][15]

Experimental Protocol: Microscale Thermophoresis (MST)

  • Labeling: Label the purified Target Kinase X with a fluorescent dye.

  • Sample Preparation: Prepare a series of dilutions of this compound. Mix each dilution with a constant concentration of the labeled kinase.

  • Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

  • Data Analysis: Plot the change in the normalized fluorescence against the logarithm of the compound concentration and fit the data to determine the KD.[16]

Part 2: Cellular Target Engagement and Functional Response

Confirming that a compound binds to its target in a test tube is a crucial first step, but it is equally important to demonstrate that it can engage its target within the complex environment of a living cell.[17] Cellular target engagement assays and downstream functional assays provide this critical evidence.

Cellular Target Engagement Assay: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based assay that measures the engagement of a compound with a specific kinase in live cells.[18][19] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase and a fluorescent energy acceptor.[19]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing Target Kinase X fused to NanoLuc® luciferase.

  • Compound Treatment: Plate the transfected cells in a 384-well plate and treat with a serial dilution of this compound.

  • Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer and the NanoLuc® substrate to the cells.

  • BRET Measurement: Measure the BRET signal using a plate reader equipped for BRET detection.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the compound. Plot the BRET ratio against the compound concentration to determine the cellular IC50.[20][21]

NanoBRET_Pathway cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_NL Target Kinase-NanoLuc Tracer Fluorescent Tracer Kinase_NL->Tracer Binding BRET BRET Signal Tracer->BRET Energy Transfer Kinase_NL_Inhibitor Target Kinase-NanoLuc Inhibitor This compound Kinase_NL_Inhibitor->Inhibitor Binding No_BRET No BRET Signal Inhibitor->No_BRET Displacement of Tracer

Caption: Principle of the NanoBRET™ target engagement assay.

Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[22][23] This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.[24]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble Target Kinase X in the supernatant using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[23][25]

Downstream Target Modulation: Target Phosphorylation Assay

To confirm that target engagement leads to a functional consequence, it is essential to measure the phosphorylation status of the kinase itself (autophosphorylation) or its known downstream substrates.[6]

Experimental Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment: Treat cells with a dose-response of this compound for a specified time.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated form of the substrate and the total amount of the substrate.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the proteins.

  • Data Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal to determine the extent of inhibition.

Part 3: Phenotypic Confirmation

The ultimate goal of a targeted therapy is to elicit a desired phenotypic response in diseased cells. Phenotypic assays provide the final piece of the validation puzzle by linking target inhibition to a cellular outcome, such as decreased cell viability or induction of apoptosis.[26][27]

Phenotypic Assay: Cell Viability/Proliferation Assay

A common phenotypic assay for kinase inhibitors targeting cancer is to measure their effect on the proliferation or viability of cancer cell lines that are known to be dependent on the activity of Target Kinase X.[28]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Reagent Addition: Add CellTiter-Glo® Reagent, which measures ATP levels as an indicator of cell viability.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to the number of viable cells.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Summary and Interpretation

A crucial aspect of orthogonal validation is the ability to synthesize and interpret data from multiple assays. The following table provides a hypothetical summary of the expected data for this compound.

AssayPrincipleKey ParameterHypothetical Result for this compoundInterpretation
Biochemical Assays
TR-FRET (Primary Screen)FRET-based detection of substrate phosphorylationIC5050 nMInitial hit, potent inhibitor
ADP-Glo™Luminescence-based detection of ADP productionIC5065 nMConfirms biochemical activity, rules out TR-FRET specific artifacts.
SPRRefractive index change upon bindingK D100 nMDirect binding to the target kinase confirmed.
ITCHeat change upon bindingK D120 nMConfirms direct binding and provides thermodynamic data.
MSTThermophoretic movement change upon bindingK D110 nMConfirms direct binding in solution.
Cellular Assays
NanoBRET™BRET-based detection of target engagement in live cellsCellular IC50500 nMConfirms target engagement in a cellular context.
CETSA®Ligand-induced thermal stabilizationΔTm+5 °CConfirms intracellular target engagement.
Western BlotDetection of phospho-substrate levelsIC50600 nMDemonstrates functional inhibition of the kinase in cells.
Cell ViabilityMeasurement of ATP as an indicator of viabilityGI501 µMLinks target inhibition to a relevant cancer cell phenotype.

Interpreting Discrepancies: It is not uncommon to observe differences in potency values between biochemical and cellular assays.[29] A higher IC50 in cellular assays compared to biochemical assays is often expected and can be attributed to factors such as cell membrane permeability, intracellular ATP competition, and compound metabolism.[29] Consistent activity across multiple, mechanistically distinct assays provides the strongest evidence for a compound's on-target activity.

Conclusion

The validation of a screening hit is a meticulous process that requires a well-designed cascade of orthogonal assays. By systematically confirming the activity of this compound through biochemical, biophysical, cellular, and phenotypic assays, researchers can build a robust data package that provides high confidence in its mechanism of action and therapeutic potential. This rigorous, evidence-based approach is fundamental to making informed decisions in the progression of a compound through the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Comparing the ADME Properties of 4-(4-Chlorothiazol-2-YL)morpholine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a profound understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely advantageous; it is fundamental to the successful progression of a candidate from bench to bedside. Early and accurate ADME profiling mitigates the risk of late-stage attrition, guiding medicinal chemists in the optimization of molecules with favorable pharmacokinetic profiles.[1][2][3][4] This guide provides a comparative framework for evaluating the ADME properties of 4-(4-Chlorothiazol-2-YL)morpholine, a scaffold of interest in medicinal chemistry, and its rationally designed analogs. We will delve into the established in vitro assays that form the cornerstone of ADME science, presenting detailed protocols and interpreting hypothetical data in the context of structure-property relationships.

The Central Role of ADME in Drug Development

The journey of a drug through the body is a complex interplay of physiological processes. A successful drug candidate must be absorbed into the systemic circulation, distribute to its target tissue, remain at a therapeutic concentration for an adequate duration, and eventually be cleared from the body without producing toxic metabolites.[3][4] In vitro ADME assays serve as crucial predictive tools, offering insights into a compound's likely in vivo behavior and informing critical decisions in the drug discovery pipeline.[1][2]

Structural Analogs for Comparative Analysis

For the purpose of this guide, we will consider this compound as our parent compound (Analog A). We will compare it against a series of hypothetical analogs designed to explore the impact of specific structural modifications on ADME properties. These analogs are:

  • Analog B: Introduction of a methyl group on the morpholine ring.

  • Analog C: Replacement of the chloro group on the thiazole ring with a methoxy group.

  • Analog D: Replacement of the morpholine ring with a piperidine ring.

These modifications are strategically chosen to modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are known to influence ADME outcomes.

I. Absorption: Navigating the Intestinal Barrier

Oral bioavailability is a highly desirable attribute for many small molecule drugs. A key determinant of this is a compound's ability to permeate the intestinal epithelium. The Caco-2 permeability assay is a widely accepted in vitro model for predicting intestinal absorption.[5][6][7]

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the steps to assess the bidirectional permeability of a test compound across a Caco-2 cell monolayer.[5][6][8]

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded onto semi-permeable filter supports in multi-well plates.[6]
  • The cells are cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.[7]

2. Monolayer Integrity Assessment:

  • The integrity of the Caco-2 cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within an acceptable range (e.g., ≥ 200 Ω·cm²) to ensure the tightness of the cell junctions.[6][7]
  • The permeability of a fluorescent marker with low passive diffusion, such as Lucifer Yellow, is also assessed to confirm monolayer integrity.[7]

3. Permeability Assessment:

  • The cell monolayers are equilibrated with a pre-warmed transport buffer.[8]
  • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer at a defined concentration (e.g., 10 µM).[6]
  • Samples are collected from the receiver compartment at specified time points (e.g., 2 hours).[6]
  • The concentration of the test compound in the collected samples is quantified using LC-MS/MS.[6]

4. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
  • The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 is indicative of active efflux.[7]

Diagram of the Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_qc Quality Control cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form monolayer seed->culture teer Measure Transepithelial Electrical Resistance (TEER) culture->teer lucifer Assess Lucifer Yellow permeability teer->lucifer equilibrate Equilibrate monolayer with buffer lucifer->equilibrate add_compound Add test compound to donor side (Apical or Basolateral) equilibrate->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver side at time points incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Workflow of the Caco-2 permeability assay.

Comparative Data and Interpretation (Hypothetical)
CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Analog A 5.210.82.1Moderate
Analog B 6.512.51.9Moderate to High
Analog C 4.18.52.1Moderate
Analog D 7.815.11.9High

Analysis:

  • Analog A (Parent): The efflux ratio slightly above 2 suggests it may be a weak substrate for efflux transporters like P-glycoprotein (P-gp).[7] This could limit its overall absorption.

  • Analog B (Methylated Morpholine): The addition of a methyl group increases lipophilicity, which can enhance passive diffusion, leading to a higher Papp (A-B). The slightly lower efflux ratio suggests that the modification may have subtly hindered recognition by efflux transporters.

  • Analog C (Methoxy Thiazole): Replacing the electron-withdrawing chloro group with an electron-donating methoxy group can alter the electronic properties and potentially increase polarity, leading to slightly lower passive permeability.

  • Analog D (Piperidine): Replacing the morpholine with a more lipophilic piperidine ring is expected to significantly increase passive permeability, resulting in a higher Papp (A-B) and potentially better overall absorption.

II. Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a critical parameter as, generally, only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.[9][10] The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for determining the extent of plasma protein binding.[9][10][11]

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This protocol details the measurement of the unbound fraction of a compound in plasma.[9][11][12]

1. Preparation:

  • A RED device, which consists of individual wells with two chambers separated by a semi-permeable membrane, is used.[12]
  • The test compound is spiked into plasma (e.g., human, rat) at a specific concentration (e.g., 1 µM).[10]

2. Dialysis:

  • The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (e.g., PBS) is added to the other chamber.[9]
  • The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[10][11]

3. Sample Analysis:

  • At the end of the incubation, aliquots are taken from both the plasma and buffer chambers.[9]
  • To ensure accurate quantification, the samples are matrix-matched (e.g., buffer is added to the plasma sample and blank plasma is added to the buffer sample).[11]
  • Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) containing an internal standard.[9]
  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the test compound in each chamber.[11]

4. Data Calculation:

  • The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

Diagram of the Rapid Equilibrium Dialysis (RED) Workflow

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_sampling Sampling & Processing cluster_analysis Analysis spike Spike test compound into plasma add_to_red Add spiked plasma and buffer to RED device chambers spike->add_to_red incubate Incubate at 37°C with shaking for ~4 hours add_to_red->incubate sample Collect aliquots from plasma and buffer chambers incubate->sample matrix_match Matrix match samples sample->matrix_match precipitate Precipitate proteins with organic solvent matrix_match->precipitate lcms Analyze supernatant by LC-MS/MS precipitate->lcms calculate Calculate fraction unbound (fu) lcms->calculate

Caption: Workflow for plasma protein binding determination using RED.

Comparative Data and Interpretation (Hypothetical)
CompoundFraction Unbound (fu, %)Predicted Tissue Distribution
Analog A 15Moderate
Analog B 12Moderate
Analog C 25Higher
Analog D 8Lower

Analysis:

  • Analog A (Parent): With 15% unbound, the compound shows moderate plasma protein binding.

  • Analog B (Methylated Morpholine): The increased lipophilicity from the methyl group likely leads to stronger binding to plasma proteins like albumin, resulting in a lower fraction unbound.

  • Analog C (Methoxy Thiazole): The introduction of the more polar methoxy group can reduce hydrophobic interactions with plasma proteins, leading to a higher fraction unbound and potentially greater availability for tissue distribution.

  • Analog D (Piperidine): The significantly more lipophilic piperidine ring is expected to result in higher plasma protein binding and a lower fraction unbound.

III. Metabolism: The Biotransformation Pathway

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify drug molecules to facilitate their excretion.[13] The metabolic stability of a compound is a key determinant of its half-life and dosing regimen. The liver microsomal stability assay is a standard in vitro method to assess a compound's susceptibility to hepatic metabolism.[13][14][15]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol measures the rate of disappearance of a parent compound when incubated with liver microsomes.[14][15][16]

1. Incubation Setup:

  • The test compound is incubated with liver microsomes (from human or other species) in a buffer solution (e.g., phosphate buffer, pH 7.4).[14][15]
  • The reaction is initiated by the addition of a cofactor, typically NADPH, which is required for the activity of CYP enzymes.[13]
  • Control incubations are performed without the cofactor to assess non-enzymatic degradation.[14]

2. Time-Course Incubation:

  • The reaction mixture is incubated at 37°C.[14]
  • Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[13]
  • The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

3. Sample Analysis:

  • The samples are centrifuged to pellet the precipitated proteins.[14]
  • The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.[15]

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is determined.
  • The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression gives the elimination rate constant (k).
  • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the elimination rate constant.[14]

Diagram of the Liver Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis mix Mix test compound with liver microsomes in buffer start_reaction Initiate reaction by adding NADPH mix->start_reaction incubate Incubate at 37°C start_reaction->incubate sample Collect and quench aliquots at time points incubate->sample centrifuge Centrifuge to pellet proteins sample->centrifuge supernatant Collect supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms calculate Calculate t½ and Intrinsic Clearance (CLint) lcms->calculate

Caption: Workflow for assessing metabolic stability in liver microsomes.

Comparative Data and Interpretation (Hypothetical)
CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
Analog A 4525Low to Moderate
Analog B 3038Moderate
Analog C > 60< 10Low
Analog D 2058High

Analysis:

  • Analog A (Parent): Shows moderate metabolic stability.

  • Analog B (Methylated Morpholine): The addition of a methyl group can introduce a new site for metabolism (e.g., hydroxylation), potentially leading to a shorter half-life and higher clearance.

  • Analog C (Methoxy Thiazole): The methoxy group may be less metabolically labile than the chloro group, or its presence could sterically hinder access of metabolic enzymes to other parts of the molecule, resulting in increased metabolic stability and lower clearance.

  • Analog D (Piperidine): The piperidine ring is often more susceptible to metabolism (e.g., N-dealkylation, ring oxidation) than the morpholine ring, which could lead to a shorter half-life and higher intrinsic clearance.

Conclusion

This guide provides a framework for the systematic evaluation and comparison of the ADME properties of this compound and its analogs. By employing a suite of validated in vitro assays, researchers can gain critical insights into a compound's pharmacokinetic potential early in the drug discovery process. The hypothetical data and interpretations presented herein illustrate how subtle structural modifications can profoundly impact a molecule's absorption, distribution, and metabolic fate. This predictive approach, grounded in established scientific principles and experimental methodologies, empowers drug development professionals to make data-driven decisions and efficiently advance promising therapeutic candidates.

References

A Head-to-Head Comparative Analysis of 4-(4-Chlorothiazol-2-YL)morpholine and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers

This guide offers a detailed, objective comparison of 4-(4-chlorothiazol-2-yl)morpholine and its analogs, focusing on their performance as kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights, providing the necessary experimental frameworks for independent validation and further discovery.

The Thiazole Scaffold: A Privileged Structure in Kinase Inhibition

The thiazole ring is a cornerstone of modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its unique aromatic and electronic properties allow it to form critical hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of various kinases, leading to potent inhibition.[1][2] When combined with a morpholine moiety, as in this compound, the resulting molecule often gains favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[3] Thiazole-based compounds have been successfully developed to target a range of serine/threonine and tyrosine kinases implicated in cancer and inflammatory diseases.[1][2] This guide will dissect the performance of this compound by comparing it with other structurally similar compounds that have emerged from drug discovery campaigns.

Comparative Efficacy: A Data-Driven Overview

The subtle modification of the core thiazole-morpholine scaffold can dramatically alter target specificity and potency. The following table summarizes representative data for this compound and two analogous compounds, illustrating how minor chemical changes can shift the inhibitory profile.

Table 1: Comparative Performance of Thiazole-Based Kinase Inhibitors

CompoundPrimary Target(s)Biochemical Potency (IC50)Cellular Potency (GI50)Key Structural Feature
This compound Casein Kinase 2 (CK2)~0.4 µM[2]~5-10 µM (MCF-7)Chloro-substituted thiazole ring
Analog 1 (Urea Linker) CK2 / GSK3βCK2: 1.9 µM, GSK3β: 0.67 µM[4]~2-8 µM (Various lines)[4]Diaryl urea functional group[4]
Analog 2 (Substituted Phenyl) VEGFR-20.15 µM[5]2.57 µM (MCF-7)[5]Benzylidene hydrazinyl moiety[5]

Note: Data is compiled from multiple sources for comparative purposes. Exact values may vary based on specific assay conditions.

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key assays used in the characterization of kinase inhibitors.

Biochemical Potency: In Vitro Kinase Inhibition Assay

Expert Rationale: The primary step in characterizing a kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme.[6] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust method that quantifies enzyme activity by measuring the amount of ADP produced during the kinase reaction.[7] This format is highly sensitive, compatible with high-throughput screening, and provides a precise half-maximal inhibitory concentration (IC50) value, a critical metric for potency.[7]

Workflow: Luminescence-Based Kinase Assay

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis prep1 Prepare serial dilution of test compound in DMSO react1 Dispense compound dilutions and DMSO controls into a 384-well plate prep1->react1 prep2 Prepare kinase reaction mix (Kinase, Substrate, ATP, Assay Buffer) react3 Initiate reaction by adding Substrate/ATP mixture prep2->react3 react2 Add kinase to plate and incubate for 10 min (Inhibitor Binding) react1->react2 react2->react3 react4 Incubate at 30°C for 60 min react3->react4 detect1 Add ADP-Glo™ Reagent to stop reaction and deplete unused ATP react4->detect1 detect2 Incubate for 40 min at RT detect1->detect2 detect3 Add Kinase Detection Reagent to convert ADP to ATP detect2->detect3 detect4 Incubate for 30 min at RT (Generates Luminescence) detect3->detect4 analysis1 Measure luminescence using a plate reader detect4->analysis1 analysis2 Plot signal vs. log[Inhibitor] analysis1->analysis2 analysis3 Calculate IC50 value via non-linear regression analysis2->analysis3 G cluster_upstream Upstream Activation cluster_downstream Downstream Signaling Cascade cluster_output Cellular Response GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates Angiogenesis Angiogenesis RTK->Angiogenesis AKT AKT PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates Survival Survival AKT->Survival CK2 CK2 CK2->AKT Phosphorylates & Activates CK2->NFkB Activates Proliferation Proliferation NFkB->Proliferation Inhibitor_RTK Analog 2 Inhibitor_RTK->RTK Inhibitor_CK2 This compound Inhibitor_CK2->CK2

References

Safety Operating Guide

4-(4-Chlorothiazol-2-YL)morpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of 4-(4-Chlorothiazol-2-YL)morpholine

For laboratory professionals engaged in cutting-edge research and drug development, a deep understanding of chemical handling, from synthesis to disposal, is fundamental to ensuring a safe and compliant operational environment. This guide provides a detailed, authoritative protocol for the proper disposal of this compound, a compound whose structural motifs necessitate a rigorous and informed approach to waste management. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, safeguarding both personnel and the environment.

Core Principles: Understanding the Hazard Profile

Before any disposal procedure is initiated, a thorough risk assessment is mandatory. The chemical identity of this compound—a molecule incorporating a chlorinated thiazole ring and a morpholine moiety—dictates its hazard profile. While a specific, comprehensive toxicological dataset for this compound is not widely available, its constituent parts provide a solid basis for predicting its behavior and risks.

  • Chlorinated Heterocycle: Chlorinated organic compounds are often flagged for their potential environmental persistence. Furthermore, incomplete combustion of such materials can lead to the formation of highly toxic byproducts like dioxins and phosgene. Therefore, disposal methods must be designed to prevent environmental release and ensure complete destruction.[1][2][3]

  • Morpholine Moiety: Morpholine and its derivatives are organic bases that can be corrosive or irritating to the skin, eyes, and respiratory tract.[4][5][6][7] They can react exothermically with acids and may be incompatible with strong oxidizing agents.[8][9]

The foundational step for any user is to obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS) for this compound.[10] This document provides the most accurate and legally mandated information on hazards, handling, and emergency measures.

Table 1: Assumed Hazard Classification Summary

Hazard CategoryAnticipated ClassificationRationale & Key Considerations
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on the general toxicity profiles of functionalized morpholines and chlorinated heterocycles.[5][11][12]
Skin/Eye Damage Causes severe skin burns and eye damage.The morpholine component is known to be corrosive.[4][5][6][9]
Environmental Hazard Toxic to aquatic life with long-lasting effects.Chlorinated organic compounds can be persistent and bioaccumulative.[1]

Note: This table represents a presumptive classification based on structural alerts. The specific GHS classification provided in the supplier's SDS must always take precedence.

The Disposal Workflow: A Self-Validating System

The following protocol is designed as a self-validating system, where each step logically builds upon the last to ensure a closed loop of safety and compliance from the point of generation to final disposal.

Disposal_Workflow cluster_assessment Phase 1: Pre-Disposal Assessment cluster_collection Phase 2: Waste Segregation & Collection cluster_final Phase 3: Storage & Final Disposal A 1. Review Compound-Specific Safety Data Sheet (SDS) B 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Designate as 'Chlorinated Organic Waste' B->C Initiate Disposal D 4. Use Dedicated, Compatible, and Clearly Labeled Container C->D E 5. Store in Ventilated Area with Secondary Containment D->E Container Full F 6. Transfer to Licensed Hazardous Waste Contractor E->F G 7. Complete & Archive Waste Manifest Documentation F->G

Figure 1: Step-by-step workflow for the safe disposal of this compound.

Detailed Experimental Protocol for Disposal

This protocol provides the necessary step-by-step methodology for safe handling and disposal.

I. Pre-Disposal Assessment & Preparation

  • SDS Review: Before handling any waste, consult the Safety Data Sheet (SDS).[10] Identify the specific GHS hazard statements and pictograms, required PPE, and any noted chemical incompatibilities.

  • Personal Protective Equipment (PPE): Don the following minimum PPE:

    • Gloves: Chemical-resistant gloves (e.g., nitrile). Check the SDS for specific recommendations on material and thickness.

    • Eye Protection: Chemical safety goggles or a face shield.[11]

    • Protective Clothing: A buttoned lab coat and closed-toe shoes are mandatory.

  • Work Area: Conduct all waste handling and consolidation within a certified chemical fume hood to prevent inhalation of any potential vapors.[12]

II. Waste Segregation and Containerization

  • Categorize the Waste: This compound must be disposed of as Chlorinated Organic Waste (also referred to as Halogenated Organic Waste).

    • Causality: Segregation is critical because chlorinated waste cannot be recycled via solvent stills and requires high-temperature incineration under specific conditions to prevent dioxin formation.[1][2] Mixing it with non-halogenated streams leads to cross-contamination and significantly increases the disposal cost for the entire waste volume.

  • Select a Waste Container:

    • Use a container made of a compatible material (e.g., High-Density Polyethylene, HDPE) that is in good condition and has a secure, leak-proof screw-top cap.

    • The container must be dedicated solely to chlorinated organic waste.

  • Label the Container: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components in the waste mixture.

    • The appropriate hazard pictograms (e.g., Corrosive, Health Hazard, Environmental Hazard).

    • The accumulation start date.

III. Accumulation and Storage

  • Transferring Waste: Carefully transfer the waste into the labeled container, avoiding splashes. Use a funnel if necessary. Keep the container closed at all times except when adding waste.

  • Temporary Storage: Store the waste container in a designated satellite accumulation area that is:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • Equipped with secondary containment (e.g., a chemical-resistant tray or tub) capable of holding the entire volume of the container in case of a leak.

    • Away from heat sources, direct sunlight, and incompatible chemicals (especially strong acids and oxidizers).[13]

IV. Final Disposal and Documentation

  • Professional Disposal: The final disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal contractor.[9][14] These vendors are equipped with the appropriate high-temperature incineration facilities and are permitted to transport hazardous materials.

  • Manifest System: When the waste is collected, you will be required to complete a hazardous waste manifest. This is a legal document that tracks the waste from your facility ("cradle") to its final disposal site ("grave"), ensuring a documented chain of custody as required by the EPA's Resource Conservation and Recovery Act (RCRA).[14][15][16]

Spill Management Protocol

In the event of a spill, immediate and correct action is vital.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control & Contain: Wearing appropriate PPE, control the source of the spill if safe to do so. Contain the spill by creating a dike around it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels.[17]

  • Clean Up: Carefully collect the absorbed material using non-sparking tools and place it into a new, properly labeled hazardous waste container for disposal.

  • Decontaminate: Wipe down the spill area with a suitable solvent (check SDS for recommendations), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[17]

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with the highest degree of safety, scientific integrity, and regulatory compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.